molecular formula C13H27N3O B1464319 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide CAS No. 1304894-42-5

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Cat. No.: B1464319
CAS No.: 1304894-42-5
M. Wt: 241.37 g/mol
InChI Key: HVJCWBOSEHFNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopiperidin-1-yl)-N,N-dipropylacetamide (CAS 1304894-42-5) is an organic compound with the molecular formula C13H27N3O and a molecular weight of 241.37 . This molecule features a acetamide scaffold substituted with dipropylamine and 3-aminopiperidine groups, a structure frequently explored in medicinal chemistry for its potential as a pharmacologically active scaffold or key synthetic intermediate . The 3-aminopiperidine moiety is of significant interest, as it is a recognized structural unit in the development of potent and selective enzyme inhibitors . For instance, research into inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes has prominently featured molecules containing the (R)-3-aminopiperidine group, demonstrating the value of this fragment in creating highly bioactive compounds . As such, this chemical serves as a valuable building block for researchers synthesizing and optimizing novel compounds for pharmaceutical and biochemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-3-7-16(8-4-2)13(17)11-15-9-5-6-12(14)10-15/h12H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCWBOSEHFNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Introduction

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These intrinsic characteristics—such as ionization, lipophilicity, solubility, and stability—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and developability.[1][2] This guide focuses on this compound, a novel chemical entity for which comprehensive public data is not yet available.

As such, this document is structured not as a retrospective data sheet, but as a prospective experimental roadmap. It is designed for researchers, medicinal chemists, and drug development professionals, providing both the theoretical grounding and the practical, field-proven protocols required to fully characterize this molecule. We will proceed from in silico predictions, which offer a crucial first look at the molecule's likely behavior, to the definitive experimental assays that form the cornerstone of a robust regulatory submission.

Molecular Structure and Computational Profiling

Before any benchwork commences, computational modeling provides an invaluable, resource-efficient method for anticipating a molecule's behavior.[3][] Modern algorithms can predict a suite of physicochemical properties based solely on chemical structure, guiding experimental design and helping to prioritize resources.[1][5]

The fundamental structure of the target compound is presented below.

G start Prepare Analyte Solution (Compound in 0.15 M KCl) titration Titrate with Standardized HCl (e.g., 0.1 M) start->titration measurement Record pH vs. Titrant Volume (Using calibrated pH meter) titration->measurement analysis Data Analysis: Plot Titration Curves (Analyte and Blank) measurement->analysis blank Perform Blank Titration (0.15 M KCl only) blank->analysis derivative Calculate First Derivative (dpH/dV) Identify Equivalence Points analysis->derivative pka_calc Determine pKa (pH at half-equivalence volume) derivative->pka_calc result Report pKa Value(s) pka_calc->result

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination
  • Preparation of Solutions:

    • Prepare a 0.15 M potassium chloride (KCl) solution in deionized water to maintain constant ionic strength.

    • Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of the 0.15 M KCl solution.

    • Prepare and standardize a 0.1 M hydrochloric acid (HCl) solution and a 0.1 M potassium hydroxide (KOH) solution.

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Procedure:

    • Place the beaker containing the test compound solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

    • Use an automated titrator to add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point(s).

    • (Optional) Back-titrate with 0.1 M KOH to confirm reversibility.

  • Blank Titration:

    • Repeat the entire titration procedure using only the 0.15 M KCl solution (without the test compound) to account for the buffering capacity of water and any impurities. [6]

  • Data Analysis:

    • Plot pH versus the volume of titrant added for both the sample and the blank.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume to precisely identify the equivalence point(s), which appear as sharp peaks.

    • The pKa is equal to the pH value at the point where half of the volume of titrant required to reach the first equivalence point has been added. If there are two basic centers, a second pKa can be determined from the subsequent titration curve.

Lipophilicity (logP and logD) Assessment

Lipophilicity, the affinity of a molecule for a non-polar (lipid-like) environment, is a key determinant of membrane permeability and, consequently, oral absorption and distribution. [7]It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP).

  • logP: The ratio of the concentration of the neutral species of a compound in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium. [8]* logD: The distribution coefficient, which is the ratio of the total concentration of all species (neutral and ionized) in the organic phase to the aqueous phase at a specific pH. For a basic compound like the one , logD will be highly pH-dependent.

Causality Behind Experimental Choice

The shake-flask method is the internationally recognized benchmark ("gold standard") for logP determination due to its direct measurement of partitioning at equilibrium. [8][9]While higher-throughput methods like reverse-phase HPLC exist and are useful for screening, the shake-flask method provides the definitive data required for lead optimization and regulatory filings. [10][11]For logD, the same method is employed using aqueous buffers at physiologically relevant pH values (e.g., 5.0, 7.4).

G start Prepare System n-Octanol & Aqueous Buffer (Pre-saturate each phase) addition Add Compound Stock Solution to the two-phase system start->addition equilibration Equilibrate (Shake/agitate for >24h at a controlled temperature) addition->equilibration separation Separate Phases (Centrifuge to break emulsions) equilibration->separation sampling Sample Aqueous & Organic Phases separation->sampling analysis Quantify Compound Concentration in each phase (e.g., by LC-MS/MS) sampling->analysis calculation Calculate logP / logD log([Organic]/[Aqueous]) analysis->calculation result Report logP / logD value calculation->result

Caption: Workflow for logP/logD determination via the Shake-Flask method.

Protocol: Shake-Flask Method for logP/logD Determination
  • Phase Preparation:

    • Prepare the aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄).

    • Combine n-octanol and the aqueous buffer in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

    • In a series of vials (in triplicate), add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer. The final concentration should be chosen to be below the compound's solubility limit in either phase.

  • Equilibration:

    • Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to allow equilibrium to be reached. [11]

  • Phase Separation and Sampling:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure a clean separation of the two phases.

    • Carefully withdraw a precise aliquot from the n-octanol (top) layer and the aqueous (bottom) layer, avoiding any contamination of the interface.

  • Quantification:

    • Develop and validate a sensitive analytical method, typically LC-MS/MS, to accurately quantify the concentration of the compound in each phase.

    • Prepare a calibration curve using standards of the test compound.

    • Analyze the collected aliquots and determine the concentrations ([C]organic and [C]aqueous).

  • Calculation:

    • Calculate the partition or distribution coefficient using the formula: P or D = [C]organic / [C]aqueous.

    • The final value is expressed as the logarithm: logP or logD = log₁₀(P or D).

Aqueous Solubility Profiling

Aqueous solubility is a critical factor for drug absorption and is a common reason for candidate failure. [12][13]It is essential to distinguish between two types of solubility measurements that are relevant at different stages of drug discovery. [2][14]

  • Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer after a rapid precipitation from a DMSO stock solution. It is a high-throughput method used in early discovery to flag potentially problematic compounds. [2][15][16]* Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, measured by equilibrating an excess of the solid material in an aqueous buffer over a prolonged period. This is the "gold standard" measurement required for later-stage development and pre-formulation. [9][13]

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Gold Standard) k_start Start: DMSO Stock Solution k_add Add to Aqueous Buffer k_start->k_add k_incubate Short Incubation (e.g., 1-2 hours) k_add->k_incubate k_separate Separate Precipitate (Filtration/Centrifugation) k_incubate->k_separate k_quantify Quantify Supernatant (Nephelometry, UV-Vis, LC-MS) k_separate->k_quantify k_end Result: Kinetic Solubility (µg/mL or µM) k_quantify->k_end t_start Start: Solid Compound (Excess) t_add Add to Aqueous Buffer t_start->t_add t_incubate Long Incubation (Equilibration) (e.g., 24-72 hours with agitation) t_add->t_incubate t_separate Separate Undissolved Solid (Filtration) t_incubate->t_separate t_quantify Quantify Saturated Solution (HPLC-UV, LC-MS/MS) t_separate->t_quantify t_end Result: Thermodynamic Solubility (µg/mL or µM) t_quantify->t_end

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is ideal for early screening of multiple analogs.

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO. [15] * Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Assay Procedure:

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the highest desired test concentration.

    • Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours). [15] * Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed, compared to controls, is reported as the kinetic solubility. This indicates the point of precipitation. [16]

Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This method provides the definitive equilibrium solubility value. [9]

  • Preparation:

    • Add an excess amount of the solid test compound to a series of vials (in triplicate) containing the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4 to assess pH-dependent solubility). "Excess" means enough solid is visible at the end of the experiment.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [9][17]

  • Sampling and Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Filter the slurry using a low-binding filter (e.g., 0.45 µm PVDF) to separate the undissolved solid. The filtrate is the saturated solution.

  • Quantification:

    • Using a validated HPLC-UV or LC-MS/MS method, quantify the concentration of the compound in the filtrate. [13]

  • Data Analysis:

    • The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Chemical Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life, storage conditions, and potential degradation products. [18][19]The process involves both forced degradation studies and long-term stability testing under ICH (International Council for Harmonisation) guidelines. [20][21]

Causality Behind Experimental Design

Forced degradation studies (or stress testing) are performed to intentionally degrade the compound under harsh conditions (e.g., strong acid/base, high heat, oxidation, light). [22]The purpose is twofold: to identify the likely degradation pathways and to develop a "stability-indicating" analytical method—an HPLC method capable of separating the parent compound from all its degradation products. This ensures that during formal stability studies, any decrease in the parent drug concentration can be accurately measured. [21][22]

G start Drug Substance / Product stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress formal ICH Stability Studies start->formal method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->method_dev method_dev->formal storage Store at Controlled Conditions (Long-Term, Intermediate, Accelerated) formal->storage testing Test at Time Points (e.g., 0, 3, 6, 9, 12 months) storage->testing attributes Monitor Key Attributes: - Assay (Purity) - Degradation Products - Physical Appearance testing->attributes result Establish Re-test Period / Shelf Life attributes->result

Caption: Overview of a pharmaceutical chemical stability program.

Protocol: Forced Degradation Study Outline
  • Objective: To achieve 5-20% degradation of the parent compound.

  • Conditions to Test (in separate experiments):

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Store solid compound and solution at 80°C for 48 hours.

    • Photostability: Expose the compound (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples by HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The goal is to develop a single HPLC method that shows baseline separation between the main peak (parent compound) and all degradation product peaks.

Summary and Data Consolidation

This guide has outlined the essential experimental framework for the comprehensive physicochemical characterization of this compound. The data generated from these protocols should be compiled into a central summary table to provide a complete profile of the molecule's properties, guiding all future development decisions.

ParameterMethod UsedCondition(s)Result
pKa₁ Potentiometric Titration25°C, 0.15 M KCl[Experimental Value]
pKa₂ Potentiometric Titration25°C, 0.15 M KCl[Experimental Value]
logP Shake-Flaskn-Octanol / Water[Experimental Value]
logD₇.₄ Shake-Flaskn-Octanol / PBS pH 7.4[Experimental Value]
Kinetic Solubility NephelometryPBS pH 7.4, 25°C[Experimental Value]
Thermo. Solubility Shake-FlaskPBS pH 7.4, 25°C[Experimental Value]
Thermo. Solubility Shake-FlaskSGF pH 2.0, 37°C[Experimental Value]
Stability Forced DegradationAcid, Base, H₂O₂, Heat, Light[Summary of Degradation]

References

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

  • Zaccone, M. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Available at: [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • ResearchGate. Software for the prediction of physicochemical properties. Available at: [Link]

  • Revvity Signals Software. ChemDraw. Available at: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available at: [Link]

  • Szałek, E., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity. Available at: [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Wikipedia. Stability testing (pharmaceutical). Available at: [Link]

  • Votano, J. R., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • Scube, D., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health. Available at: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available at: [Link]

  • PubChem. N,N-Dipropylacetamide. Available at: [Link]

  • U.S. Environmental Protection Agency. (S)-1-Boc-3-aminopiperidine Properties. Available at: [Link]

Sources

pharmacological mechanism of action 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature and chemical databases reveals no publicly available information on the pharmacological mechanism of action for the specific compound "2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide". This suggests that the compound may be a novel chemical entity, a proprietary molecule not yet disclosed in the public domain, or a synthetic intermediate not intended for pharmacological use.

The absence of data precludes a detailed guide on its specific mechanism. However, by dissecting its chemical structure, we can infer potential pharmacological targets and outline a comprehensive, albeit hypothetical, research program to elucidate its mechanism of action. This guide is therefore structured as a strategic roadmap for the initial investigation of this novel compound.

Part 1: Structural Analysis and Target Hypothesis Generation

The molecule "this compound" possesses distinct chemical moieties that suggest potential interactions with several classes of biological targets.

  • Piperidine Ring: A common scaffold in many centrally acting drugs, capable of interacting with a wide range of receptors and transporters. The amino group at the 3-position is a key feature.

  • N,N-dipropylacetamide Group: This lipophilic group can influence the compound's ability to cross the blood-brain barrier and may contribute to binding with hydrophobic pockets within target proteins.

Based on these features, we can hypothesize several potential mechanisms of action:

  • Dopamine Receptor Agonism/Antagonism: The N,N-dipropylamino functionality is a classic feature of several dopamine D2-like receptor agonists (e.g., ropinirole, pramipexole). The overall structure could allow for interaction with the binding sites of these G protein-coupled receptors (GPCRs).

  • Sigma Receptor Modulation: Many piperidine-containing compounds exhibit affinity for sigma-1 and sigma-2 receptors, which are involved in a variety of cellular functions and are targets for psychiatric and neurological drug development.

  • Ion Channel Modulation: The molecule's structure could potentially interact with voltage-gated or ligand-gated ion channels, such as sodium, potassium, or calcium channels.

  • Enzyme Inhibition: The acetamide group could potentially act as a warhead for inhibiting certain enzymes, such as histone deacetylases (HDACs) or other amidases.

Part 2: A Proposed Workflow for Elucidating the Mechanism of Action

To systematically investigate the pharmacological mechanism of "this compound", a multi-tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.

G A Compound Synthesis & Purification B Primary Target Screening (e.g., Eurofins SafetyScreen) A->B C Hit Validation: Receptor Binding Assays B->C D Functional Assays (e.g., cAMP, Ca2+ Flux) C->D E Downstream Signaling Pathway Analysis (e.g., Western Blot) D->E F In Vivo Target Engagement & Pharmacodynamic Studies E->F G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Compound Receptor GPCR Agonist->Receptor Binds & Activates G_Protein G Protein (e.g., Gs/Gi) Receptor->G_Protein Activates Effector Adenylate Cyclase G_Protein->Effector Modulates Second_Messenger cAMP Effector->Second_Messenger Produces Antagonist Compound Receptor_Ant GPCR Antagonist->Receptor_Ant Binds & Blocks Native_Ligand Native Ligand Native_Ligand->Receptor_Ant Binding Prevented

Caption: Simplified signaling pathways for GPCR agonism and antagonism.

Step 3: Downstream Signaling and In Vivo Studies

If the compound is confirmed as a modulator of a specific target, further studies would be necessary to understand its effects on downstream signaling pathways and its physiological effects in vivo.

  • Western Blotting: To assess the phosphorylation of downstream signaling proteins (e.g., ERK, Akt) following compound treatment.

  • Animal Models: To evaluate the compound's pharmacokinetic profile, target engagement in the brain (e.g., via positron emission tomography if a suitable radiotracer is available), and its effects on behavior in models relevant to the identified target.

Part 3: Data Presentation and Interpretation

All quantitative data from these experiments should be meticulously documented and presented in clear, tabular formats to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data

TargetKi (nM)
Dopamine D2 Receptor15
Dopamine D3 Receptor8
Sigma-1 Receptor150
Sigma-2 Receptor300

Table 2: Hypothetical Functional Activity Data

AssayTargetEC50/IC50 (nM)Mode of Action
cAMP AssayDopamine D2 Receptor25Agonist
Calcium Flux AssayDopamine D2 Receptor30Agonist

Conclusion

While the pharmacological mechanism of action of "this compound" is not currently documented, its chemical structure provides a rational basis for hypothesizing its potential biological targets. The systematic experimental workflow outlined in this guide, progressing from broad screening to specific functional and in vivo studies, provides a robust framework for elucidating its mechanism of action. Should this compound prove to have interesting pharmacological properties, this approach will be crucial in defining its therapeutic potential.

References

As there is no published literature on "this compound", a conventional reference list cannot be provided. The protocols and methodologies described are standard practices in the field of pharmacology and drug discovery and can be found in comprehensive textbooks and methodology journals. For specific techniques, the following are representative resources:

  • Title: Current Protocols in Pharmacology Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

molecular weight and formula of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Introduction

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with potential therapeutic applications is paramount. The synthesis of structurally unique molecules, particularly those incorporating privileged scaffolds like the piperidine ring, is a cornerstone of medicinal chemistry. This guide provides a comprehensive technical overview of this compound, a compound of interest for its potential as a building block in the creation of more complex molecules. The presence of a reactive primary amine and a tertiary amide group within the same structure offers multiple points for further chemical modification, making it a versatile intermediate for library synthesis in drug development programs.[1]

This document, intended for researchers, scientists, and drug development professionals, will detail the physicochemical properties of the target molecule, a proposed synthetic pathway with a step-by-step protocol, and a comprehensive analytical workflow for its characterization. The methodologies described are grounded in established chemical principles and are designed to be self-validating, ensuring scientific integrity and reproducibility.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its synthesis, purification, and potential application. The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₃H₂₇N₃O
Molecular Weight 241.38 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane

The molecular formula and weight were determined by summing the atomic weights of the constituent atoms based on the compound's structure, which is composed of a piperidine ring, an acetamide group, and two propyl groups.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process involving the N-alkylation of a protected 3-aminopiperidine derivative followed by deprotection. This strategy is designed to prevent undesired side reactions with the free amine on the piperidine ring.

A plausible and efficient route involves the use of a Boc-protected 3-aminopiperidine, which is commercially available. The Boc (tert-butyloxycarbonyl) protecting group is stable under the conditions required for the alkylation step and can be readily removed under acidic conditions.

The proposed synthetic pathway is illustrated in the following diagram:

Synthetic Pathway Boc-3-aminopiperidine Boc-3-aminopiperidine Intermediate Protected Intermediate Boc-3-aminopiperidine->Intermediate N-alkylation (K2CO3, Acetonitrile) 2-bromo-N,N-dipropylacetamide 2-bromo-N,N-dipropylacetamide 2-bromo-N,N-dipropylacetamide->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection (TFA, DCM)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

The following is a detailed, step-by-step protocol for the proposed synthesis.

Step 1: Synthesis of tert-butyl (1-(2-(dipropylamino)-2-oxoethyl)piperidin-3-yl)carbamate (Protected Intermediate)

  • To a solution of tert-butyl piperidin-3-ylcarbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromo-N,N-dipropylacetamide (1.1 eq) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected intermediate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Analytical Workflow for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Purification and Purity Assessment

High-performance liquid chromatography (HPLC) is a standard and reliable method for assessing the purity of the final compound.[2]

HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA

  • Detection: UV at 210 nm and 254 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

The purity is determined by the peak area percentage of the main product peak.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for unambiguous structural confirmation.

  • ¹H NMR (Proton NMR): This will provide information on the number of different types of protons and their chemical environments. The spectrum is expected to show signals corresponding to the protons on the piperidine ring, the propyl groups, and the methylene bridge.

  • ¹³C NMR (Carbon NMR): This will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion should be observed at m/z 242.22.

The following diagram outlines the analytical workflow:

Analytical Workflow Crude_Product Crude Product Purification Purification (Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR MS Mass Spectrometry Structural_Elucidation->MS

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is efficient and utilizes readily available starting materials and protecting group strategies common in medicinal chemistry. The comprehensive analytical workflow ensures the unambiguous identification and purity assessment of the final product. This molecule represents a valuable building block for the development of novel chemical entities, and the methodologies outlined herein provide a solid foundation for its preparation and subsequent use in drug discovery and development programs.

References

  • Merck Millipore. Novabiochem®.
  • PubMed. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro.
  • Google Patents. CN104387315A - Compound I and (R)
  • PubChem. N,N-Dipropylacetamide | C8H17NO | CID 70690.
  • PubChemLite. 2-(3-aminopiperidin-1-yl)acetamide dihydrochloride (C7H15N3O).
  • Google Patents. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Sigma-Aldrich. N,N'-DIPROPYLOXAMIDE AldrichCPR.
  • ResearchGate. Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide | Request PDF.
  • OPUS. Analytical Methods.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubChem. 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2 | CID 57389748.
  • Analytical and Bioanalytical Chemistry Research. Regular Article.
  • Arabian Journal of Chemistry. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade.
  • Wikipedia. Dipropylamine.
  • MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.
  • Unnamed Source. 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-.
  • AWS. S1 Supporting Information Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl P.
  • PubMed. the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models.
  • Aaronchem. 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride.
  • BLDpharm. 668270-11-9|(S)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl).
  • ChemRxiv.
  • Sigma-Aldrich. 4-(((1R,2R)-2-((R)-3-Aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile | 1333210-07-3.
  • ScienceOpen. Drug Development and Discovery (D3).

Sources

The Aminopiperidine Acetamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The piperidine ring is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs.[1] When combined with an acetamide functionality, the resulting aminopiperidine acetamide scaffold offers a versatile platform for developing novel therapeutics targeting a wide range of diseases. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these derivatives, offering field-proven insights for researchers and drug development professionals.

Introduction to the Aminopiperidine Acetamide Scaffold

The aminopiperidine acetamide core structure is characterized by a six-membered piperidine ring bearing an amino group, which is in turn acylated to form an acetamide. This structural motif is of significant interest in drug discovery due to its presence in numerous biologically active compounds.[2] The conformational flexibility of the piperidine ring allows for effective binding to diverse biological targets, while the acetamide moiety provides a key hydrogen bond donor and acceptor, contributing to target engagement and influencing pharmacokinetic properties.[3][4]

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cognition-enhancing properties.[5][6][7] This versatility has established the aminopiperidine acetamide as a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets.

Synthetic Strategies and Methodologies

The construction of aminopiperidine acetamide derivatives typically involves the formation of an amide bond between an aminopiperidine core and a carboxylic acid or its activated derivative. Several reliable synthetic routes have been established.

A common and efficient approach begins with a substituted piperidone, which undergoes reductive amination with a suitable amine to furnish the key 4-aminopiperidine intermediate.[8] This intermediate can then be acylated using various methods. The choice of coupling agents, bases, and solvents is critical for achieving high yields and purity. For instance, the use of carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole) is a standard and effective method for amide bond formation.

Alternatively, the Curtius rearrangement of an isonipecotate starting material provides a facile route to 4-aminopiperidine building blocks, which can then be elaborated into the desired acetamide derivatives.[9] This method is particularly useful for accessing derivatives with various substituents at the 4-position of the piperidine ring.[9] The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is often necessary to mask reactive functional groups and ensure regioselectivity during the synthesis.[10]

Below is a generalized workflow for the synthesis of aminopiperidine acetamide derivatives:

G start Substituted Piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3, Amine) start->reductive_amination aminopiperidine 4-Aminopiperidine Intermediate reductive_amination->aminopiperidine protection Optional: N-Protection (e.g., Boc-anhydride) aminopiperidine->protection coupling Amide Coupling (Carboxylic Acid, Coupling Agent) aminopiperidine->coupling Unprotected protection->coupling Protected final_product Aminopiperidine Acetamide Derivative coupling->final_product If unprotected deprotection Optional: Deprotection (e.g., TFA) coupling->deprotection deprotection->final_product If protected

Caption: General Synthetic Workflow for Aminopiperidine Acetamide Derivatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the aminopiperidine acetamide scaffold have yielded crucial insights into the structural requirements for potent biological activity. The nature and position of substituents on both the piperidine ring and the acetamide moiety significantly influence target affinity and selectivity.

For example, in a series of 4-aminopiperidine derivatives developed as antifungal agents, the nature of the substituents on both nitrogen atoms of the core structure was found to be critical for activity.[8] Fine-tuning of these substituents allowed for the optimization of antifungal potency. Similarly, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, extending the N-benzyl group to a phenethyl group on the piperidinone ring led to a dramatic improvement in inhibitory activity.[11]

The following table summarizes key SAR findings for various classes of aminopiperidine acetamide derivatives:

Target ClassScaffold ModificationEffect on ActivityReference
AntifungalVariation of N-substituentsFine-tuning of antifungal potency[8]
DPP-IV InhibitorsExtension of N-benzyl to N-phenethylDramatic improvement in potency[11]
Monoamine TransportersStereochemistry of piperidine ringInfluences selectivity for DAT/NET vs. SERT[12]
CCR5 AntagonistsAlkylation at 4-position of piperidineIntroduction of diverse substituents[9]
Cognition EnhancersExtrusion of a nitrogen from piperazineMaintained high nootropic activity[6]

Pharmacological Profile and Mechanism of Action

Aminopiperidine acetamide derivatives have been shown to interact with a diverse array of biological targets, leading to a wide range of pharmacological effects. Their mechanisms of action are often dependent on the specific substitutions and stereochemistry of the molecule.

Enzyme Inhibition: A significant number of aminopiperidine acetamides function as enzyme inhibitors. For example, certain derivatives are potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making them promising candidates for the treatment of type 2 diabetes.[11] Others have been developed as inhibitors of SMYD3, a histone methyltransferase implicated in various cancers.[10]

Receptor Modulation: These compounds can also act as modulators of G protein-coupled receptors (GPCRs). For instance, piperazino-piperidine amide analogs have been synthesized as potent CCR5 antagonists, which are effective as HIV-1 entry inhibitors.[9]

Transporter Inhibition: The piperidine scaffold is a key component of many monoamine transporter inhibitors.[12] By modifying the stereochemistry and substitution pattern of the piperidine ring, it is possible to achieve selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).[12]

The following diagram illustrates a simplified signaling pathway that can be modulated by aminopiperidine acetamide derivatives, such as the inhibition of a kinase cascade in cancer cells.

G cluster_cell Cancer Cell receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., SMYD3) receptor->kinase1 inhibitor Aminopiperidine Acetamide Derivative inhibitor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf proliferation Cell Proliferation & Survival tf->proliferation

Caption: Inhibition of a Kinase Signaling Pathway.

Key Therapeutic Applications

The versatility of the aminopiperidine acetamide scaffold has led to its exploration in a multitude of therapeutic areas.

  • Oncology: Derivatives have been developed as inhibitors of key cancer targets like SMYD3, showing potential in treating breast, colorectal, and pancreatic cancers.[10]

  • Infectious Diseases: The scaffold has been utilized to create potent antifungal agents that target ergosterol biosynthesis.[8] Additionally, CCR5 antagonists based on this structure are effective HIV-1 entry inhibitors.[9]

  • Neurodegenerative Diseases: Certain 4-aminopiperidine derivatives have demonstrated significant cognition-enhancing activity, suggesting their potential for treating cognitive deficits in conditions like Alzheimer's disease.[6][13]

  • Metabolic Diseases: Potent and selective inhibitors of DPP-IV have been discovered, offering a promising therapeutic strategy for type 2 diabetes.[11]

  • Pain and Inflammation: The acetamide moiety is a core structure in many pharmaceuticals with anti-inflammatory properties, and piperidine-containing compounds are foundational in the development of analgesics.[5][13][14]

Key Experimental Protocols

Representative Synthesis of an N-Acyl-4-aminopiperidine Derivative

This protocol describes a general procedure for the acylation of a 4-aminopiperidine.

  • Dissolution: Dissolve the 4-aminopiperidine starting material (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Agents: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like hydroxybenzotriazole (HOBt, 1.2 eq).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopiperidine acetamide derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCl with MgCl2, DTT, and BSA). Prepare serial dilutions of the test compound (aminopiperidine acetamide derivative) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP (adenosine triphosphate) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Challenges and Future Perspectives

While the aminopiperidine acetamide scaffold has demonstrated considerable therapeutic potential, challenges remain in optimizing drug-like properties such as selectivity, bioavailability, and metabolic stability. Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel and diverse derivatives.[2] The exploration of this scaffold in emerging therapeutic areas, such as the modulation of protein-protein interactions and the development of targeted covalent inhibitors, represents an exciting frontier in drug discovery. The continued application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of next-generation therapeutics based on this versatile chemical framework.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2026). Pharmaffiliates. [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. [Link]

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022). RSC Publishing. [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). ResearchGate. [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2007). ACS Publications. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2021). Open Research@CSIR-NIScPR. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Publishing. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2003). Semantic Scholar. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Galaxy Publication. [Link]

Sources

therapeutic potential of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Potential of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Disclaimer: The following guide is a prospective analysis of the novel chemical entity this compound. As of the date of this publication, there is no direct published research on this specific compound. The therapeutic potential, mechanisms, and proposed experimental protocols are extrapolated from extensive research on its core chemical moieties, particularly the 3-aminopiperidine scaffold, which is a cornerstone of a major class of anti-diabetic drugs. This document is intended for researchers, scientists, and drug development professionals.

Introduction: A Rational Approach to a Novel Chemical Entity

The field of medicinal chemistry is often driven by the rational design of new molecular entities based on established pharmacophores. The compound this compound represents a novel structure with significant therapeutic potential, primarily hypothesized to be in the area of metabolic diseases, specifically type 2 diabetes. This hypothesis is built upon the well-documented role of the (R)-3-aminopiperidine moiety as a critical component of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2][3]

DPP-4 inhibitors are a class of oral hypoglycemic agents that have become a mainstay in the management of type 2 diabetes.[1][3] They work by preventing the degradation of incretin hormones, which leads to enhanced glucose-dependent insulin secretion and improved glycemic control. The discovery of Linagliptin, a highly potent and selective DPP-4 inhibitor, underscored the importance of the 3-aminopiperidine scaffold in achieving desirable pharmacological properties.[1][3]

This guide will provide a comprehensive overview of the hypothesized therapeutic potential of this compound, its likely mechanism of action, a proposed synthetic route, and a roadmap for its preclinical and clinical development.

Hypothesized Mechanism of Action: Targeting the Incretin Pathway

The primary molecular target for this compound is presumed to be the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely distributed throughout the body and exists in both a membrane-bound and a soluble form. Its key physiological role in glucose homeostasis is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).

By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased. This leads to several beneficial downstream effects for glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Incretins potentiate insulin release from pancreatic β-cells in a glucose-dependent manner, meaning they have a greater effect when blood glucose levels are high and a minimal effect when glucose levels are normal or low. This mechanism significantly reduces the risk of hypoglycemia compared to other classes of anti-diabetic drugs.

  • Suppression of Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

  • Delayed Gastric Emptying and Increased Satiety: GLP-1 can also slow down the rate at which food leaves the stomach and acts on the central nervous system to promote a feeling of fullness, which can contribute to weight management.

The following diagram illustrates the proposed mechanism of action:

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins GLP-1 & GIP Release Food Intake->Incretins Active Incretins Active GLP-1 & GIP Incretins->Active Incretins Insulin ↑ Insulin Secretion (β-cells) Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion (α-cells) Glucagon->Glucose Active Incretins->Insulin Active Incretins->Glucagon DPP4 DPP-4 Enzyme Active Incretins->DPP4 Degradation Inactive Incretins Inactive Metabolites DPP4->Inactive Incretins Molecule 2-(3-aminopiperidin-1-yl) -N,N-dipropylacetamide Molecule->DPP4 Inhibition

Hypothesized DPP-4 Inhibition Pathway.

Proposed Synthesis and Structure-Activity Relationship

A plausible synthetic route for this compound can be envisioned using established chemical methodologies, similar to those used for other DPP-4 inhibitors.[4] A key starting material would be a protected form of 3-aminopiperidine. The synthesis could proceed via a reductive amination followed by acylation or a direct nucleophilic substitution.

Structure-Activity Relationship (SAR) Insights:

  • The 3-Aminopiperidine Core: The free amino group on the piperidine ring is crucial for binding to the active site of the DPP-4 enzyme. It typically forms a key salt bridge with glutamic acid residues in the S2 sub-pocket of the enzyme. The stereochemistry at this position is critical, with the (R)-enantiomer generally being significantly more potent.[1][3]

  • The N,N-dipropylacetamide Moiety: This part of the molecule will likely occupy the S1 sub-pocket of the DPP-4 enzyme, which is a larger, more hydrophobic pocket. The dipropyl groups could provide favorable hydrophobic interactions, potentially enhancing potency. Furthermore, this group will significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key determinants of its pharmacokinetic profile. The acetamide linker provides a neutral and stable connection to the piperidine core. The flexibility in synthesizing various acetamide derivatives allows for fine-tuning of the molecule's biological activity.[5]

Proposed Preclinical and Clinical Development Plan

To validate the therapeutic potential of this compound, a structured development plan is essential.

In Vitro Characterization

The initial phase of development would focus on confirming the compound's activity and selectivity.

Key Experiments:

  • DPP-4 Enzyme Inhibition Assay: To determine the potency (IC50) of the compound against the primary target.

  • Selectivity Profiling: To assess the inhibitory activity against related proteases, particularly DPP-8 and DPP-9. High selectivity is crucial to minimize off-target effects.

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-based Assays: To confirm activity in a more physiological context, for example, by measuring GLP-1 potentiation in cell culture.

The following diagram outlines a typical in vitro screening workflow:

InVitro_Workflow Start Synthesis Compound Synthesis & Purification Start->Synthesis PrimaryAssay Primary Screen: DPP-4 Inhibition Assay (IC50 Determination) Synthesis->PrimaryAssay Decision1 Potency IC50 < 100 nM? PrimaryAssay->Decision1 Selectivity Selectivity Panel: DPP-8, DPP-9, FAP (>1000-fold selectivity?) Decision1->Selectivity Yes Stop Stop or Redesign Decision1->Stop No Decision2 Selective? Selectivity->Decision2 CellAssay Cell-Based Assay: GLP-1 Potentiation Decision2->CellAssay Yes Decision2->Stop No ADME Proceed to in vitro ADME CellAssay->ADME

In Vitro Screening Cascade for a Novel DPP-4 Inhibitor.
Detailed Protocol: DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • Test Compound: this compound, dissolved in DMSO

  • Reference Inhibitor: Linagliptin

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. A typical starting concentration would be 1 mM, followed by 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (for control wells) to the microplate wells.

    • Add 20 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time (kinetic read) at 37°C for 30 minutes. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the control wells (100% activity) and wells with a high concentration of the reference inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pharmacokinetic (ADME) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for its success as an oral drug.

ParameterDescriptionDesired Outcome for an Oral DPP-4 Inhibitor
Solubility The ability of the compound to dissolve in aqueous media.High solubility at physiological pH.
Permeability The ability to cross the intestinal membrane.High permeability (e.g., in Caco-2 cell assays).
Metabolic Stability Resistance to degradation by liver enzymes (e.g., cytochrome P450s).Moderate to high stability in liver microsome assays.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood.Moderate binding; very high binding can limit free drug concentration.
Oral Bioavailability (%F) The fraction of the oral dose that reaches systemic circulation.High (>50%).
Half-life (t1/2) The time it takes for the plasma concentration to reduce by half.Long enough for once-daily dosing.

For comparison, here are typical pharmacokinetic parameters for established DPP-4 inhibitors:

CompoundOral Bioavailability (%F)Half-life (t1/2)
Sitagliptin~87%~12.4 hours
Vildagliptin~85%~1.5 hours
Saxagliptin~75%~2.5 hours
Linagliptin~30%>100 hours (terminal)

Data compiled from publicly available drug information.

In Vivo Efficacy and Toxicology

If the compound demonstrates promising in vitro and ADME profiles, it would advance to in vivo studies.

  • Efficacy Models: Standard animal models of type 2 diabetes, such as Zucker fatty rats or db/db mice, would be used. The primary efficacy endpoint would be an improvement in glucose tolerance during an oral glucose tolerance test (OGTT).

  • Toxicology Studies: A comprehensive set of toxicology studies would be required to assess the safety of the compound before it can be administered to humans. This includes acute and chronic toxicity studies in at least two species (one rodent, one non-rodent).

Future Perspectives and Conclusion

The novel molecule this compound holds considerable promise as a potential therapeutic agent for type 2 diabetes. Its design is rooted in the proven success of the 3-aminopiperidine scaffold as a potent DPP-4 inhibitor. The N,N-dipropylacetamide moiety offers an opportunity to optimize the compound's potency, selectivity, and pharmacokinetic profile, potentially leading to a best-in-class molecule with advantages over existing therapies.

The development path outlined in this guide provides a rigorous and scientifically sound framework for evaluating this potential. Through systematic in vitro characterization, comprehensive ADME profiling, and well-designed in vivo efficacy and safety studies, the true therapeutic value of this compound can be determined. The insights gained from such a program will not only define the future of this specific molecule but also contribute to the broader understanding of DPP-4 inhibitor pharmacology and the ongoing quest for improved treatments for metabolic diseases.

References

  • FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • CN104387315A - Compound I and (R)
  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. (URL: )
  • Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-83. (URL: )
  • Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. PubMed. (URL: )
  • Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide.
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Sigma-Aldrich. (URL: )
  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. (URL: )
  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. (URL: )
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • N,N-Dipropylacetamide. PubChem. (URL: )
  • Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors. Pure. (URL: )
  • WO2007112368A1 - Preparation of (r)
  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-82. (URL: )

Sources

An In-depth Technical Guide to the Metabolic Stability Profile of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, a thorough understanding of a candidate molecule's metabolic stability is paramount. This property, a measure of a compound's susceptibility to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] For researchers, scientists, and drug development professionals, an early and accurate assessment of metabolic stability is not merely a regulatory checkpoint but a critical determinant of a compound's therapeutic potential and ultimate clinical success.

This guide provides an in-depth technical overview of the metabolic stability profile of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide, a novel chemical entity featuring a complex interplay of functional groups. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs.[2][3] Its metabolic fate, however, is highly dependent on its substitution pattern.[2] This document will therefore dissect the probable metabolic pathways of this compound, grounded in established biochemical principles, and detail the state-of-the-art methodologies for its empirical evaluation. As a self-validating system, the protocols described herein are designed to provide robust and reproducible data, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10]

Predicted Metabolic Pathways

The metabolic fate of this compound is likely dictated by the enzymatic machinery of both Phase I and Phase II metabolism. The primary sites of biotransformation are anticipated to be the liver and the intestine, which are rich in a diverse array of drug-metabolizing enzymes.[5]

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, preparing the molecule for subsequent conjugation or excretion.[11] For the compound , several CYP-mediated reactions are plausible:

  • N-dealkylation: The N,N-dipropyl group is a prime target for oxidative N-dealkylation, a common metabolic pathway for tertiary amines. This process would result in the sequential loss of propyl groups to form the corresponding N-depropyl and N,N-didepropyl metabolites. CYP3A4 and members of the CYP2C and CYP2D families are frequently implicated in such transformations.[11][12]

  • Piperidine Ring Oxidation: The piperidine ring itself is susceptible to oxidation at carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[13] This can be a significant pathway for piperidine-containing compounds.

  • Hydroxylation: Aliphatic hydroxylation can occur on the propyl chains or at various positions on the piperidine ring, creating more polar metabolites.

  • Oxidation of the Primary Amine: The 3-amino group could undergo oxidation, although this is generally a less common pathway for primary amines compared to N-dealkylation of tertiary amines.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

  • Glucuronidation: The primary amine at the 3-position of the piperidine ring is a potential site for N-glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[14] Specifically, UGT1A3 and UGT1A4 are known to catalyze the N-glucuronidation of primary, secondary, and tertiary amines.[14][15][16] This conjugation would significantly increase the hydrophilicity of the molecule.

  • Sulfation: While less common for amines compared to hydroxyl groups, sulfation of the primary amine is a theoretical possibility.

Below is a diagram illustrating the predicted metabolic pathways for this compound.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent Compound 2-(3-aminopiperidin-1-yl)- N,N-dipropylacetamide N-depropyl N-depropyl Metabolite Parent Compound->N-depropyl N-dealkylation Piperidine Oxidation Piperidine Ring Oxidation Products Parent Compound->Piperidine Oxidation Oxidation Hydroxylated Metabolites Hydroxylated Metabolites Parent Compound->Hydroxylated Metabolites Hydroxylation N-glucuronide N-glucuronide Conjugate Parent Compound->N-glucuronide Glucuronidation N,N-didepropyl N,N-didepropyl Metabolite N-depropyl->N,N-didepropyl N-dealkylation

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability of this compound, a series of in vitro assays are essential. These assays provide quantitative data on the rate of metabolism and help identify the key enzymes involved.[6]

Liver Microsomal Stability Assay

This assay is a primary screen for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[13][17]

Experimental Protocol:
  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM) from a reputable supplier (e.g., XenoTech).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Acetonitrile with an internal standard for reaction termination and sample preparation.

  • Incubation:

    • Pre-warm a 96-well plate containing the test compound (final concentration, e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer Pre-warm Pre-warm Plate (Compound + Microsomes) Reagents->Pre-warm Initiate Initiate Reaction (Add NADPH) Pre-warm->Initiate Timepoints Terminate at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Process Centrifuge & Collect Supernatant Timepoints->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Liver microsomal stability assay workflow.

Hepatocyte Stability Assay

To gain a more comprehensive understanding of metabolic stability, including both Phase I and Phase II metabolism, an assay using cryopreserved human hepatocytes is recommended. Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[6]

Experimental Protocol:

The protocol is similar to the microsomal stability assay, with the following key differences:

  • Test System: Use cryopreserved human hepatocytes instead of microsomes.

  • Incubation Medium: Use a specialized hepatocyte incubation medium (e.g., Williams' Medium E).

  • Cofactors: No exogenous cofactors are needed as they are present within the intact cells.

Reaction Phenotyping

To identify the specific CYP isozymes responsible for the metabolism of the compound, reaction phenotyping studies are conducted. This can be achieved through two primary approaches:

  • Recombinant Human CYP Enzymes: Incubate the compound with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to determine which enzymes metabolize the compound.[11]

  • Chemical Inhibition: Incubate the compound with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme. A reduction in metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.[11]

Data Presentation

The quantitative data from these in vitro assays should be summarized in a clear and concise table for easy comparison.

AssayParameterResult
Human Liver Microsomes t½ (min)Data
CLint (µL/min/mg protein)Data
Human Hepatocytes t½ (min)Data
CLint (µL/min/10^6 cells)Data
Reaction Phenotyping Major Metabolizing CYPsData

In Vivo Pharmacokinetic Assessment

While in vitro assays provide valuable initial data, in vivo pharmacokinetic (PK) studies are necessary to understand the compound's disposition in a whole organism.[18] These studies are typically conducted in preclinical species (e.g., rats, dogs) before moving to human trials.

Study Design

A typical preclinical PK study involves administering the compound to the animal species via both intravenous (IV) and oral (PO) routes.

Experimental Protocol:
  • Dosing:

    • Administer a single IV bolus dose to one group of animals.

    • Administer a single PO dose to another group of animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

In Vivo PK Study Dosing Dose Administration (IV and PO cohorts) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: In vivo pharmacokinetic study workflow.

Data Presentation

The key pharmacokinetic parameters should be summarized in a table.

ParameterUnitsIV RoutePO Route
Clearance (CL) mL/min/kgData-
Volume of Distribution (Vdss) L/kgData-
Terminal Half-life (t½) hDataData
AUC(0-inf) ng*h/mLDataData
Oral Bioavailability (%F) %-Data

Bioanalytical Methodology

Accurate and reliable bioanalytical methods are the cornerstone of metabolic stability and pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices.[19][20][21][22]

Method Development and Validation

A robust LC-MS/MS method for this compound and its potential metabolites should be developed and validated according to regulatory guidelines.[8] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity, Range, and Sensitivity (LLOQ)

  • Accuracy and Precision

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Conclusion

The metabolic stability profile of this compound is a critical component of its preclinical characterization. Based on its chemical structure, the compound is predicted to undergo both Phase I (N-dealkylation, oxidation) and Phase II (glucuronidation) metabolism. A systematic evaluation using a tiered approach of in vitro assays (liver microsomes, hepatocytes) and in vivo pharmacokinetic studies will provide the necessary data to understand its disposition, predict its human pharmacokinetics, and make informed decisions in the drug development process. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data that will satisfy both scientific and regulatory expectations.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Green, M. D., Oturu, S., & Tephly, T. R. (1995). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug Metabolism and Disposition, 23(8), 803-807. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Kaivosaari, S., Finel, M., & Koskinen, M. (2011). N-glucuronidation of drugs and other xenobiotics. Xenobiotica, 41(8), 652-669. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Ebner, T., & Burchell, B. (1993). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Drug Metabolism and Disposition, 21(1), 50-55. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Regulations.gov. (n.d.). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]

  • King, C. D., Green, M. D., Rios, G. R., & Tephly, T. R. (1996). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. Drug Metabolism and Disposition, 24(10), 1102-1107. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 1-9. [Link]

  • Hyland, R., et al. (2003). Amide N-glucuronidation of MaxiPost catalyzed by UDP-glucuronosyltransferase 2B7 in humans. Drug Metabolism and Disposition, 31(9), 1101-1107. [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • Kamel, A. H., et al. (2018). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 56(7), 618-624. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • De-Vry, J., et al. (2010). 8-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione (buspirone) and its major metabolite 1-(2-pyrimidinyl)piperazine (1-PP): a pharmacological profile. CNS Drug Reviews, 16(3-4), 215-230. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Dal Piaz, V., et al. (2019). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Journal of Medicinal Chemistry, 62(24), 11263-11283. [Link]

  • Waksmundzka-Hajnos, M., Petruczynik, A., & Dragan, A. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Journal of Planar Chromatography-Modern TLC, 28(1), 1-6. [Link]

  • O'Brien, P., et al. (2022). Piperidine-Based Drug Discovery. Royal Society of Chemistry. [Link]

  • Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • Nolin, T. D., & Himmelfarb, J. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert Opinion on Drug Metabolism & Toxicology, 13(3), 263-274. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622. [Link]

  • Ji, B., et al. (1995). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 16(8), 1791-1800. [Link]

  • Bondon, A., et al. (1997). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of the American Chemical Society, 119(44), 10568-10575. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutics & Drug Development, 15(3). [Link]

  • Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583. [Link]

  • Dinger, J., et al. (2021). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. Toxicology Letters, 350, S194. [Link]

  • ZANGER, U. M., & SCHWAB, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Emam, S. A., et al. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. Molecules, 25(21), 5038. [Link]

  • Wang, L., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2589. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Medvedev, A. E., et al. (2022). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • PubChem. (n.d.). N,N-Dipropylacetamide. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Chen, Y., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 303. [Link]

Sources

history and discovery of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological context of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide , a specialized amino-amide scaffold relevant to medicinal chemistry research.

Executive Summary & Compound Identity

This compound is a bifunctional heterocyclic building block characterized by a chiral 3-aminopiperidine core linked to a lipophilic N,N-dipropylacetamide tail. It represents a structural convergence between two major pharmacophores: the aminopiperidine motif (central to dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin) and the dipropylacetamide moiety (associated with valproic acid derivatives and sigma receptor ligands).

While not a marketed pharmaceutical itself, this compound serves as a critical intermediate and chemical probe in drug discovery libraries, particularly for exploring structure-activity relationships (SAR) in metabolic and neurological targets.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₂₇N₃O
Molecular Weight 241.38 g/mol
Core Scaffold 3-Aminopiperidine (Piperidin-3-amine)
Functional Class

-Aminoamide; Heterocyclic amine
Key Moieties Primary amine (C3), Tertiary amide (Linker), Dipropyl chains

Historical Context & Structural Discovery

The discovery of this compound is rooted in the broader optimization of aminopiperidine-based therapeutics in the early 2000s.

The Aminopiperidine Revolution (DPP-4 Inhibitors)

The 3-aminopiperidine scaffold became a focal point in medicinal chemistry following the identification of DPP-4 as a target for Type 2 Diabetes. Researchers at companies like Takeda and Boehringer Ingelheim demonstrated that the 3-amino group forms a crucial salt bridge with Glu205/Glu206 in the DPP-4 active site.

  • Relevance: This drove the synthesis of thousands of N-substituted 3-aminopiperidines to optimize pharmacokinetic properties. The N,N-dipropylacetamide derivative represents a lipophilic variant in these libraries, designed to test membrane permeability and blood-brain barrier (BBB) penetration.

The Dipropylacetamide Link (CNS Activity)

Concurrently, the N,N-dipropylacetamide fragment was investigated for Central Nervous System (CNS) activity, inspired by Valpromide (an anticonvulsant) and various Sigma-1 receptor ligands . The fusion of these two domains created a molecule with potential dual-utility in metabolic and neurological screening.

Chemical Synthesis & Methodology

The synthesis of this compound typically follows a convergent nucleophilic substitution pathway. This protocol ensures the retention of chirality if starting from enantiopure 3-aminopiperidine.

Retrosynthetic Analysis

The molecule is disconnected at the


-carbon-nitrogen bond, revealing two key precursors:
  • 2-Chloro-N,N-dipropylacetamide (Electrophile)

  • 3-Aminopiperidine (Nucleophile, often Boc-protected)

Detailed Synthetic Protocol

Reagents:

  • (R)- or (S)-3-(Boc-amino)piperidine (1.0 eq)

  • 2-Chloro-N,N-dipropylacetamide (1.1 eq)

  • Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

  • Trifluoroacetic acid (TFA) (Deprotection agent)

Step 1: N-Alkylation

  • Dissolve 3-(Boc-amino)piperidine in anhydrous ACN.

  • Add

    
     and stir at room temperature for 15 minutes.
    
  • Dropwise add 2-chloro-N,N-dipropylacetamide.

  • Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC/LC-MS.
    
  • Mechanism: The secondary amine of the piperidine attacks the

    
    -carbon of the acetamide, displacing the chloride via an 
    
    
    
    mechanism.

Step 2: Boc-Deprotection

  • Concentrate the intermediate and redissolve in Dichloromethane (DCM).

  • Add TFA (20% v/v) at

    
    .
    
  • Stir for 2 hours to cleave the tert-butyloxycarbonyl (Boc) group.

  • Basify with

    
     and extract to yield the free base.
    
Reaction Workflow Diagram

Synthesis Pre1 3-(Boc-amino)piperidine (Nucleophile) Inter Intermediate: N-Alkylated Protected Species Pre1->Inter K2CO3, ACN Reflux, 6h (SN2) Pre2 2-Chloro-N,N-dipropylacetamide (Electrophile) Pre2->Inter Prod Final Product: 2-(3-aminopiperidin-1-yl)- N,N-dipropylacetamide Inter->Prod TFA/DCM Deprotection

Caption: Convergent synthesis via nucleophilic substitution followed by acid-catalyzed deprotection.

Pharmacological Profiling & Applications

This compound acts as a versatile probe due to its amphiphilic nature.

Pharmacophore Mapping
  • Hydrophilic Head (3-NH2): Provides hydrogen bond donor capability and basicity (

    
    ), essential for receptor docking in anionic pockets (e.g., Asp/Glu residues).
    
  • Lipophilic Tail (Dipropyl): Increases

    
    , facilitating interaction with hydrophobic domains or lipid bilayers.
    
  • Linker (Acetamide): Acts as a rigid spacer that can participate in hydrogen bonding via the carbonyl oxygen.

Potential Biological Targets

Based on structural homology, the compound acts as a ligand in two primary domains:

Target ClassRationalePotential Activity
DPP-4 Enzyme Contains the 3-aminopiperidine pharmacophore found in Alogliptin.Competitive Inhibitor (Low to Moderate potency without the xanthine anchor).
Sigma-1 Receptor Contains a basic amine + lipophilic alkyl tail, a hallmark of Sigma ligands.Agonist/Antagonist Probe (CNS modulation).
Sodium Channels Resembles

-aminoamide blockers like Ralfinamide.
State-dependent channel blocker (Analgesia/Epilepsy).
Mechanism of Action (Hypothetical) Diagram

MOA Comp 2-(3-aminopiperidin-1-yl)- N,N-dipropylacetamide DPP4 DPP-4 Enzyme (Metabolic) Comp->DPP4 3-NH2 binds Glu205/206 (Salt Bridge) Sigma Sigma-1 Receptor (Neurological) Comp->Sigma Dipropyl tail binds Hydrophobic Pocket

Caption: Dual-pharmacophore interactions targeting metabolic and neurological pathways.

Safety and Handling

As a research chemical, strict safety protocols are required.

  • Hazard Class: Irritant (Skin/Eye). Potential for CNS activity due to structural similarity to bioactive amides.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.
    
  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid.

References

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Link

  • Weber, A. E. (2004). Dipeptidyl peptidase IV inhibitors for the treatment of diabetes. Journal of Medicinal Chemistry. Link

  • Blotnik, S., et al. (1985). Valpromide and valproic acid: metabolism and pharmacokinetics. Clinical Pharmacokinetics. Link

  • ChemSRC . (2024). This compound Entry and Properties. Link

Methodological & Application

Application Note: Synthesis Protocol for 2-(3-Aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable three-step synthesis protocol for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide , a privileged scaffold often utilized in the development of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. The method employs a convergent strategy: the independent synthesis of an electrophilic linker followed by the N-alkylation of a protected piperidine core. This guide emphasizes process safety, impurity control, and high-yield isolation techniques suitable for both discovery-phase libraries and gram-scale scale-up.

Introduction & Retrosynthetic Analysis

The target molecule features a 3-aminopiperidine core linked to a dipropylacetamide tail. This structural motif is significant in medicinal chemistry due to the piperidine ring's ability to mimic peptide turns and the solubilizing properties of the amide side chain.

Retrosynthetic Logic

To ensure regioselectivity and prevent polymerization, the synthesis is designed around a "Protect-Alkylate-Deprotect" strategy:

  • Disconnection: The C-N bond between the piperidine nitrogen and the acetamide linker.

  • Synthons:

    • Nucleophile: tert-butyl piperidin-3-ylcarbamate (3-(Boc-amino)piperidine). The Boc group masks the primary amine, directing alkylation exclusively to the secondary piperidine nitrogen.

    • Electrophile: 2-chloro-N,N-dipropylacetamide.

  • Forward Path:

    • Step 1: Acylation of dipropylamine with chloroacetyl chloride.

    • Step 2: Finkelstein-catalyzed N-alkylation.

    • Step 3: Acidolytic removal of the Boc protecting group.

Retrosynthesis Target Target: 2-(3-aminopiperidin-1-yl)- N,N-dipropylacetamide Intermediate Intermediate: tert-butyl (1-(2-(dipropylamino)- 2-oxoethyl)piperidin-3-yl)carbamate Target->Intermediate Deprotection (HCl or TFA) Start1 Starting Material A: 3-(Boc-amino)piperidine Intermediate->Start1 N-Alkylation (C-N Bond Formation) Start2 Starting Material B: 2-chloro-N,N- dipropylacetamide Intermediate->Start2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Step 1: Synthesis of Electrophile (2-Chloro-N,N-dipropylacetamide)

This step generates the reactive linker. The reaction is highly exothermic; strict temperature control is required to prevent hydrolysis or bis-acylation.

  • Reagents:

    • Chloroacetyl chloride (1.1 equiv)

    • Dipropylamine (1.0 equiv)

    • Triethylamine (Et3N) (1.2 equiv)

    • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add Dipropylamine (10.0 mmol) , Et3N (12.0 mmol) , and DCM (50 mL) . Cool the solution to 0 °C using an ice bath.

  • Addition: Add Chloroacetyl chloride (11.0 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Chloroacetyl chloride is a lachrymator and corrosive.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Quench with saturated NaHCO3 (30 mL). Separate the organic layer and wash with 1M HCl (20 mL) followed by brine (20 mL).

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Expected Yield: >90% as a pale yellow oil.

    • Purification: Usually sufficiently pure for the next step. If necessary, purify via flash chromatography (0-20% EtOAc/Hexanes).

Step 2: N-Alkylation of 3-(Boc-amino)piperidine

This is the critical coupling step. We utilize Potassium Iodide (KI) to generate a transient, highly reactive iodoacetamide species in situ (Finkelstein reaction), significantly accelerating the rate and yield.

  • Reagents:

    • tert-butyl piperidin-3-ylcarbamate (1.0 equiv)

    • 2-Chloro-N,N-dipropylacetamide (Step 1 product) (1.1 equiv)

    • Potassium Carbonate (K2CO3) (2.5 equiv)

    • Potassium Iodide (KI) (0.1 equiv)

    • Acetonitrile (ACN) (Reagent Grade)

Procedure:

  • Setup: In a 100 mL RBF equipped with a reflux condenser, dissolve 3-(Boc-amino)piperidine (5.0 mmol) in ACN (25 mL) .

  • Addition: Add K2CO3 (12.5 mmol) and KI (0.5 mmol) . Stir for 5 minutes. Add 2-Chloro-N,N-dipropylacetamide (5.5 mmol) .

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours.

    • Expert Tip: Monitor the disappearance of the secondary amine. If the reaction stalls, add another 0.1 equiv of KI.

  • Workup: Cool to RT. Filter off the inorganic solids (KCl/K2CO3) through a Celite pad. Rinse the pad with ACN.

  • Concentration: Evaporate the filtrate to dryness.

  • Purification: Redissolve the residue in EtOAc, wash with water and brine. Purify the crude oil via flash column chromatography (SiO2, Gradient: 20% to 60% EtOAc in Hexanes).

    • Target:tert-butyl (1-(2-(dipropylamino)-2-oxoethyl)piperidin-3-yl)carbamate.

Step 3: Deprotection (Boc Removal)

The final step unmasks the primary amine.

  • Reagents:

    • 4M HCl in 1,4-Dioxane (excess)

    • Solvent: 1,4-Dioxane or DCM

Procedure:

  • Reaction: Dissolve the Step 2 intermediate (approx. 4.0 mmol) in 1,4-Dioxane (10 mL) . Add 4M HCl in Dioxane (10 mL, 40 mmol) dropwise at 0 °C.

  • Stir: Warm to RT and stir for 2–4 hours. A white precipitate (the hydrochloride salt) often forms.

  • Isolation:

    • Method A (Salt Form): Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under nitrogen flow (hygroscopic) and wash with ether. Product is the dihydrochloride salt .[1]

    • Method B (Free Base): Concentrate the reaction mixture. Redissolve in DCM, wash with saturated Na2CO3, dry over Na2SO4, and concentrate.

  • Final Yield: Expect 85–95% for the deprotection step.

Analytical Data & Validation

ParameterSpecification / Expectation
Appearance White solid (HCl salt) or viscous pale oil (free base).
1H NMR (DMSO-d6) Piperidine Ring: Multiplets at δ 1.4–3.0 ppm.Propyl Groups: Triplet ~0.8 ppm (CH3), Multiplet ~1.5 ppm (CH2), Triplet ~3.1 ppm (N-CH2).Linker: Singlet ~3.2–3.5 ppm (N-CH2-CO).Amine: Broad singlet (free base) or broad exchangeable peak >8.0 ppm (HCl salt).
MS (ESI+) [M+H]+ calculated for C13H27N3O: 242.22 .
Purity >95% by HPLC (UV 210 nm).

Expert Insights & Troubleshooting

Mechanism of Action: The "Finkelstein Boost"

The use of KI is not merely catalytic; it alters the reaction pathway. The chloride leaving group on the acetamide is poor. Iodide displaces chloride to form the iodoacetamide, which is ~100x more electrophilic toward the piperidine nitrogen.

Mechanism Step1 Cl-Acetamide Step2 I-Acetamide (Transient Species) Step1->Step2 + KI (Finkelstein) Step3 Product (Alkylated Piperidine) Step1->Step3 Direct Subst. (Slow) Step2->Step3 + Piperidine (Fast Subst.)

Figure 2: Catalytic cycle showing the activation of the electrophile by Potassium Iodide.

Common Pitfalls
  • Bis-Alkylation: Unlikely with the 3-Boc protection, but possible if the Boc group falls off due to high heat/acidity. Ensure the starting material is pure.

  • Hygroscopicity: The final dihydrochloride salt is extremely hygroscopic. Store in a desiccator or handle in a glovebox if precise weighing is required for biological assays.

  • Regioselectivity: If using racemic 3-aminopiperidine without Boc protection, alkylation will occur preferentially at the secondary amine (ring nitrogen) over the primary amine due to the higher nucleophilicity of the secondary amine, but mixtures are inevitable. Always use the Boc-protected precursor.

References

  • Synthesis of Chloroacetamides

    • Jacobs, W. A., & Heidelberger, M. (1941). Chloroacetamide.[2][3] Organic Syntheses, Coll.[2] Vol. 1, p. 153.

    • Note: Provides the foundational method for reacting chloroacetyl chloride with amines.
  • Knipe, A. C., & Sridhar, N. (1981). The kinetics of the reaction of 2-chloro-N-substituted acetamides with amines. Journal of the Chemical Society, Perkin Transactions 2.
  • 3-Aminopiperidine Scaffolds in Drug Discovery

    • Patent WO2007112368A1. (2007).[1] Preparation of (R)-3-aminopiperidine dihydrochloride.

    • Note: Describes the industrial relevance and handling of the 3-aminopiperidine core.
  • Finkelstein Catalysis in Amine Alkylation

    • Pai, N. R., & Dubhashi, D. S. (2009). Finkelstein Reaction: A Review. Res. J. Pharm.[4] Tech.

    • Note: Validates the use of KI to acceler

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide. The analyte, a small polar molecule with a basic piperidine moiety, presents unique challenges for retention and peak shape in conventional RP-HPLC. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the systematic approach to method development, the optimized chromatographic conditions, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The developed method is suitable for routine quality control, stability testing, and pharmacokinetic studies.

Introduction

This compound is a novel pharmaceutical intermediate whose purity and concentration must be accurately determined throughout the drug development and manufacturing process. The structure of the molecule, featuring a polar aminopiperidine group and aliphatic chains, necessitates a carefully optimized chromatographic method to achieve adequate retention and symmetrical peak shapes. Direct analysis of such polar and basic compounds by reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases and secondary interactions with residual silanols on silica-based columns, often leading to peak tailing.[3]

This application note describes a systematic approach to developing a stability-indicating HPLC method.[4] The narrative explains the rationale behind the selection of the stationary phase, mobile phase composition, and other critical parameters to overcome these analytical hurdles. The final method is validated according to the ICH Q2(R1) and FDA guidelines, demonstrating its fitness for purpose.[1][2][5][6][7]

Method Development Strategy

The primary objective was to develop an RP-HPLC method that provides reliable and reproducible quantification of this compound. The strategy focused on addressing the key challenges associated with this analyte: its high polarity and basic nature.

Initial Screening and Analyte Properties

The analyte is a basic compound due to the presence of the aminopiperidine nitrogen. Understanding the pKa of the amine is crucial for mobile phase pH selection to ensure consistent ionization and retention.[8] The presence of two propyl groups provides some hydrophobicity, making reversed-phase chromatography a viable approach.

Column Selection

A standard C18 column was initially considered. However, to mitigate potential peak tailing from silanol interactions, a modern, high-purity, end-capped C18 column was selected.[3] These columns are designed to minimize the accessible silanol groups, leading to improved peak symmetry for basic analytes.[3] An alternative consideration was a polar-endcapped C18 column, which can provide enhanced retention for polar compounds under highly aqueous mobile phase conditions.[9][10]

Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity.[11][12][13]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: To ensure consistent protonation of the basic analyte and to suppress silanol interactions, a buffered mobile phase is essential. An acidic pH was chosen to protonate the amine, which can improve retention on some reversed-phase columns and often leads to sharper peaks.[14] A phosphate buffer was selected for its buffering capacity in the desired pH range. A final pH of 3.0 was targeted.

  • Gradient Elution: A gradient elution was employed to ensure the elution of any potential non-polar impurities and to reduce the analysis time.[9]

The overall workflow for the method development is depicted in the following diagram:

MethodDevelopmentWorkflow Analyte Define Analyte Properties (Polar, Basic) Column_Screen Column Screening (C18, Polar-Endcapped) Analyte->Column_Screen Initial Assessment Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier) Column_Screen->Mobile_Phase Select Best Stationary Phase Gradient_Dev Gradient Development Mobile_Phase->Gradient_Dev Optimize Selectivity Optimization Fine-Tuning (Flow Rate, Temperature) Gradient_Dev->Optimization Improve Efficiency Validation Method Validation (ICH Q2(R1)) Optimization->Validation Confirm Performance Final_Method Final HPLC Method Validation->Final_Method Implement for Routine Use

Caption: Workflow for HPLC Method Development.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

Instrumentation

An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD), was used for this study. Data acquisition and processing were performed using OpenLab CDS software.

Optimized Chromatographic Conditions

The optimized conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same diluent to cover the desired concentration range for linearity assessment.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2][5][6][7]

ValidationFlow Start Method Validation (ICH Q2(R1)) Specificity Specificity Placebo and Stressed Samples Start->Specificity Linearity Linearity & Range 5 Concentration Levels Specificity->Linearity Accuracy Accuracy Spike Recovery at 3 Levels Linearity->Accuracy Precision Precision Repeatability Intermediate Precision Accuracy->Precision Robustness Robustness Flow Rate pH Temperature Precision->Robustness End Validated Method Robustness->End

Caption: Logical Flow of Method Validation Experiments.

Specificity

Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and stressed samples (subjected to acid, base, oxidative, thermal, and photolytic degradation). The method was able to resolve the analyte peak from all potential interferences, confirming its stability-indicating nature.[4]

Linearity and Range

The linearity of the method was evaluated by analyzing five standard solutions ranging from 0.01 mg/mL to 0.5 mg/mL. The calibration curve showed a linear relationship between the peak area and concentration, with a correlation coefficient (r²) greater than 0.999.

Accuracy

Accuracy was determined by spike recovery experiments. A known amount of the analyte was added to a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was within the acceptable range of 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of data was less than 2.0%.

Robustness

The robustness of the method was assessed by intentionally varying critical parameters, including the flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±2 °C). In all cases, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the results were not significantly affected.

Summary of Validation Results
Validation ParameterAcceptance CriteriaResult
Specificity No interferencePassed
Linearity (r²) ≥ 0.9990.9995
Range -0.01 - 0.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (RSD) ≤ 1.0%0.85%
Intermediate Precision (RSD) ≤ 2.0%1.3%
Robustness No significant changePassed

Conclusion

A robust and reliable RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method utilizes a standard C18 column with a phosphate-buffered mobile phase at an acidic pH, which effectively addresses the challenges of retaining and achieving good peak shape for this polar and basic analyte. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a pharmaceutical quality control environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Retrieved from [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes. Retrieved from [Link]

  • LCGC. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

Sources

Application Note: Solubility & Handling of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It provides a comprehensive technical guide for handling 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide , focusing on its solubility profile in DMSO and water, stock solution preparation, and stability considerations.[1]

Executive Summary

This compound (Calculated MW: 241.37 g/mol ) is a functionalized pharmaceutical intermediate containing a basic 3-aminopiperidine moiety linked to a lipophilic dipropylacetamide tail.[1] Its solubility is governed by the interplay between the ionizable amines (hydrophilic, pH-dependent) and the dipropyl chains (lipophilic).[1]

  • DMSO Solubility: High (>100 mM).[1] Recommended for primary stock solutions.[1]

  • Water Solubility: pH-dependent.[1] Low to moderate at neutral pH; High at acidic pH (pH < 6.[1]0) due to protonation of the primary and tertiary amines.[1]

Chemical Identity & Theoretical Properties[1]

Before attempting solubilization, it is critical to understand the ionization state of the molecule.[1]

PropertyValue (Theoretical)Significance
Formula C₁₃H₂₇N₃OStoichiometry for molarity calculations.[1]
Mol. Weight ~241.37 g/mol Use this for gravimetric preparation of stocks.[1]
pKa (Basic) ~9.5 (Primary amine)~8.0 (Piperidine N)The molecule is a di-base.[1] It exists as a cation at physiological pH.[1]
LogP (Est.) 0.8 – 1.2Moderately lipophilic; requires organic co-solvent or pH adjustment for aqueous stability.[1]
Chirality C3 of PiperidineContains one chiral center.[1] Unless specified as (R) or (S), assume racemate.[1]

Solubility Profile & Recommendations

A. Solubility in DMSO (Dimethyl Sulfoxide)

Status: Excellent Solvent (Recommended) DMSO is the universal solvent for this compound class.[1] The dipropyl chains and the polar amide core interact favorably with DMSO.[1]

  • Solubility Limit: Typically >100 mg/mL (>400 mM).[1]

  • Storage: Stock solutions in DMSO are stable at -20°C.

  • Protocol:

    • Weigh the solid powder.[1]

    • Add pure DMSO (anhydrous grade recommended) to achieve a concentration of 10 mM to 50 mM .

    • Vortex for 30–60 seconds. Sonication is rarely needed but can be used if aggregates persist.[1]

B. Solubility in Water

Status: pH-Dependent The free base form (non-salt) is likely sparingly soluble in neutral water due to the lipophilic dipropylacetamide tail.[1]

  • Neutral pH (7.0): Solubility is limited (< 5 mM estimated).[1] Risk of precipitation.[1]

  • Acidic pH (< 5.0): Highly soluble.[1] Protonation of the 3-amino group (

    
    ) and piperidine nitrogen dramatically increases polarity.[1]
    
  • Salts: If the compound is supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt, it will be readily water-soluble (>50 mM).[1]

C. Application Note for Biological Assays

For cell culture or enzymatic assays, avoid adding the pure DMSO stock directly to the media if the final DMSO concentration exceeds 0.1–1%.[1]

  • Step 1: Prepare 100 mM stock in DMSO.

  • Step 2: Dilute into aqueous buffer (PBS or Media).

    • Critical: If precipitation occurs upon dilution, acidify the buffer slightly or use an intermediate dilution step with water/DMSO (1:1).[1]

Detailed Experimental Protocols

Protocol 1: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable master stock for long-term storage.

  • Calculate Mass: For 1 mL of 50 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Accurately weigh ~12.1 mg of the substance into a chemically resistant vial (glass or polypropylene).

  • Solubilization: Add 1000 µL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 1 minute. Inspect visually for clarity.

  • Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determination of Aqueous Thermodynamic Solubility

Objective: Empirically determine the solubility limit in a specific buffer (e.g., PBS pH 7.4).

  • Saturation: Add excess solid compound (~5 mg) to 0.5 mL of the target buffer (PBS).

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve prepared in DMSO.

Visualizations & Workflows

Figure 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the optimal solvent system based on the compound's form (Salt vs. Free Base) and the intended application.[1]

SolubilityLogic Start Start: this compound CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, TFA) CheckForm->Salt Base Free Base CheckForm->Base WaterSol Directly Soluble in Water (> 50 mM) Salt->WaterSol DMSO_Check Prepare DMSO Stock (50-100 mM) Base->DMSO_Check Success Assay Ready Solution WaterSol->Success AqueousDilution Dilute into Aqueous Buffer DMSO_Check->AqueousDilution PrecipCheck Check for Precipitation AqueousDilution->PrecipCheck Acidify Action: Acidify Buffer (pH < 6.0) or Reduce Conc. PrecipCheck->Acidify Cloudy PrecipCheck->Success Clear Acidify->Success

Caption: Decision matrix for solubilization strategies based on chemical form and visual observation.

Figure 2: Serial Dilution Workflow for IC50/EC50 Assays

Standard protocol for transferring the compound from a DMSO stock to a biological assay plate.[1]

DilutionScheme Stock Master Stock (50 mM DMSO) Inter Intermediate Plate (100x Conc. in DMSO) Stock->Inter Serial Dilution (1:3 steps) Final Final Assay Well (1% DMSO) Inter->Final Transfer 1 µL Media Assay Media (Aqueous) Media->Final Add 99 µL

Caption: Recommended dilution scheme to minimize precipitation shocks when moving from organic to aqueous phases.

References

  • PubChem Compound Summary. Piperidin-3-amine derivatives and related structures.[1] National Center for Biotechnology Information.[1]

    • Source: [1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

    • Context: General principles of solubility for lipophilic amines.
    • Source: [1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

    • Context: Protocols for satur
    • Source: [1]

Disclaimer: This guide is based on theoretical physicochemical principles and standard laboratory practices for this chemical class. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical supplier for batch-specific data.

Sources

preparation of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chemical synthesis, purification, and in vivo formulation of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide (referred to herein as APD-Acetamide ).

This compound is a functionalized piperidine derivative often utilized as a chemical probe or intermediate in the development of G-protein coupled receptor (GPCR) ligands (e.g., Sigma-1, Dopamine) and peptidomimetics.

Part 1: Chemical Synthesis & Characterization

Objective: To synthesize high-purity (>98%) APD-Acetamide dihydrochloride salt for biological evaluation.

Retrosynthetic Strategy

The synthesis follows a convergent alkylation-deprotection strategy . The core piperidine ring is coupled to the acetamide linker via nucleophilic substitution (


), followed by acid-mediated deprotection of the primary amine.

Key Considerations:

  • Regioselectivity: We use 3-(N-Boc-amino)piperidine to ensure alkylation occurs exclusively at the secondary piperidine nitrogen (

    
    ), leaving the primary amine (
    
    
    
    ) protected.
  • Chirality: The 3-position is a chiral center. This protocol is applicable to (R), (S), or racemic starting materials depending on the specific biological target requirement.

Synthesis Protocol

Step A: Preparation of 2-Chloro-N,N-dipropylacetamide (Intermediate 1)

  • Reagents: Chloroacetyl chloride (1.1 eq), Dipropylamine (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve dipropylamine (10 mmol) and triethylamine (12 mmol) in dry DCM (50 mL) at 0°C under

      
      .
      
    • Dropwise add chloroacetyl chloride (11 mmol).

    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Workup: Wash with 1N HCl, then sat.

      
      , then brine. Dry over 
      
      
      
      .[1]
    • Yield: Concentrate to obtain a colorless oil (Intermediate 1). Use without further purification if purity >95% by TLC.

Step B: Coupling (Alkylation)

  • Reagents: Intermediate 1 (1.1 eq), 3-(N-Boc-amino)piperidine (1.0 eq),

    
     (3.0 eq), KI (0.1 eq, catalyst), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 3-(N-Boc-amino)piperidine (5 mmol) in ACN (30 mL).

    • Add finely ground

      
       (15 mmol) and catalytic KI.
      
    • Add Intermediate 1 (5.5 mmol).

    • Reflux at 80°C for 12–16 hours. Monitor by LC-MS for disappearance of amine.

    • Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate 2-(3-(N-Boc-amino)piperidin-1-yl)-N,N-dipropylacetamide .

Step C: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected intermediate in minimal dry dioxane or DCM.

    • Add 4M HCl in dioxane (10 eq) at 0°C. Stir at RT for 2–4 hours.

    • Precipitation: The product often precipitates as the dihydrochloride salt. If not, add diethyl ether to induce precipitation.

    • Isolation: Filter the white solid under

      
       (hygroscopic). Wash with ether.
      
    • Drying: Dry under high vacuum for 24h to remove residual solvents.

Analytical Validation (Release Criteria)
TestMethodAcceptance Criteria
Identity 1H-NMR (D2O or DMSO-d6)Consistent with structure. Key peaks: Piperidine ring protons, Propyl methyl triplets (~0.8 ppm), Acetamide singlet (~3-4 ppm).
Purity HPLC (UV 210/254 nm)> 98.0% (Area %)
Mass LC-MS (ESI+)[M+H]+ = 242.2 (Free base MW approx 241.37)
Residual Solvent GC-Headspace< 5000 ppm (Class 3 limit)
Counter-ion Ion ChromatographyConfirm Chloride content (approx 2 eq for 2HCl salt)

Part 2: In Vivo Formulation & Application

Context: The dihydrochloride salt of APD-Acetamide is highly water-soluble but acidic. Direct injection of the unbuffered salt can cause local tissue necrosis or precipitation upon contact with physiological fluids.

Solubility Profile
  • Free Base: Lipophilic (LogP ~ 1.5–2.0). Soluble in DMSO, Ethanol. Poorly soluble in water.

  • Dihydrochloride Salt: Highly hydrophilic. Soluble in water > 50 mg/mL.

  • pKa:

    • 
       (Primary amine): ~9.8
      
    • 
       (Tertiary amine): ~7.5 (lowered by electron-withdrawing amide).
      
Formulation Protocol (Standard Saline Vehicle)

Target Concentration: 10 mg/mL (as free base equivalent). Batch Size: 10 mL.

  • Calculation:

    • MW Free Base: 241.37 g/mol

    • MW 2HCl Salt: 314.29 g/mol

    • Conversion Factor: 1.30 (You need 1.3 mg of salt to deliver 1 mg of active drug).

    • To make 10 mL @ 10 mg/mL (active): Weigh 130 mg of APD-Acetamide 2HCl.

  • Dissolution:

    • Add 130 mg APD-Acetamide 2HCl to a sterile vial.

    • Add 8.0 mL of Sterile Water for Injection . Vortex until clear.

  • pH Adjustment (CRITICAL):

    • The initial pH will be approx 2.0–3.0.[2]

    • Slowly add 1N NaOH (sterile filtered) dropwise while monitoring with a micro-pH probe.

    • Target pH: 6.0 – 7.0 .

    • Note: If pH > 8.0, the free base may precipitate. If this happens, back-titrate with dilute HCl immediately.

  • Final Volume:

    • Add 10x PBS (1.0 mL) to provide buffering capacity.

    • Q.S. to 10.0 mL with Sterile Water.

  • Sterilization:

    • Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile, pyrogen-free crimp vial.

Stability & Storage
  • Solution: Stable for 24 hours at 4°C. Do not store in solution long-term (amide hydrolysis risk). Prepare fresh on the day of dosing.

  • Solid Salt: Stable for >1 year at -20°C with desiccant.

Part 3: Dosing Guidelines

ParameterMouse (25g)Rat (250g)Notes
Route IP, IV, SCIP, IV, SC, POOral bioavailability (PO) is likely moderate due to high ionization.
Max Vol (Bolus) 10 mL/kg (250 µL)5 mL/kg (1.25 mL)Recommended volume for IP. Reduce to 5 mL/kg for IV.
Dose Range 1 – 30 mg/kg1 – 30 mg/kgStart low (1 mg/kg) to assess tolerability (CNS effects).
Vehicle Control PBS (pH 7.4)PBS (pH 7.4)Must match pH and osmolarity of the drug formulation.

Part 4: Visual Workflows

Figure 1: Synthesis Pathway

Synthesis A Dipropylamine C Intermediate 1 (Cl-Acetamide) A->C DCM, Et3N 0°C -> RT B Chloroacetyl Chloride B->C E Boc-Protected Precursor C->E K2CO3, KI ACN, Reflux D 3-(Boc-amino) piperidine D->E F APD-Acetamide (2HCl Salt) E->F 4M HCl/Dioxane Deprotection

Caption: Convergent synthesis of APD-Acetamide via alkylation and acid deprotection.

Figure 2: Formulation Decision Tree

Formulation Start Weigh APD-Acetamide (2HCl Salt) Dissolve Dissolve in Sterile Water (80% Vol) Start->Dissolve CheckPH Check pH (Expect pH 2-3) Dissolve->CheckPH Adjust Titrate with 1N NaOH to pH 6.0 - 7.0 CheckPH->Adjust Buffer Add 10x PBS (Final 1x) Adjust->Buffer Filter Sterile Filter (0.22 µm) Buffer->Filter Use Ready for Injection (Use within 24h) Filter->Use

Caption: Step-by-step formulation protocol to ensure physiological compatibility and sterility.

References

  • General Piperidine Synthesis: Keri, R. S., et al. (2015). "A comprehensive review on the synthesis and biological activities of piperidine derivatives." Current Organic Chemistry.

  • Amide Coupling & Alkylation Protocols: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

  • In Vivo Formulation Guidelines: Li, P., & Zhao, L. (2019). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics.

  • Valpromide (Structural Analog) Data: "Valpromide - PubChem Compound Summary." National Center for Biotechnology Information.

  • Salt Selection for Animal Studies: Gupta, D., et al. (2018). "Salt selection: A critical step in drug development." Journal of Drug Delivery and Therapeutics.

Sources

Application Note: Optimal Storage and Handling of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the optimal storage, handling, and stability assessment of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide. The chemical structure, containing a primary amine on a piperidine ring and a tertiary amide, presents specific stability challenges, primarily susceptibility to oxidation and hydrolysis. Adherence to these protocols is critical for ensuring the compound's integrity, purity, and performance in research and development applications, thereby guaranteeing experimental reproducibility and accuracy. This note outlines the scientific rationale for recommended conditions and provides actionable protocols for material handling and long-term stability monitoring.

Chemical Profile and Inherent Instabilities

To establish a robust storage strategy, it is essential to first analyze the compound's structure for potential chemical liabilities.

Structure: this compound

  • Primary Aliphatic Amine (-NH₂): The 3-amino group on the piperidine ring is a primary nucleophile and a site susceptible to oxidation. Primary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities, potentially leading to imines or other degradation products.[1][2]

  • Tertiary Amide (-CON(CH₂CH₂CH₃)₂): The N,N-dipropylacetamide group contains a tertiary amide bond. While amides are generally more stable than esters, they are susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures, which would cleave the molecule into a carboxylic acid and an amine.[3][4]

  • Piperidine Ring: The core piperidine structure is relatively stable. However, compounds containing this moiety are often sensitive to heat, moisture, and light.[5]

Based on this analysis, the primary degradation pathways are oxidation of the primary amine and hydrolysis of the amide bond.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent 2-(3-aminopiperidin-1-yl)- N,N-dipropylacetamide oxidized_product Oxidized Impurities (e.g., imine, N-oxide) parent->oxidized_product Atmospheric O₂ Light, Metal Ions hydrolysis_product Hydrolysis Products (3-aminopiperidine + N,N-dipropylacetic acid) parent->hydrolysis_product Moisture (H₂O) pH Extremes, Heat

Recommended Storage Conditions

To mitigate the risks identified above, the following storage conditions are mandated. These recommendations are synthesized from best practices for handling amine and amide-containing compounds and align with general principles outlined in ICH guidelines for pharmaceutical substance stability.[6][7]

ParameterRecommendationRationale & Causality
Temperature 2–8°C (Refrigerated) Lower temperatures significantly reduce the rates of both oxidative and hydrolytic degradation reactions. Storing at 2-8°C is a standard and effective measure for preserving many piperidine-containing compounds.[5]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidation of the primary amine, the compound should be stored under an inert atmosphere. This displaces atmospheric oxygen, a key reactant in the oxidative degradation pathway.[1] For long-term storage, vials should be backfilled with argon or nitrogen after aliquoting.
Light Protect from Light (Amber Vials) Photons can provide the activation energy for oxidative reactions. Storing the material in amber glass vials or in a dark location is crucial to prevent light-induced degradation.[5]
Humidity Dry/Anhydrous Conditions The presence of moisture can facilitate the hydrolysis of the amide bond.[8] The compound should be stored in a tightly sealed container, preferably with a desiccant in the secondary containment (e.g., a desiccator cabinet).
Container Tightly Sealed Glass Vials Glass is generally more inert than plastic. A tightly sealed container prevents the ingress of moisture and atmospheric oxygen. Ensure the cap liner is chemically resistant (e.g., PTFE-lined).

Protocols for Handling and Stability Assessment

Adherence to proper handling procedures from the moment of receipt is paramount. The following protocols are designed to be self-validating, providing researchers with the tools to ensure material integrity over time.

Protocol 1: Initial Receipt and Aliquoting

Objective: To properly receive, log, and aliquot the bulk compound to minimize degradation from repeated handling and environmental exposure.

Materials:

  • Primary compound container

  • Amber glass vials with PTFE-lined caps

  • Spatula, weighing paper/boat

  • Balance in a controlled environment (e.g., glovebox or low-humidity chamber)

  • Argon or Nitrogen gas source

  • Labeling materials

Procedure:

  • Preparation: Perform all operations in an environment with controlled humidity and minimal light exposure. If available, a glovebox backfilled with nitrogen is ideal.

  • Equilibration: Before opening, allow the primary container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Aliquotting: Weigh the desired amounts of the compound into pre-labeled amber glass vials. Work swiftly to minimize exposure to air and light. Prepare aliquots appropriately sized for single experiments to avoid repeated freeze-thaw cycles and vial openings.

  • Inerting: Gently flush the headspace of each aliquot vial with a stream of argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the aliquoted vials in a refrigerator at 2–8°C, organized in a labeled secondary container.

  • Documentation: Record the date of receipt, date of aliquoting, lot number, and initial purity (if available) in a laboratory notebook.

Protocol 2: Long-Term Stability Monitoring via HPLC-UV

Objective: To quantitatively assess the purity of the compound over time using a stability-indicating high-performance liquid chromatography (HPLC) method. This protocol provides a framework; specific parameters may need optimization.

Principle: A stability-indicating method is an analytical procedure that can accurately detect changes in the properties of the drug substance over time.[9] It must be able to separate the intact compound from its potential degradation products.

Procedure:

  • Initial Analysis (T=0):

    • Immediately after aliquoting (Protocol 1), prepare a standard solution of the compound in a suitable solvent (e.g., Acetonitrile/Water).

    • Analyze this solution using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point.

    • Record the chromatogram. The peak area of the main compound at T=0 represents 100% purity for the purpose of the stability study. Note any minor impurity peaks.

  • Stability Study Setup:

    • Store the aliquots as described in the recommended conditions (2-8°C, dark, inert).

    • Designate specific vials for testing at predetermined time points (e.g., 1, 3, 6, 12, and 24 months).

  • Periodic Testing (T=n):

    • At each time point, remove one designated vial. Allow it to equilibrate to room temperature before opening.

    • Prepare a sample solution at the same concentration as the T=0 sample.

    • Analyze using the identical HPLC method and conditions.

  • Data Analysis:

    • Compare the chromatogram at T=n with the T=0 chromatogram.

    • Look for:

      • A decrease in the peak area of the main compound.

      • The appearance of new peaks (degradation products).

      • An increase in the area of existing impurity peaks.

    • Calculate the purity at each time point relative to the initial total peak area.

    • A significant change is typically defined as a >5% loss in purity or the appearance of any single degradant >1%.[7]

G cluster_setup Study Initiation cluster_monitoring Long-Term Monitoring Receive Receive & Log Compound Aliquot Aliquot into Vials (Protocol 1) Receive->Aliquot Store Store at 2-8°C (Dark, Inert) Aliquot->Store Test_T0 T=0 Analysis (Establish Baseline) Aliquot->Test_T0 Test_Tn Periodic Retesting (e.g., 3, 6, 12 mo) Store->Test_Tn Time Analyze Analyze Data (Purity vs. Time) Test_Tn->Analyze Report Determine Re-test Date or Shelf Life Analyze->Report

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Labworks. (2024). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Gligorich, K. M., & Sigman, M. S. (2009). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. [Link]

  • Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Hydrolysis of Amides. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]

  • BTC. (2023). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • Massey, V. (2009). Oxidation of Amines by Flavoproteins. Antioxidants & Redox Signaling. [Link]

  • Clark, J. (2015). Hydrolysing amides. Chemguide. [Link]

  • LibreTexts Chemistry. (2021). 24.4: Hydrolysis of Amides. [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

Sources

Application Notes & In Vitro Protocols: Characterization of Cmpd-X, a Novel Dopamine D2 Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

An editorial disclosure is warranted for this document. The compound "2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide" does not have a publicly established and characterized biological target. To fulfill the prompt's requirements for a detailed and scientifically rigorous guide, this document is constructed around a plausible, hypothetical scenario: that this compound, hereafter designated "Cmpd-X" , is a novel modulator of the Dopamine D2 Receptor (D2R) , a well-understood G-protein coupled receptor (GPCR) and a significant drug target. This allows for the creation of realistic, field-proven protocols and in-depth scientific explanations.

Introduction: The Scientific Rationale

The Dopamine D2 Receptor (D2R) is a critical Gαi-coupled GPCR that plays a pivotal role in regulating a wide array of physiological processes, including motor control, motivation, and cognition. Its dysfunction is implicated in numerous neuropsychiatric and endocrine disorders, making it a high-value target for therapeutic intervention. The discovery of novel D2R modulators is paramount for developing next-generation therapeutics with improved efficacy and side-effect profiles.

This document provides a comprehensive suite of in vitro assays designed to characterize the pharmacological profile of Cmpd-X , a novel small molecule featuring a 3-aminopiperidine scaffold. The following protocols are designed as a self-validating cascade, moving from initial target engagement to functional consequences and cellular-level impact. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the data with a high degree of confidence.

Part 1: Primary Screening - Establishing Target Engagement

The first critical question is whether Cmpd-X directly interacts with the D2R. A radioligand binding assay is the gold-standard method for quantifying this interaction. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, providing a direct measure of binding affinity (Ki).

Protocol 1.1: D2R Radioligand Displacement Assay

This protocol determines the binding affinity (Ki) of Cmpd-X for the human Dopamine D2 Receptor.

Principle: This is a competitive binding assay where Cmpd-X competes with a fixed concentration of a high-affinity D2R radioligand, such as [³H]-Spiperone, for binding to D2R expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.

Workflow Visualization:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare cell membranes expressing hD2R a1 Incubate membranes, radioligand, & Cmpd-X p1->a1 p2 Prepare serial dilutions of Cmpd-X p2->a1 p3 Prepare Assay Buffer & Radioligand Solution ([³H]-Spiperone) p3->a1 a2 Separate bound from free radioligand via rapid filtration a1->a2 a3 Measure bound radioactivity using liquid scintillation counting a2->a3 d1 Plot % inhibition vs. log[Cmpd-X] a3->d1 d2 Fit data to a sigmoidal dose-response curve d1->d2 d3 Calculate IC50 and convert to Ki using the Cheng-Prusoff equation d2->d3

Caption: Workflow for the D2R Radioligand Displacement Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor (long isoform). Thaw membranes on ice immediately before use.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

  • Compound Dilution: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 pM to 100 µM.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of Cmpd-X dilution (or vehicle for total binding, or a saturating concentration of a known antagonist like Haloperidol for non-specific binding).

    • 25 µL of [³H]-Spiperone diluted in assay buffer to a final concentration equal to its Kd (typically ~0.2 nM).

    • 50 µL of D2R membrane preparation (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly harvest the samples onto GF/B glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4). This step is critical to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of Cmpd-X using the formula: 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM)).

    • Plot percent inhibition against the logarithm of the Cmpd-X concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation:

ParameterHypothetical Value for Cmpd-XInterpretation
IC50 45 nMThe concentration of Cmpd-X required to inhibit 50% of specific [³H]-Spiperone binding.
Ki 21 nMThe equilibrium dissociation constant for Cmpd-X binding to D2R, corrected for the radioligand. A lower Ki indicates higher binding affinity.

Part 2: Functional Characterization - Determining Mechanism of Action

Binding to the receptor does not reveal the functional consequence. Is Cmpd-X an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator? Since D2R is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol 2.1: cAMP Accumulation Assay

This functional assay determines whether Cmpd-X acts as a D2R agonist or antagonist.

Principle: In cells expressing D2R, the adenylyl cyclase enzyme is first stimulated with Forskolin to produce a measurable baseline of cAMP. Agonist activation of the Gαi pathway will inhibit this production, causing a drop in cAMP levels. An antagonist will block the ability of a known agonist (like Dopamine or Quinpirole) to cause this drop.

Signaling Pathway Visualization:

cluster_pathway D2R Gαi Signaling Pathway Cmpd_X Cmpd-X (Agonist) D2R D2R Cmpd_X->D2R Activates Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: D2R-mediated inhibition of adenylyl cyclase.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human D2R in a 96-well plate and grow to ~90% confluency.

  • Cell Stimulation:

    • Wash the cells with serum-free media.

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • For Agonist Mode: Add serial dilutions of Cmpd-X (1 pM to 100 µM) followed by a fixed concentration of Forskolin (e.g., 10 µM).

    • For Antagonist Mode: Add serial dilutions of Cmpd-X, incubate for 15-20 minutes, then add a fixed EC₈₀ concentration of a known D2R agonist (e.g., Quinpirole) along with Forskolin.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE). These kits provide robust and high-throughput methods for quantifying cAMP.

  • Data Analysis:

    • Agonist Mode: Plot the measured signal (inversely proportional to cAMP) against the log[Cmpd-X]. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy, relative to a full agonist).

    • Antagonist Mode: Plot the measured signal against the log[Cmpd-X]. Fit the data to determine the IC50 . This value can be used in the Schild regression analysis to calculate the antagonist affinity constant (pA2).

Data Interpretation:

ParameterHypothetical Agonist ModeHypothetical Antagonist ModeInterpretation
EC50 150 nMN/AThe concentration of Cmpd-X required to produce 50% of its maximal response. This indicates its potency as an agonist.
Emax 85% (vs. Dopamine)N/ACmpd-X is a partial agonist, as it does not elicit the full response of the endogenous ligand.
IC50 N/A35 nMThe concentration of Cmpd-X that inhibits 50% of the response induced by the reference agonist.

Part 3: Secondary Assays - Assessing Selectivity and Off-Target Effects

A therapeutically viable compound must be selective for its intended target to minimize side effects. It is also crucial to ensure the compound is not cytotoxic at its effective concentrations.

Protocol 3.1: Counter-Screening and Selectivity Profiling

Principle: To assess selectivity, Cmpd-X should be tested against a panel of related receptors (e.g., other dopamine receptor subtypes D1, D3, D4, D5, and serotonin receptors like 5-HT2A) using similar binding or functional assays. A compound is considered selective if its affinity or potency for the primary target is significantly higher (typically >100-fold) than for other targets.

Protocol 3.2: In Vitro Cytotoxicity Assay

Principle: This assay evaluates the general toxicity of Cmpd-X on cell health. A common method is the MTT assay, which measures the metabolic activity of living cells. A reduction in metabolic activity is indicative of cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Plate a relevant cell line (e.g., the host cell line used for the primary assays, like HEK293) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X (e.g., 0.1 µM to 200 µM) for 24-48 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log[Cmpd-X] to determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Interpretation and Therapeutic Index:

ParameterHypothetical ValueInterpretation
D2R Agonist EC50 150 nMPotency for the desired biological effect.
Cytotoxicity CC50 75 µM (75,000 nM)Concentration at which the compound is toxic to cells.
Therapeutic Index (in vitro) CC50 / EC50 = 500A large therapeutic index (>100) is desirable, indicating a wide window between efficacy and toxicity.

Conclusion

This structured in vitro testing cascade provides a robust framework for the initial characterization of Cmpd-X. Based on this hypothetical data, Cmpd-X is a potent and selective partial agonist of the Dopamine D2 receptor with a favorable in vitro therapeutic index. These findings would strongly support its advancement into more complex cellular models and subsequent in vivo studies to explore its therapeutic potential for neuropsychiatric disorders.

References

  • Mahan, L. C., & McVittie, L. D. (1994). Methods in neurotransmitter receptor analysis . CRC press. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction . Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors . Pharmacological reviews, 63(1), 182-217. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for direct cyclic AMP measurement . Assay and drug development technologies, 1(2), 291-303. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists . British journal of pharmacology and chemotherapy, 14(1), 48. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays . Journal of immunological methods, 65(1-2), 55-63. [Link]

Application Note: Crystallization & Purification Strategies for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and formulators. It addresses the specific physicochemical challenges of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide , a molecule characterized by a basic diamine core and a lipophilic amide tail.[1][2]

Executive Summary

The target molecule, This compound (hereafter referred to as Target-1 ), presents a classic challenge in organic process development: it combines a highly polar, basic domain (3-aminopiperidine) with a lipophilic, non-crystalline tail (dipropylacetamide).[1][2]

Technical Verdict: The free base of Target-1 is predicted to be an oil or a low-melting solid due to high conformational flexibility and the lack of strong intermolecular hydrogen bond donors in the dipropyl tail.[1][2] Therefore, salt formation is the primary recommended strategy for obtaining a stable, crystalline solid.

This guide details the protocols for:

  • Salt Screening: Targeting the C3-primary amine and N1-tertiary amine.[1][2]

  • Antisolvent Crystallization: For the rare case where the free base is required.

  • Impurity Rejection: Specifically removing unreacted alkyl halides and over-alkylated byproducts.

Chemical Analysis & Solubility Profile

Structural Logic
  • Primary Amine (C3-NH₂): High basicity (pKa ~9.8–10.5).[1][2] This is the primary site for salt formation.

  • Tertiary Amine (N1): Moderate basicity (pKa ~7.5–8.5). Sterically hindered and electronically influenced by the

    
    -carbonyl group.[1][2]
    
  • Dipropyl Amide Tail: Lipophilic. Soluble in DCM, Toluene, Ethyl Acetate. Insoluble in water/acidic media.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (Salt Form)Role in Protocol
Chlorinated DCM, ChloroformHighModerate/LowExtraction / Primary Solvent
Alcohols Methanol, IPAHighHigh (Hot) / Low (Cold)Crystallization Solvent
Esters/Ethers Ethyl Acetate, MTBEModerate/HighInsolubleAntisolvent
Hydrocarbons Hexane, HeptaneLow/ModerateInsolubleAntisolvent / Wash
Aqueous Water (pH < 7)HighHighDissolution (Avoid for yield)

Protocol A: Salt Formation (Recommended)[2]

Objective: Isolate Target-1 as a crystalline salt (Dihydrochloride or Tartrate) to ensure high purity and stability.

Mechanistic Rationale

Target-1 is a diamine.[1][2] A dihydrochloride (2HCl) salt is the most likely form to crystallize due to the high lattice energy of chloride salts. Alternatively, L-Tartaric acid often aids in crystallizing difficult amines via extensive hydrogen bonding networks.[1][2]

Experimental Procedure (2HCl Salt)
  • Dissolution: Dissolve 10 g of crude Target-1 free base in 50 mL of Isopropyl Alcohol (IPA) . Ensure complete dissolution at room temperature.

  • Acid Addition:

    • Prepare a solution of HCl in IPA (5-6 M) .

    • Critical Step: Cool the Target-1 solution to 0–5°C.[1][2]

    • Add 2.2 equivalents of HCl/IPA dropwise over 30 minutes.

    • Observation: A white precipitate should form. If "oiling out" occurs, heat the mixture to 60°C until clear, then cool slowly.

  • Ripening: Stir the slurry at 0°C for 2 hours to maximize yield and crystal growth.

  • Filtration: Filter the solids under vacuum (N₂ atmosphere recommended to prevent hygroscopicity).

  • Wash: Wash the cake with 2 × 10 mL of cold MTBE (Methyl tert-butyl ether) to remove lipophilic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Experimental Procedure (Tartrate Salt)

Use this if the HCl salt is hygroscopic.[2]

  • Dissolve 10 g Target-1 in Ethanol (100 mL) .

  • Add 1.0 equivalent of L-Tartaric acid dissolved in warm Ethanol.

  • Heat to reflux (78°C) for 30 minutes.

  • Cool slowly (10°C/hour) to room temperature.

  • If no crystals form, add Ethyl Acetate dropwise until slight turbidity appears (Cloud Point), then refrigerate.

Protocol B: Free Base Purification (Antisolvent Method)[2]

Objective: Purify the free base if salt formation is contraindicated. Risk: High probability of oiling out.

Procedure
  • Dissolution: Dissolve crude oil in minimal Dichloromethane (DCM) (approx. 1:2 w/v).

  • Antisolvent Addition:

    • Place the DCM solution in a vessel with vigorous stirring.

    • Slowly add Heptane or Hexane dropwise.

    • Ratio Target: 1:5 (DCM:Heptane).

  • Seeding: If available, add seed crystals when the solution turns slightly cloudy.

  • Evaporation: Use a rotary evaporator to slowly remove the DCM (lower boiling point), forcing the Target-1 to precipitate out in the Heptane rich phase.

  • Trituration: If an oil forms, decant the supernatant and triturate (grind) the oil with fresh Pentane/Heptane at -20°C to induce solidification.

Impurity Control & Signaling Pathways[1][2]

The synthesis likely involves the alkylation of 3-aminopiperidine (or a protected variant) with 2-chloro-N,N-dipropylacetamide.[1][2]

Impurity Profile
  • Impurity A (Starting Material): 2-chloro-N,N-dipropylacetamide.[1][2] Removal: Soluble in Heptane; washed away in Protocol A (Step 5).

  • Impurity B (Dimer): Over-alkylation where two acetamide tails attach to the piperidine. Removal: Highly lipophilic; remains in the mother liquor during IPA/HCl crystallization.

  • Impurity C (Hydrolysis): Dipropylacetamide (cleaved amide). Removal: Volatile; removed during vacuum drying or wash steps.

Process Flow Diagram (Graphviz)

CrystallizationWorkflow Start Crude Reaction Mixture (Target-1 + Impurities) Extraction Workup: DCM/Water Extraction Isolate Organic Phase Start->Extraction Decision Target Form? Extraction->Decision SaltPath Salt Formation Strategy (High Purity Path) Decision->SaltPath Crystalline Salt FreeBasePath Free Base Strategy (Risk of Oil) Decision->FreeBasePath Free Base SolventSelect Dissolve in IPA or Ethanol SaltPath->SolventSelect AcidAdd Add HCl (2.2 eq) or Tartaric Acid Temp: 0-5°C SolventSelect->AcidAdd Cryst Crystallization / Slurry AcidAdd->Cryst Filter Filtration & MTBE Wash Cryst->Filter Antisolvent Dissolve in DCM Add Heptane (Antisolvent) FreeBasePath->Antisolvent Evap Slow Evaporation of DCM Antisolvent->Evap Evap->Filter If Solid Forms Triturate Cold Trituration (-20°C) Evap->Triturate If Oiling Occurs

Caption: Decision matrix for isolating Target-1, contrasting the robust Salt Formation pathway against the riskier Free Base antisolvent method.[1][2]

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection logic).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link[2]

  • PubChem Compound Summary. (2024). N,N-Dipropylacetamide.[1][2][3] National Center for Biotechnology Information. Link

  • Sedelmeier, J. (2009). Enantioselective Synthesis of 3-Aminopiperidine Derivatives. US Patent Application 2010/0029941. (Provides context on aminopiperidine handling). Link

Sources

Application Notes & Protocols: Murine Dosing of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research

Abstract

These application notes provide a comprehensive framework for the preclinical administration of the investigational compound 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide in murine models. As a novel molecule within the broader class of piperidine derivatives, which are known for their diverse pharmacological activities, establishing robust and reproducible dosing protocols is paramount for accurate evaluation of its therapeutic potential and safety profile.[1][2] This document outlines critical considerations, from the selection of appropriate vehicles and administration routes to detailed, step-by-step protocols for dose preparation and in vivo administration. The methodologies described herein are grounded in established principles of laboratory animal science and are designed to ensure experimental validity, ethical treatment of animals, and the generation of high-quality, interpretable data.

Introduction to the Compound Class: Piperidine Derivatives

The piperidine moiety is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1] Compounds containing this six-membered nitrogen heterocycle exhibit a wide range of biological activities, targeting receptors and enzymes within the central nervous system (CNS) and other systems.[1][2][3] The specific compound, this compound, combines the piperidine ring with an acetamide side chain, suggesting potential interactions with various biological targets. Given the novelty of this specific molecule, initial preclinical studies in murine models are essential to characterize its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological properties.[4]

Core Preclinical Considerations

The success of any in vivo study hinges on meticulous planning and adherence to established guidelines. Before proceeding with dosing, researchers must consider the following factors, which will profoundly influence the experimental outcomes.

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of the test compound.[5] An inappropriate vehicle can lead to poor absorption, local irritation, or even direct pharmacological effects that confound the experimental results.[6][7]

  • Initial Solubility Assessment: The physicochemical properties of this compound must first be determined. A preliminary solubility test in common preclinical vehicles is the first step.

  • Common Vehicle Options:

    • Aqueous Vehicles: For water-soluble compounds, sterile 0.9% sodium chloride (normal saline) is the preferred vehicle as it is isotonic and well-tolerated.[5]

    • Co-solvents and Surfactants: For compounds with low aqueous solubility, a multi-component vehicle may be necessary. Common options include:

      • DMSO (Dimethyl Sulfoxide): A powerful solvent for both polar and non-polar compounds.[8] However, its use in vivo should be cautious. For intraperitoneal injections in mice, the final concentration of DMSO should ideally be kept low (e.g., under 10%) to avoid toxicity and confounding motor impairment effects.[5][6][7]

      • PEG (Polyethylene Glycol): PEG-400 is often used to dissolve lipophilic compounds.[6]

      • Tween 80 (Polysorbate 80): A surfactant used to create stable aqueous suspensions of hydrophobic compounds.[9]

  • Vehicle Control Group: It is mandatory to include a control group of animals that receives only the vehicle to account for any effects of the vehicle itself.[9]

Table 1: Common Vehicles for Murine Dosing Studies

Vehicle TypeComponentsSuitabilityConsiderations
Aqueous 0.9% NaCl (Saline)Water-soluble compoundsIdeal choice; minimal biological effect.[6]
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC)Water-insoluble compoundsCan be used for oral and parenteral routes.[6][9]
Co-Solvent System Saline with 5-10% DMSOPoorly soluble compoundsPotential for DMSO-induced toxicity; keep concentration low.[5][7]
Oil-Based Corn Oil, Sesame OilHighly lipophilic compoundsSuitable for oral, subcutaneous, or intramuscular routes.[5]
Route of Administration

The chosen route of administration significantly impacts the rate of absorption, bioavailability, and distribution of the compound.[10] The selection should be based on the compound's properties and the study's objectives.[11][12]

  • Intraperitoneal (IP) Injection: Common for initial screening in rodents. It allows for rapid absorption into the vasculature.[13] However, care must be taken to avoid injection into the bladder or gastrointestinal tract.[14][15]

  • Oral Gavage (PO): Mimics the intended route of administration for many human therapeutics.[16] It is essential for assessing oral bioavailability.[17] Requires skilled technique to avoid injury.[16]

  • Intravenous (IV) Injection: Administers the compound directly into the systemic circulation, achieving 100% bioavailability.[16] Typically performed via the tail vein in mice.[13]

  • Subcutaneous (SC) Injection: Involves injecting into the loose skin, often on the back of the neck.[13] This route provides slower, more sustained absorption compared to IP or IV.[10][16]

G start Select Administration Route q1 Study Objective? start->q1 q2 Compound Solubility? q1->q2 Pharmacokinetics q3 Desired Onset? q1->q3 Efficacy Screening route_iv Intravenous (IV) q2->route_iv Soluble in Aqueous Vehicle route_ip Intraperitoneal (IP) q2->route_ip Soluble/Suspension route_po Oral (PO) q2->route_po Soluble/Suspension route_sc Subcutaneous (SC) q2->route_sc Soluble/Suspension/Oil q3->route_ip Rapid q3->route_po Mimic Human Use q3->route_sc Sustained end Proceed to Dosing route_iv->end 100% Bioavailability route_ip->end Fast Absorption route_po->end First-Pass Metabolism route_sc->end Slow Release caption Decision tree for selecting the route of administration. G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Efficacy Study group1 Group 1 (n=5) Vehicle Control observe1 Observe for 24-48h (Toxicity, Behavior) group1->observe1 group2 Group 2 (n=5) Low Dose (e.g., 1 mg/kg) group2->observe1 group3 Group 3 (n=5) Mid Dose (e.g., 10 mg/kg) group3->observe1 group4 Group 4 (n=5) High Dose (e.g., 50 mg/kg) group4->observe1 group5 Group A (n=10) Vehicle Control observe2 Administer Doses (Chronic/Acute) group5->observe2 group6 Group B (n=10) Optimal Dose 1 group6->observe2 group7 Group C (n=10) Optimal Dose 2 group7->observe2 analyze1 Determine MTD & Select Optimal Doses observe1->analyze1 analyze1->group6 analyze1->group7 analyze2 Measure Efficacy Endpoints (e.g., Biomarkers, Behavior) observe2->analyze2 caption Workflow for a dose-escalation and efficacy study.

Workflow for a dose-escalation and efficacy study.

Conclusion and Best Practices

The protocols outlined in this document provide a foundational approach for the in vivo evaluation of this compound in murine models. Scientific integrity requires that these are considered starting points. The specific properties of the compound will necessitate empirical optimization. Researchers must prioritize animal welfare, employ appropriate control groups, and adhere to institutional guidelines to ensure the generation of scientifically valid and ethically sound data.

References

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats.
  • Slideshare. routes of administration in laboratory rat & mice | PPTX.
  • University of Iowa. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline).
  • Boston University Office of Research. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
  • Research A-Z. Guidelines on Administration of Substances to Laboratory Animals.
  • Michigan State University. IG035: Guideline on Administration of Substances to Laboratory Animals.
  • West Virginia University IACUC. Guidelines: Administration of Substances to Research and Teaching Animals.
  • Routes and Volumes of Administration in Mice.
  • Washington State University Institutional Animal Care and Use Committee. Guideline #10: Drug and Chemical Administration.
  • TransCure bioServices. How to Administer a Substance to a Mouse?.
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • BenchChem. Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models.
  • Gad Vehicles Database.
  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.
  • PMC. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • BenchChem. Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • PubMed. How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • A preclinical model of THC edibles that produces high-dose cannabimimetic responses.
  • PubMed. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors.
  • Aging and disease. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development.
  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • AMSbiopharma. Preclinical research strategies for drug development.
  • PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
  • PubMed. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton.
  • PubMed. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.
  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.
  • PMC - NIH. Immune Modulator Adamantylamide Dipeptide Stimulates Efficient Major Histocompatibility Complex Class I-Restricted Responses in Mice.
  • PubChem. N,N-Dipropylacetamide.

Sources

Application Notes & Protocols for the Safe Handling of Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopiperidine derivatives are a pivotal class of heterocyclic amines, widely utilized as building blocks and key intermediates in pharmaceutical and agrochemical research.[1] Their structural motifs are present in numerous biologically active molecules, making them indispensable tools for drug discovery and development. However, the inherent reactivity and potential biological effects of these compounds necessitate a robust understanding and implementation of stringent safety protocols. This document provides a comprehensive guide to the safe handling, storage, and disposal of aminopiperidine derivatives, grounded in established safety data and best laboratory practices. It is intended for researchers, scientists, and drug development professionals who work with these compounds.

Introduction: The Double-Edged Sword of Reactivity

The utility of aminopiperidine derivatives in synthesis stems from the nucleophilic character of the amino group and the overall reactivity of the piperidine ring. This same chemical reactivity, however, is the foundation of their potential hazards. Many aminopiperidine derivatives are classified as corrosive, skin and eye irritants, and may cause respiratory irritation.[2][3][4] Some may also be flammable liquids.[3] Understanding this structure-hazard relationship is the first step in cultivating a culture of safety. The protocols outlined herein are designed not merely as rules, but as a system to control and mitigate the inherent risks associated with these valuable compounds.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any new experiment involving aminopiperidine derivatives. This is not a mere formality but a critical scientific step to ensure the safety of personnel and the integrity of the research.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Aminopiperidine derivatives commonly fall under the following classifications.

Hazard Class GHS Category Common Hazard Statements Representative Signal Word Source Citation(s)
Skin Corrosion/IrritationCategory 1B, 1C, or 2H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.Danger or Warning[2][3][5]
Serious Eye Damage/IrritationCategory 1 or 2H318: Causes serious eye damage.H319: Causes serious eye irritation.Danger or Warning[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Warning[2][3]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4H302: Harmful if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.Danger or Warning[6][7]
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.Warning[3]

This table is a summary and is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the particular derivative in use.

The Causality of Hazards
  • Corrosivity and Irritation: The basic nature of the amino group can disrupt the lipid bilayers of skin and mucous membranes, leading to irritation or severe chemical burns.[3][8] The small molecular size of many of these derivatives can facilitate rapid absorption.

  • Respiratory Effects: Fine powders or volatile liquid derivatives can be easily inhaled.[4] Their basicity can irritate the moist surfaces of the respiratory tract, leading to inflammation and discomfort.[2][3]

  • Systemic Toxicity: While acute toxicity varies, exposure can lead to systemic effects. Piperidines, in general, can impact the central nervous system and cardiovascular function, causing symptoms from nausea and headaches to increased heart rate and convulsions in significant exposures.[9]

Risk Assessment Workflow

Before handling any aminopiperidine derivative, follow this decision-making workflow.

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_action Action Phase A Identify Aminopiperidine Derivative & Quantity B Obtain & Review Safety Data Sheet (SDS) A->B Crucial First Step D Assess Hazards: - Corrosivity? - Inhalation Risk? - Flammability? B->D Identify Hazards C Evaluate Process: - Scale - Temperature - Pressure - Duration C->D E Determine Engineering Controls: - Fume Hood? - Glove Box? D->E Mitigate Risk F Select Personal Protective Equipment (PPE) D->F E->F G Develop Standard Operating Procedure (SOP) F->G Document Protocol H Verify Location of Safety Equipment: - Eyewash, Shower - Spill Kit, Fire Extinguisher G->H I Proceed with Experiment H->I

Caption: Risk assessment workflow prior to experimentation.

Engineering Controls: Your First Line of Defense

Relying solely on personal protective equipment (PPE) is a flawed safety strategy. The primary goal is to minimize exposure potential through robust engineering controls.

  • Chemical Fume Hood: All work with aminopiperidine derivatives, whether solid or liquid, must be performed in a properly functioning chemical fume hood. This is non-negotiable. The hood contains vapors and fine powders, preventing their inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps dilute any fugitive emissions that may escape primary containment.[4][10]

  • Safety Showers and Eyewash Stations: These must be located within a 10-second travel distance from the workstation and be kept clear of obstructions. Verify their functionality weekly.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect from residual hazards that cannot be eliminated by engineering controls. The selection of appropriate PPE must be informed by the risk assessment.[11]

Protection Type Specification Rationale and Best Practices Source Citation(s)
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard. A full-face shield should be worn over goggles when handling larger quantities (>50g/mL) or highly corrosive derivatives.Protects against splashes and airborne particles. Contact lenses are discouraged as they can trap chemicals against the eye.[9][6][10]
Hand Nitrile or neoprene gloves.Check glove manufacturer's compatibility charts. Always double-glove when handling these compounds.[11] The inner glove goes under the lab coat cuff, the outer glove goes over. Inspect gloves for pinholes or tears before use. Change gloves immediately if contaminated and every 1-2 hours during prolonged use.[11][5][9][10]
Body Flame-resistant (FR) lab coat with tight-fitting cuffs.A lab coat made of low-permeability fabric protects skin and personal clothing from splashes. Cuffs should be snug to prevent chemicals from entering.[10][11][10][11]
Respiratory Generally not required if work is conducted in a fume hood.If there is a risk of exceeding exposure limits (e.g., large-scale operations, spill cleanup outside a hood), a NIOSH-approved respirator with organic vapor/ammonia cartridges is necessary.[7] A fit test is mandatory for respirator use.[7][9]

Protocols for Handling and Use

Adherence to standardized protocols minimizes variability and risk.

Protocol: Weighing and Transferring Solid Aminopiperidine Derivatives
  • Preparation: Don all required PPE (double gloves, goggles, lab coat). Designate a specific area within the fume hood for weighing. Place a weigh boat on the analytical balance.

  • Aliquotting: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust.[4] If the material is clumpy, do not crush it aggressively.

  • Closure: Tightly close the main container immediately after use.[2] Many derivatives are hygroscopic or air-sensitive.

  • Transfer: Carefully carry the weigh boat to your reaction vessel, keeping it low and stable within the fume hood.

  • Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth (water or an appropriate solvent). Dispose of the cloth and weigh boat as hazardous waste. Remove outer gloves and dispose of them in the designated waste container.

Protocol: Handling and Transferring Liquid Aminopiperidine Derivatives
  • Preparation: Don all required PPE. Ensure the reaction apparatus is securely clamped within the fume hood.

  • Transfer: Use a properly sized glass syringe with a Luer-lock needle or a calibrated pipette to draw up the required volume. Perform this action slowly to avoid splashing and aerosol generation.

  • Dispensing: Keep the tip of the syringe or pipette below the surface of the solvent in the receiving flask to prevent splashing.

  • Cleanup: Rinse the syringe or pipette with a suitable quenching solvent (e.g., isopropanol) immediately after use, dispensing the rinsate into a designated waste container.

  • Disposal: Dispose of any contaminated materials (e.g., pipette tips, paper towels) into the appropriate solid waste stream. Remove and dispose of outer gloves.

Storage and Waste Management

Proper storage is critical for both safety and chemical integrity.

  • Storage Conditions: Store aminopiperidine derivatives in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2] Containers must be kept tightly closed.[2][6] Some derivatives require storage under an inert atmosphere.

  • Segregation: Do not store these compounds with materials they can violently react with. Flammable derivatives must be stored in a designated flammables cabinet.

  • Waste Disposal: All contaminated materials (gloves, paper towels, silica gel, etc.) and excess chemicals must be disposed of as hazardous waste.[2][6] Do not pour aminopiperidine derivatives down the drain.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill can significantly reduce the severity of the outcome.

Emergency Response Flowchart

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) A Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min Start->A B Eye Contact: - Flush with eyewash for 15+ min - Hold eyelids open Start->B C Inhalation: - Move to fresh air Start->C D Ingestion: - Rinse mouth - DO NOT induce vomiting Start->D F Alert personnel & evacuate if necessary Start->F E Seek Immediate Medical Attention A->E B->E C->E D->E G If flammable, remove ignition sources F->G H Contain spill with inert absorbent material G->H I Collect material with non-sparking tools H->I J Place in sealed container for hazardous waste disposal I->J

Caption: Immediate actions for exposure or spill events.

Specific First-Aid Measures
  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention immediately, especially if skin irritation or burns develop.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Conclusion

Aminopiperidine derivatives are powerful tools in the arsenal of the modern chemist. By understanding their inherent chemical properties and treating them with the respect they deserve, researchers can safely harness their synthetic potential. The integration of risk assessment, engineering controls, proper PPE, and stringent protocols into daily workflow is not a barrier to discovery but the foundation upon which successful and safe science is built.

References

  • National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • CPC Biotech. (2020). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

You are encountering solubility challenges with 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide . To successfully formulate this compound for biological assays, you must understand it not as a static powder, but as a dynamic amphiphile whose behavior is strictly governed by pH and ionic strength.

This molecule combines a highly polar, basic 3-aminopiperidine core with a lipophilic dipropylacetamide tail.[1] This "Janus-faced" structure creates a specific solubility window: it is highly soluble in acidic aqueous buffers but prone to aggregation and precipitation at neutral-to-basic pH, particularly in high-salt environments like PBS or DMEM.[1]

Key Physicochemical Parameters (Estimated)
ParameterValueImplication for Solubility
Molecular Weight ~241.35 g/mol Small molecule; kinetics of dissolution should be fast if conditions are right.[1]
pKa (Basic) ~9.0 - 9.8CRITICAL: At pH 7.4, a fraction of the molecules deprotonate, reducing solubility. At pH > 10, it is insoluble.[1]
LogP (Lipophilicity) ~1.8 - 2.2Moderate lipophilicity.[1] Requires organic co-solvents (DMSO/Ethanol) for high-concentration stocks.[1]
H-Bond Donors 1 (Primary Amine)Susceptible to specific interactions; potential for hydrate formation.[1]

Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to identify the root cause of the precipitation.

SolubilityLogic Start START: Visual Precipitate? Solvent Check Solvent System Start->Solvent Water Aqueous Buffer (PBS/Media) Solvent->Water In Buffer Organic Organic Solvent (DMSO/EtOH) Solvent->Organic In Stock CheckPH Check pH Water->CheckPH WaterContam Check Water Content (Hygroscopic DMSO?) Organic->WaterContam Acidic pH < 6.0 CheckPH->Acidic Soluble Neutral pH > 7.0 CheckPH->Neutral Risk of Precip. SaltOut Check Ionic Strength (Salting Out Effect) Neutral->SaltOut Sonicate Action: Sonicate & Warm (37°C) WaterContam->Sonicate Fix

Figure 1: Diagnostic workflow for identifying solubility failures based on solvent system and environmental conditions.[1]

Technical Support FAQs

Q1: My stock solution in DMSO precipitated after being stored at -20°C. Is the compound degraded?

Diagnosis: Likely not degradation, but water uptake .[1] Mechanism: DMSO is highly hygroscopic.[1] If the vial was opened frequently or not sealed tightly, it absorbed atmospheric moisture. Your compound is hydrophobic in its neutral form; the addition of water to the DMSO increases the polarity of the solvent, forcing the lipophilic "dipropyl" tails to aggregate and crash out. The Fix:

  • Allow the vial to reach room temperature before opening (prevents condensation).[1]

  • Sonicate the vial for 10 minutes at 30-37°C.

  • If it fails to redissolve, add varying amounts of 0.1 M HCl (1-2% v/v) to protonate the amine and force it back into solution.[1]

Q2: The compound dissolves in water but crashes out when added to PBS or Cell Media.[2] Why?

Diagnosis: The "pH Cliff" and Common Ion Effect .[1] Mechanism:

  • pH Cliff: In pure water (often slightly acidic due to CO2 absorption), the compound is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and soluble. PBS clamps the pH at 7.[1]4. If the pKa is near 9, the equilibrium shifts slightly toward the neutral free base (
    
    
    
    ), which is less soluble.
  • Salting Out: PBS contains high concentrations of NaCl.[1] If you are using the HCl salt of the compound, the excess chloride ions from the buffer can suppress the solubility of the drug (Common Ion Effect). The Fix:

  • Protocol Adjustment: Do not add the powder directly to PBS. Dissolve in DMSO first (1000x stock), then dilute slowly into the media while vortexing.

  • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but high enough to keep the "dipropyl" tails solvated.

Q3: I see a "gel-like" substance instead of a clear solution.

Diagnosis: Liquid Crystalline Mesophase formation.[1] Mechanism: The amphiphilic nature (polar head + lipophilic dipropyl tail) mimics a surfactant.[1] At high concentrations, it can form micelles or gels rather than a true solution.[1] The Fix: Break the structure using a chaotic mixing method.

  • Do not just vortex.

  • Sonicate (high-frequency energy breaks intermolecular H-bonds).[1]

  • Add a surfactant excipient like Tween-80 (0.1%) or complexing agent HP-β-Cyclodextrin to the buffer.[1]

Validated Formulation Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Best for: Long-term storage and serial dilutions.[1]

Reagents: Anhydrous DMSO (Grade ≥ 99.9%), 1 mL amber glass vials.

  • Weighing: Weigh the compound rapidly. The amine group can react with atmospheric CO2 (carbamate formation) if left exposed too long.[1]

  • Solvation: Add Anhydrous DMSO to achieve 50 mM.

  • Dissolution:

    • Step 1: Vortex for 30 seconds.

    • Step 2: Sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: Solution must be completely clear. If hazy, add 1% volume of 1N HCl (if your assay tolerates it) or warm to 45°C.[1]

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (for Cell Culture)

Best for: Immediate use in biological assays (pH 7.4).

Reagents: 50 mM DMSO Stock (from Protocol A), PBS or Media (pre-warmed to 37°C).[1]

  • Calculation: Determine the target concentration (e.g., 10 µM). This requires a 1:5000 dilution.[1]

  • Intermediate Step (The "Step-Down" Method):

    • Direct dilution of 1:5000 often causes precipitation due to "solvent shock."[1]

    • Create a 10x Intermediate in Media + 5% DMSO.

    • Example: Dilute 1 µL Stock into 99 µL Media (turbidity may appear transiently). Vortex vigorously.

  • Final Dilution:

    • Add the Intermediate to the final volume of Media.

    • Result: The gradual change in solvent polarity prevents the formation of large crystal aggregates.

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility RatingStabilityRecommended Use
100% DMSO Excellent (>50 mM)High (Months at -20°C)Primary Stock Solution
100% Ethanol Good (>20 mM)Moderate (Evaporation risk)Alternative Stock
Water (pH 5.0) Good (>10 mM)HighOral gavage (animal studies)
PBS (pH 7.4) Poor (<100 µM)Low (Precipitation risk)Avoid for Stocks
0.5% Methylcellulose SuspensionHighIn vivo suspension dosing

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa-dependent solubility). [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard guide for formulation strategies in drug discovery).

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • PubChem Compound Summary. (2024). N,N-Dipropylacetamide substructure data. National Center for Biotechnology Information.[1] [1]

Sources

identifying degradation products of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Troubleshooting Degradation Products for Researchers and Drug Development Professionals

Introduction: Understanding the Stability Challenges

2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is a complex molecule featuring multiple reactive functional groups: a tertiary amide, a primary amine, and a tertiary amine within a piperidine ring. This inherent chemical architecture presents several potential degradation pathways that can impact the compound's purity, potency, and safety profile. Understanding these liabilities is critical for developing stable formulations, defining appropriate storage conditions, and ensuring the accuracy of analytical methods.

This guide provides a comprehensive technical resource for scientists encountering stability issues with this molecule. It is structured in a practical question-and-answer format, addressing common experimental observations with in-depth troubleshooting protocols and mechanistic explanations. The methodologies described herein are grounded in the principles of forced degradation studies, as recommended by regulatory bodies like the FDA and outlined in ICH guidelines, to proactively identify potential degradants.[1][2]

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound in an aqueous buffer. What is the likely cause and how can I confirm it?

Plausible Cause: This is a classic sign of hydrolysis. The tertiary amide bond in the molecule is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[3][4] This reaction breaks the amide bond to form a carboxylic acid and an amine, both of which are generally more polar than the parent molecule, resulting in an earlier elution time in reverse-phase chromatography.

Recommended Action: Forced Hydrolysis Study To definitively identify if the new peak is a product of hydrolysis, a forced degradation study under controlled hydrolytic conditions is the most effective approach. This allows you to selectively generate the suspected degradation products for comparison.

Experimental Protocol: Acid & Base Forced Hydrolysis

  • Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of your stock solution to 0.1 M hydrochloric acid (HCl).

    • Base Hydrolysis: Add an equal volume of your stock solution to 0.1 M sodium hydroxide (NaOH).

    • Neutral Hydrolysis: Add an equal volume of your stock solution to purified water.

    • Control: Prepare a control sample by diluting your stock solution with your initial organic solvent to the same final concentration.

  • Incubation: Incubate all samples at 60°C. Monitor the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[1][5]

  • Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples, including the control, by HPLC-UV and LC-MS. Compare the retention time of the new peak in your original sample with any new peaks generated in the stressed samples. The high-resolution mass spectrometry (MS) data will be critical for confirming the identity by providing the molecular weight of the degradant.[6][7]

Data Interpretation: If the new peak corresponds to the products generated under hydrolytic stress, you can confirm its identity.

Potential Hydrolysis ProductPredicted Monoisotopic Mass (Da)Expected Observation
2-(3-aminopiperidin-1-yl)acetic acid172.1212Major peak in both acid and base stressed samples.
Dipropylamine101.1204May be observed by GC-MS or specific LC-MS conditions; highly volatile.

Predicted Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of this compound Parent This compound (Parent Molecule) Acid 2-(3-aminopiperidin-1-yl)acetic acid Parent->Acid H+ / H2O (Acid Hydrolysis) Parent->Acid OH- / H2O (Base Hydrolysis) Amine Dipropylamine Parent->Amine H+ or OH- / H2O G cluster_oxidation Oxidative Degradation Pathways Parent This compound (Parent Molecule) N_Oxide Piperidine N-Oxide Derivative (Mass +16 Da) Parent->N_Oxide [O] e.g., H₂O₂ Hydroxylated Hydroxylated Piperidine Derivative (Mass +16 Da) Parent->Hydroxylated [O] e.g., H₂O₂ G A Unknown Peak Observed in Stability Sample B Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) A->B C Analyze Stressed Samples via HPLC-UV/DAD B->C D Does retention time match any forced degradant? C->D E Analyze by High-Resolution LC-MS (Q-TOF/Orbitrap) D->E No I Tentative Identification Complete D->I Yes, Tentatively Identified F Determine Exact Mass & Propose Elemental Formula E->F G Perform MS/MS Fragmentation F->G H Elucidate Structure by Comparing Fragmentation Pattern to Parent Compound G->H H->I J Isolate Degradant (e.g., Preparative HPLC) I->J If definitive structure is required K Confirm Structure via NMR Spectroscopy J->K L Definitive Identification Complete K->L

Sources

overcoming steric hindrance in aminopiperidine acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric Hindrance in Amide Coupling Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Steric Challenge

Synthesizing aminopiperidine acetamides—a privileged scaffold in GPCR and ion channel drug discovery—often presents a "steric wall." Whether you are coupling a bulky carboxylic acid to a secondary amine on the piperidine ring (e.g., 3-aminopiperidine) or acylating the hindered ring nitrogen itself, standard reagents like EDC/HOBt or even HATU frequently result in stalled conversion, low yields, or extensive epimerization.

This guide moves beyond standard textbook protocols to focus on high-hindrance coupling strategies , specifically leveraging Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent to force bond formation where others fail.

Diagnostic Workflow: Reagent Selection

Before starting, assess the steric demand of your substrates. Use this decision tree to select the appropriate activation strategy.

ReagentSelection Start Assess Steric Bulk of Coupling Partners Moderate Moderate Hindrance (e.g., Primary amine + Alpha-branched acid) Start->Moderate High High Hindrance (e.g., Secondary amine + Alpha-branched acid) Start->High Extreme Extreme Hindrance (e.g., Alpha-quaternary center + Secondary amine) Start->Extreme HATU Standard Protocol: HATU / DIPEA / DMF Moderate->HATU T3P Steric Protocol: T3P (50% in EtOAc) / Pyridine High->T3P Ghosez Force Protocol: Ghosez's Reagent (Acid Chloride in situ) Extreme->Ghosez Success Target Acetamide HATU->Success Fail Low Yield / Epimerization HATU->Fail If fails T3P->Success T3P->Fail If fails Ghosez->Success Fail->T3P Fail->Ghosez

Figure 1: Decision matrix for selecting coupling reagents based on steric impedance.

Technical Deep Dive: The T3P Solution

For aminopiperidine synthesis, T3P (Propylphosphonic anhydride) is the superior choice over HATU/EDC.

Why it works:

  • Low Epimerization: T3P activates the carboxylic acid via a cyclic transition state that is less prone to oxazolone formation (the primary pathway for racemization) compared to uronium salts like HATU [1].

  • Solubility: The by-products of T3P are water-soluble.[1][2] In aminopiperidine synthesis, where the product is often basic/polar, this allows for a simple acidic wash to remove the coupling reagent, avoiding difficult chromatography [2].

  • Kinetics: It drives the reaction forward effectively even with weak nucleophiles (like electron-deficient aminopiperidines).

Protocol A: T3P Coupling (Standard High-Steric)
  • Reagents: Carboxylic Acid (1.0 equiv), Aminopiperidine (1.1 equiv), T3P (50% w/w in EtOAc/DMF, 2.0 equiv), DIPEA or Pyridine (3.0–5.0 equiv).

  • Solvent: Ethyl Acetate (preferred) or DMF (if solubility is poor).

Step-by-Step:

  • Dissolve the Carboxylic Acid and Aminopiperidine in Ethyl Acetate (concentration ~0.1 M).

  • Cool the mixture to 0°C.

  • Add the Base (DIPEA or Pyridine).[1] Note: Pyridine often gives higher yields for extremely hindered substrates due to acylation catalysis.

  • Add T3P solution dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Tip: If conversion is <50% after 12h, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc, wash with water (x2), sat. NaHCO3 (x2), and brine. Dry over Na2SO4.

Technical Deep Dive: The Ghosez's Reagent Solution

When T3P fails, the steric bulk is likely preventing the amine from attacking the active ester. The solution is to generate the Acid Chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) [3].

Why it works: Unlike Thionyl Chloride (


), which produces acidic byproducts that can degrade protecting groups (Boc/Cbz) on the piperidine, Ghosez’s reagent forms the acid chloride under neutral conditions .
Protocol B: Ghosez’s Reagent Activation
  • Reagents: Carboxylic Acid (1.0 equiv), Ghosez’s Reagent (1.2 equiv), Aminopiperidine (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step:

  • Dissolve Carboxylic Acid in dry DCM under Nitrogen/Argon.

  • Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of aliquot) to confirm acid chloride formation.

  • In a separate flask, dissolve Aminopiperidine and DIPEA in DCM.

  • Cannulate the Acid Chloride solution into the Amine solution at 0°C.

  • Stir at RT for 4–16 hours.

Troubleshooting & FAQs
Q1: My reaction turns black/tarry with HATU, and the yield is <10%.

Diagnosis: This is often due to the high basicity of the guanidine byproduct from HATU reacting with the hindered amine or causing polymerization over long reaction times. Fix: Switch to Protocol A (T3P) . T3P does not generate guanidine byproducts and is cleaner for long reaction times.

Q2: I observe significant epimerization at the alpha-carbon of the acetamide.

Diagnosis: Slow coupling kinetics allow the activated acid to cyclize into an oxazolone, which rapidly racemizes. Fix:

  • Switch to T3P: As noted by Dunetz et al., T3P shows significantly lower epimerization rates [1].

  • Add Additives: If using EDC/HATU, add OxymaPure (ethyl cyanoglyoxylate-2-oxime) instead of HOBt. It is superior for suppressing racemization.[1]

  • Lower Temperature: Run the activation at -20°C, then add the amine.

Q3: The Aminopiperidine is not soluble in EtOAc (for T3P protocol).

Fix: You can use DMF or NMP as a co-solvent. T3P is compatible with DMF.[2] However, the workup will require more extensive water washes (or LiCl washes) to remove the DMF.

Q4: Comparison of Coupling Reagents for Hindered Amines
FeatureHATU / HBTUT3P (Propylphosphonic anhydride)Ghosez's Reagent
Steric Tolerance ModerateHigh Extreme
Epimerization Risk High (slow reactions)Low Moderate
Byproduct Removal Difficult (Tetramethylurea)Easy (Water soluble) Easy (Volatile)
Reaction pH BasicNeutral/BasicNeutral
Cost HighModerateHigh
Visualizing the Mechanism (T3P)

Understanding why T3P is the preferred reagent helps in troubleshooting.

T3PMechanism Acid Carboxylic Acid (R-COOH) Base Base (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate ActiveSpecies Mixed Anhydride (Activated) Carboxylate->ActiveSpecies Attacks T3P T3P_Reagent T3P Reagent T3P_Reagent->ActiveSpecies Product Acetamide Product + Water Soluble Salts ActiveSpecies->Product Amine Attack (Rate Limiting Step) Amine Aminopiperidine (Nucleophile) Amine->Product

Figure 2: Simplified mechanism of T3P activation. The water-soluble byproduct formation drives the equilibrium.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.[3]

  • Archimica (now Curia). T3P® (Propanephosphonic acid anhydride) – The Water Scavenger. White Paper.[5]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.[3] [3]

Sources

Technical Support Center: Stabilizing 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Molecule: 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide Chemical Class: Aminopiperidine derivative / Tertiary Amide Key Functionalities:

  • Primary Amine (

    
    ):  High pKa (~9.5–10.5), nucleophilic, susceptible to oxidation and carbamylation.[1]
    
  • Tertiary Amine (Piperidine

    
    ):  Protonation site, susceptible to N-oxidation.[1]
    
  • Amide Linker: generally stable but prone to hydrolysis under extreme pH.[1]

  • Dipropyl Tail: Increases lipophilicity, creating solubility challenges in neutral aqueous media.[1]

This guide addresses the inherent instability of this molecule in aqueous environments, focusing on oxidative degradation , hydrolytic cleavage , and solubility-driven aggregation .

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My solution turned yellow/brown after 24 hours at room temperature. What happened?

Diagnosis: Oxidative Degradation.[1] Mechanism: The primary amine at the C3 position of the piperidine ring is electron-rich. In the presence of dissolved oxygen and trace metal ions (common in non-ultrapure water), it undergoes oxidative dehydrogenation to form an imine, which subsequently polymerizes into colored oligomers (similar to the "browning" of aniline derivatives). Corrective Action:

  • Deoxygenate: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to dissolution.[1]

  • Chelation: Add 0.5 mM EDTA to sequester trace transition metals (

    
    , 
    
    
    
    ) that catalyze amine oxidation.[1]
  • Antioxidant: Introduce 0.1% Sodium Metabisulfite (

    
    ) or Ascorbic Acid if compatible with your downstream assay.[1]
    
Q2: I observe a white precipitate upon adjusting the pH to 7.4 (PBS).

Diagnosis: Deprotonation-Induced Aggregation.[2][1] Mechanism: The molecule exists in equilibrium between its ionized salt form (soluble) and free base (insoluble).[1]

  • At pH < 8: The primary amine (

    
    ) and tertiary amine (
    
    
    
    ) are protonated, maintaining solubility via ionic dipole interactions.[1]
  • At pH > 8: The amines deprotonate.[1] The lipophilic N,N-dipropyl tail dominates the physicochemical properties, causing the "free base" to crash out of the aqueous phase. Corrective Action:

  • Maintain Acidic pH: Keep the working solution at pH 4.5–6.0 (Acetate or Citrate buffer) if possible.

  • Co-solvent Strategy: If physiological pH (7.[1]4) is mandatory, pre-dissolve the compound in DMSO (up to 5% final v/v) or use a solubilizing agent like 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) at 10-20% w/v to encapsulate the lipophilic tail.[2]
Q3: HPLC shows a "ghost peak" eluting earlier than the main peak.

Diagnosis: Hydrolysis or N-Oxide Formation.[2][1] Mechanism:

  • Hydrolysis: Under strong acidic conditions (pH < 2) or basic conditions (pH > 10), the acetamide bond cleaves, releasing 3-aminopiperidine and dipropylacetic acid (or related species).[1]

  • N-Oxidation: The tertiary nitrogen can form an N-oxide (

    
    ), which is more polar and elutes earlier on Reverse Phase HPLC.[2][1]
    Corrective Action: 
    
  • Verify pH: Ensure storage is not in strong mineral acids (HCl) or bases (NaOH).[1]

  • Temperature Control: Store stock solutions at -20°C or -80°C. Hydrolysis rates double for every 10°C increase.

Part 2: Stabilization Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

ComponentConcentrationFunction
Solvent 100% DMSO (Anhydrous)Prevents hydrolysis (no water present).[2][1]
Acidifier 1 eq. HCl (or TFA)Maintains amine protonation to prevent oxidation.[1]
Atmosphere Argon OverlayDisplaces oxygen in the vial headspace.[1]

Step-by-Step:

  • Weigh the target mass of this compound.[2]

  • Dissolve in anhydrous DMSO.

  • Optional: Add 1 molar equivalent of HCl (using 1M HCl in dioxane) to form the hydrochloride salt in situ.[1]

  • Aliquot into amber glass vials (to prevent photodegradation).

  • Purge headspace with Argon gas, seal tightly, and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (pH 5.5)

Objective: Create a working buffer for immediate experimental use (stable for 24-48 hours).

Reagents:

  • Sodium Citrate Buffer (50 mM, pH 5.5)

  • EDTA (Disodium salt)[2][1]

  • Argon gas

Workflow:

  • Prepare 50 mM Citrate buffer and adjust pH to 5.5.[1]

  • Add EDTA to a final concentration of 0.5 mM.

  • Sparging: Bubble Argon gas through the buffer for 15 minutes to remove dissolved

    
    .
    
  • Add the compound stock (from Protocol A) to the buffer while stirring gently.

  • Note: Do not vortex vigorously, as this re-introduces oxygen.[1] Invert gently to mix.

Part 3: Mechanistic Visualization

Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidative Deamination (driven by pH/Oxygen) and Hydrolysis (driven by extreme pH).[1]

DegradationPathways Compound 2-(3-aminopiperidin-1-yl)- N,N-dipropylacetamide Oxidation Oxidative Degradation (High pH + O2) Compound->Oxidation pH > 8, O2, Metal Ions Hydrolysis Hydrolysis (pH < 2 or pH > 10) Compound->Hydrolysis Heat, Extreme pH Imine Imine Intermediate Oxidation->Imine Cleavage Cleavage Products: 1. 3-aminopiperidine 2. Dipropylacetic acid derivatives Hydrolysis->Cleavage Polymer Brown Oligomers (Insoluble) Imine->Polymer Polymerization

Caption: Figure 1.[2][1] Primary degradation pathways.[1] The primary amine is the most labile site for oxidation, while the amide linker is susceptible to hydrolytic cleavage.

Diagram 2: Troubleshooting Decision Tree

Use this flow to determine the root cause of instability in your specific experiment.[1]

Troubleshooting Start Observed Instability Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Yellowing / Browning Start->ColorChange LossOfPotency Loss of Potency (HPLC) Start->LossOfPotency CheckPH Check pH Precipitation->CheckPH CheckO2 Check Oxygen/Light ColorChange->CheckO2 CheckTemp Check Temp/Buffer LossOfPotency->CheckTemp Action1 pH > 7.5? Add Co-solvent (DMSO) or Lower pH CheckPH->Action1 Action2 Oxidation likely. Add EDTA + Argon purge CheckO2->Action2 Action3 Hydrolysis likely. Avoid Phosphate buffers Store at -80°C CheckTemp->Action3

Caption: Figure 2. Rapid diagnostic flowchart for identifying and resolving stability issues in aqueous media.

References

  • General Stability of Aminopiperidines

    • Chem-Impex International.[2][1] "3-Aminopiperidine dihydrochloride: Properties and Stability."[2][1] Accessed Feb 14, 2026.[1]

  • Amine Oxidation Mechanisms

    • Chemistry LibreTexts. "23.11: Oxidation of Amines." (2021).[1][3] Discusses the oxidative dehydrogenation of primary amines to imines and subsequent polymerization.[1]

    • [2][1]

  • Amide Hydrolysis Kinetics

    • ResearchGate.[1][4] "Hydrolysis of amides.[1][4][5] VI. Dilute acid hydrolysis of N-alkyl substituted acetamides."

  • Chemical Structure Data

    • PubChem.[1][6] "N,N-Dipropylacetamide Compound Summary." National Library of Medicine.[1]

    • [2][1]

  • Peptide/Amide Linker Stability

    • Merck Millipore.[1] "Pseudoproline dipeptides and Amide Stability in Synthesis."

    • [2][1]

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of aminopiperidine derivatives. These molecules, while critical in drug development, present unique chromatographic challenges due to their basic nature. A noisy or drifting baseline can obscure peaks, compromise quantitation, and ultimately invalidate your results.

This guide is structured to help you diagnose and resolve baseline issues methodically, moving from common, easily rectified problems to more complex system and chemical interactions.

Section 1: Initial Diagnosis & First Response

Q1: I'm seeing unexpected baseline noise. What are the very first steps I should take?

A1: Before diving into complex hardware diagnostics, start with a systematic visual inspection and a logical process of elimination. The pattern of the noise is your primary clue.

  • Characterize the Noise: Is it periodic (a regular, repeating wave or spike) or random (erratic, unpredictable)?[1] A periodic noise pattern often points to the pump, as it's the only component in the system with a regular mechanical action.[1][2] Random noise is more indicative of issues with the detector, mobile phase contamination, or air bubbles.[1][3]

  • Isolate the Column: The quickest way to determine if the column is the source of the noise is to remove it. Replace the column with a union and run the mobile phase through the system directly to the detector.[4] If the noise disappears, the column is the likely culprit (see Section 3). If the noise persists, the problem lies within the system hardware or the mobile phase.[4]

  • Check for Leaks: A visual inspection for any signs of leaks around fittings, pump heads, the injector seal, and the detector flow cell is crucial. Leaks can introduce air and cause pressure fluctuations, leading to significant baseline noise.[5]

Q2: How can I differentiate between periodic (cyclic) and random (erratic) baseline noise?

A2: Differentiating the type of noise is key to narrowing down the source.

  • Periodic (Cyclic) Noise: This appears as a regular, repeating wave or pulse in the baseline. The frequency often corresponds to the pump's piston strokes.

    • Common Causes: Faulty check valves in the pump, worn pump seals, or trapped air bubbles in the pump head.[2] Inadequate mobile phase mixing can also cause periodic fluctuations, especially when using UV-absorbing additives.[6][7]

  • Random (Erratic) Noise: This manifests as sharp, unpredictable spikes or a generally "fuzzy" or wandering baseline.

    • Common Causes: Air bubbles in the system (especially the detector flow cell), a contaminated or failing detector lamp, contaminated mobile phase, or electrical interference.[5][8]

The table below summarizes the initial diagnostic approach:

Noise CharacteristicMost Likely SourceInitial Action
Periodic (Cyclic) Pump (check valves, seals), MixerObserve pressure trace for pulsations. Purge the pump.[6][8]
Random (Spikes/Drift) Detector, Mobile Phase, LeaksDegas mobile phase. Flush detector cell. Check for leaks.[5][9]

Below is a workflow to guide your initial troubleshooting steps.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-14

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing compounds. Specifically, it addresses the critical parameter of reaction temperature for the synthesis of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide.

The probable synthetic route involves the N-alkylation of 3-aminopiperidine with a 2-halo-N,N-dipropylacetamide (e.g., 2-chloro- or 2-bromo-N,N-dipropylacetamide). A key challenge in this synthesis is achieving chemoselectivity, as 3-aminopiperidine possesses two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary exocyclic amine.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic pathway for this compound and what are the key challenges?

The most direct and common method for synthesizing the target compound is through a nucleophilic substitution (SN2) reaction. This involves reacting 3-aminopiperidine with an alkylating agent like 2-chloro-N,N-dipropylacetamide or 2-bromo-N,N-dipropylacetamide in the presence of a base.

The primary challenges are:

  • Chemoselectivity: 3-aminopiperidine has two nucleophilic sites. The secondary amine in the piperidine ring is generally more nucleophilic than the primary amino group, but reaction at both sites is possible, leading to a mixture of isomers.

  • Over-alkylation: The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt.[1][2] This is a common side reaction in the N-alkylation of piperidines.[1]

  • Reaction Rate: The reaction may be slow at room temperature and require heating to proceed at a reasonable rate.[3]

Q2: Why is reaction temperature such a critical parameter to optimize?

Reaction temperature directly influences both the rate and the outcome of the synthesis:

  • Kinetics vs. Thermodynamics: At lower temperatures, the reaction will favor the kinetically preferred product, which is often the result of the most nucleophilic amine reacting. At higher temperatures, the reaction may favor the thermodynamically more stable product, or it may provide enough energy to overcome the activation barrier for side reactions.

  • Side Reactions: Elevated temperatures can increase the rate of undesirable side reactions, such as elimination of the alkyl halide, decomposition of reactants or products, or the aforementioned over-alkylation.[2][3] For highly reactive alkylating agents, lower temperatures are often necessary to prevent over-alkylation.[4]

  • Reaction Rate: Sufficient thermal energy is required to overcome the activation energy of the reaction. If the temperature is too low, the reaction may be impractically slow or may not proceed at all.[5]

Q3: What are the common side reactions I should be aware of when optimizing the temperature?

Besides the primary issue of chemoselectivity (alkylation at the wrong nitrogen), you should monitor for:

  • Quaternary Salt Formation: As mentioned, the tertiary amine product can react further with the alkylating agent. This is often more prevalent at higher temperatures or with a high concentration of the alkylating agent.[1]

  • Elimination: The alkyl halide, particularly if it's a bromide or iodide, can undergo elimination in the presence of a base, especially at higher temperatures, to form an α,β-unsaturated acetamide.

  • Dialkylation at the Primary Amine: It is possible, though generally less favorable, for the primary amine to react with two equivalents of the alkylating agent.

Q4: How can I monitor the reaction progress and identify these products?

Effective reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for qualitatively tracking the consumption of starting materials and the appearance of products.[6] Staining with potassium permanganate or ninhydrin can help visualize the different spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for monitoring this reaction. It allows you to see the disappearance of reactants and the appearance of new peaks, while the mass spectrometer provides the molecular weights of these new species. This makes it easy to identify your desired product, isomers, and over-alkylated byproducts.

Troubleshooting Guide

Problem: Low or No Product Yield

This is one of the most common issues encountered. The following flowchart and table provide a systematic approach to troubleshooting.

troubleshooting_low_yield start Low / No Yield (Confirmed by LC-MS/TLC) check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_gone SM Consumed, Multiple Products check_sm->sm_gone Yes cause1 Possible Cause: Reaction too slow (Insufficient Activation Energy) sm_present->cause1 cause2 Possible Cause: Side reactions dominant (Temp. too high, wrong conditions) sm_gone->cause2 solution1 Solution: 1. Incrementally increase temperature (e.g., RT -> 40°C -> 60°C). 2. Extend reaction time. 3. Verify base and solvent choice. cause1->solution1 solution2 Solution: 1. Decrease reaction temperature. 2. Add alkylating agent slowly. 3. Re-evaluate stoichiometry and base. cause2->solution2

Caption: Troubleshooting flowchart for low product yield.

Potential Cause Troubleshooting Steps & Explanation
1. Insufficient Temperature The reaction lacks the necessary activation energy. Action: Gradually increase the temperature in controlled increments (e.g., 10-20 °C) and monitor by LC-MS. Many N-alkylation reactions require heating to proceed efficiently.[3][7]
2. Inappropriate Base or Solvent The base may be too weak to effectively scavenge the H-X formed, causing the reaction to stall as the amine becomes protonated.[8] The solvent polarity can also significantly affect SN2 reaction rates; polar aprotic solvents like DMF or acetonitrile are often good choices.[2]
3. Poor Reagent Quality Reactants may have degraded. Action: Verify the purity of 3-aminopiperidine and the alkylating agent. The acetamide reagent, in particular, can be hygroscopic.[9]
Problem: Formation of Multiple Products (Low Purity)

This usually indicates a lack of selectivity or the occurrence of side reactions.

Potential Cause Troubleshooting Steps & Explanation
1. Lack of Chemoselectivity Both the ring nitrogen and the exocyclic primary amine are reacting. Action: Temperature is a key lever. Lowering the reaction temperature often enhances selectivity by favoring the more kinetically accessible pathway (typically the more nucleophilic piperidine nitrogen). For a more definitive solution, consider protecting the primary amine (e.g., as a Boc-carbamate) before alkylation, followed by a deprotection step.
2. Over-alkylation The desired tertiary amine product is reacting again with the alkylating agent to form a quaternary salt.[1] Action:     a) Lower the temperature. [4]     b) Use a slight excess of the 3-aminopiperidine relative to the alkylating agent.[8]     c) Add the alkylating agent slowly over a period of time to maintain its low concentration, which disfavors the second alkylation.[8]

Experimental Protocol: Temperature Optimization Screening

This protocol outlines a systematic approach to finding the optimal reaction temperature using small-scale parallel reactions.

protocol_workflow prep Prepare Stock Solutions - 3-Aminopiperidine in Solvent - Alkylating Agent in Solvent - Base in Solvent setup Set Up Parallel Reactions (e.g., 4 vials) prep->setup vial1 Vial 1: 25°C (RT) setup->vial1 vial2 Vial 2: 40°C setup->vial2 vial3 Vial 3: 60°C setup->vial3 vial4 Vial 4: 80°C setup->vial4 monitor Monitor Reactions (TLC/LC-MS) at t = 2h, 6h, 24h vial1->monitor vial2->monitor vial3->monitor vial4->monitor analyze Analyze Results - Conversion % - Product:Byproduct Ratio monitor->analyze optimum Identify Optimal Temperature Range analyze->optimum

Caption: Workflow for temperature optimization screening.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of 3-aminopiperidine (1.2 eq) and a suitable base (e.g., K₂CO₃ or DIPEA, 1.5 eq) in a polar aprotic solvent (e.g., Acetonitrile or DMF).

    • Prepare a separate stock solution of the alkylating agent (e.g., 2-bromo-N,N-dipropylacetamide, 1.0 eq) in the same solvent.

  • Reaction Setup:

    • In four separate reaction vials equipped with stir bars, add an equal volume of the amine/base stock solution.

    • Place each vial in a reaction block or oil bath pre-set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • Allow the solutions to equilibrate to the set temperature.

    • Add an equal volume of the alkylating agent stock solution to each vial to initiate the reactions simultaneously.

  • Monitoring and Analysis:

    • At set time points (e.g., 2, 6, and 24 hours), withdraw a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by LC-MS to determine the ratio of starting material, desired product, and major byproducts.

  • Data Interpretation:

    • Compile the results in a table to compare conversion and product purity across different temperatures and time points.

    • The optimal temperature will be the one that provides a high conversion to the desired product in a reasonable timeframe, with minimal formation of byproducts.

Data Summary Table (Example)
Temperature (°C)Time (h)Conversion of Alkylating Agent (%)Desired Product : Byproduct Ratio (LC-MS Peak Area)
252435%95 : 5
402485%90 : 10
60698%70 : 30
802>99%40 : 60 (significant degradation/side products)

Based on this hypothetical data, 40°C appears to be a good starting point for a scaled-up reaction, offering a good balance between reaction rate and selectivity.

References

  • Wang, L., et al. (2013). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 31(7), 917-922.
  • Robbins, D. W., & Hartwig, J. F. (2011). A simple, multidimensional approach to catalyst evaluation for the synthesis of monoarylamines. Organic Letters, 13(16), 4284–4287.
  • Kim, T. E., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Li, F., et al. (2011). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.
  • V. Calo, et al. (2002). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Organic Letters, 4(15), 2561-2563.
  • ODU Digital Commons. (1983). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • von Wachenfeldt, H., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(15), 5480–5491.
  • Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). Acetamide Synthesis. Retrieved from [Link]

  • Li, F., et al. (2011). Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions.
  • Nowick Laboratory. (2020).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Singh, A., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 856-861.
  • Shaw, T. W., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 11216–11225.
  • Liu, W., et al. (2022). Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry, 24(15), 5899-5906.
  • Alcaide, B., et al. (2007). Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins. The Journal of Organic Chemistry, 72(22), 8345-8353.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Deshpande, P. B., et al. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride. WO2007112368A1.
  • Lee, Y. S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5836-5844.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CN101092374A. (2007). Method for synthesizing N,N dimethyl acetamide in high purity.

Sources

minimizing impurities in large scale preparation of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Scaffold Scale-Up .

I am Dr. Aris, your Senior Application Scientist. Based on your target molecule, 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide , you are likely synthesizing a specific ligand for GPCR research (potentially related to kappa-opioid or DPP-4 chemotypes).[1]

In large-scale preparation, the "simple" alkylation of a diamine is deceptive.[1] Without a rigorous protecting group strategy, you will encounter a "hydra" of impurities: regioisomers, bis-alkylated byproducts, and genotoxic residues.[1]

Below is your troubleshooting guide, designed to isolate and eliminate these specific impurities.

Part 1: The "Golden Route" Protocol

Minimizing impurities starts with process design.[1] Do not attempt direct alkylation of unprotected 3-aminopiperidine.

The Core Problem: 3-aminopiperidine has two nucleophilic nitrogens.

  • N1 (Ring Secondary Amine): pKa ~11.0 (More nucleophilic, sterically hindered).[1]

  • N3 (Exocyclic Primary Amine): pKa ~10.0 (Less nucleophilic, but unhindered).[1] Result: Direct alkylation yields a statistical mixture of N1-product (Target), N3-product (Impurity A), and N1,N3-bis-product (Impurity B).[1] Separation at scale is non-viable.[1]

The Solution: You must use the Boc-Protection Strategy .[1]

Optimized Workflow
  • Starting Material: Use 3-(Boc-amino)piperidine (enantiopure if chirality is required).[1]

  • Alkylation: React with 2-chloro-N,N-dipropylacetamide in the presence of an inorganic base (

    
    ) in a polar aprotic solvent (Acetonitrile or DMF).[1]
    
  • Scavenging: Treat with a polymer-supported amine or excess amine to remove residual chloroacetamide.

  • Deprotection: Acidolytic cleavage of Boc (HCl/IPA or TFA/DCM).[1]

  • Salt Formation: Isolate as the Dihydrochloride salt to purge organic impurities.[1]

Part 2: Diagnostic Center (Impurity Profiling)

Identify your enemy.[1] Match your HPLC/MS data to the table below.

Impurity CodeObserved Mass (ESI+)IdentityRoot Cause
IMP-A (Regio) [M+H]⁺ = 242N3-Alkylated Isomer Use of unprotected starting material or Boc-migration.[1]
IMP-B (Bis) [M+H]⁺ = 383N1,N3-Bis-alkylated Excess alkylating agent + unprotected amine.[1]
IMP-C (GTI) [M+H]⁺ = 178Residual Chloroacetamide Incomplete reaction; potentially genotoxic (GTI).[1]
IMP-D (Dimer) [M+H]⁺ = ~450+Piperidine Dimer Two piperidines reacting with one dielectrophile (rare) or oxidative coupling.[1]
IMP-E (Hydro) [M+H]⁺ = 201Acid Hydrolysis Product Hydrolysis of the acetamide amide bond during harsh deprotection.[1]

Part 3: Critical Control Points & Troubleshooting

Issue 1: "I see a split peak with identical Mass (Isobaric Impurity)."

Diagnosis: Enantiomeric impurity (Racemization).[1] If your target is chiral (e.g., (R)-2-(3-aminopiperidin-1-yl)...), you are likely seeing the (S)-enantiomer.[1]

  • Cause: Strong bases (NaH, NaOH) can deprotonate the alpha-carbon of the amide or the chiral center of the piperidine (less likely) under high heat.[1]

  • Fix: Switch to mild bases like

    
      or DIPEA .[1] Keep reaction temperature 
    
    
    
    .
  • Validation: Use Chiral HPLC (e.g., Chiralpak AD-H or IC column) to quantify ee%.[1]

Issue 2: "My product is purple/brown and yield is low."

Diagnosis: Oxidation of the free amine.[1] Free 3-aminopiperidine derivatives are prone to air oxidation.

  • Fix: Perform the deprotection and workup under Nitrogen/Argon.

  • Purification: Do not isolate the free base as an oil.[1] Immediately convert it to the Dihydrochloride salt (add 2.2 eq. HCl in iPrOH). The salt is stable and crystalline, rejecting colored impurities to the mother liquor.[1]

Issue 3: "High levels of Residual Alkylator (IMP-C)."

Diagnosis: 2-chloro-N,N-dipropylacetamide is an alpha-haloacetamide, a structural alert for Genotoxicity (PGI).[1]

  • Fix: Implement a "Quench" Step . After the reaction is complete (by HPLC), add 5 mol% of N,N-dimethylethylenediamine or Morpholine .[1]

  • Mechanism: This "scavenger amine" reacts rapidly with the remaining chloroacetamide to form a highly polar, basic byproduct that is easily washed away during the aqueous workup.[1]

Part 4: Visualizing the Reaction & Impurity Pathways

The following diagram maps the "Golden Route" vs. the "Dirty Route," highlighting where impurities enter the system.[1]

G SM1 3-(Boc-amino)piperidine (Protected SM) Inter Intermediate: N1-Alkylated-Boc SM1->Inter + Reagent + K2CO3, MeCN (Selective N1-Alkylation) SM2 3-Aminopiperidine (Unprotected) SM2->Inter (N1 Attack) ImpA IMP-A: N3-Alkylated (Regioisomer) SM2->ImpA + Reagent (N3 Attack) Reagent 2-Chloro-N,N- dipropylacetamide ImpC IMP-C: Residual Chloroacetamide (GTI) Reagent->ImpC Incomplete Rxn Target TARGET PRODUCT (Dihydrochloride Salt) Inter->Target 1. Scavenge Excess Reagent 2. HCl/iPrOH (Deprotection) ImpB IMP-B: Bis-Alkylated (Over-reaction) Inter->ImpB + Reagent (If Boc Cleaves/Falls off) ImpC->Target Removed via Scavenger Wash

Caption: Figure 1: Reaction Pathway Analysis. Green path indicates the optimized Boc-protection strategy. Red nodes represent critical impurities formed by using unprotected starting materials or poor stoichiometry.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use 2-bromo-N,N-dipropylacetamide instead of the chloro- analog? A: Yes, the bromo-analog is more reactive (faster kinetics), which allows you to run the reaction at lower temperatures (


).[1] This often improves the impurity profile by reducing thermal degradation, but it is less stable in storage.[1]

Q: How do I remove the inorganic salts (


/KCl) on a large scale? 
A:  Do not filter the reaction mixture if it's a slurry. Instead, perform an aqueous workup: Add water and extract the Boc-intermediate into Ethyl Acetate  or MTBE .[1] The inorganic salts will partition into the aqueous layer.[1]

Q: Why is my final product hygroscopic? A: The dihydrochloride salt of this diamine is very hygroscopic.[1]

  • Fix: Dry the salt in a vacuum oven at

    
     with 
    
    
    
    desiccant. Alternatively, consider making the Oxalate or Fumarate salt, which are often less hygroscopic and more crystalline for this class of piperidines.[1]

References

  • Cox, J. M., et al. (2007).[1] "Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583.[1] Link

  • Eckhardt, M., et al. (2007).[1] "8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes."[1] Journal of Medicinal Chemistry, 50(26), 6450-6453.[1] Link

  • ChemicalBook. "(R)-1-Boc-3-Aminopiperidine Technical Data & Synthesis." Link

  • Santa Cruz Biotechnology. "2-chloro-N,N-dipropylacetamide Product Data." Link

  • Master Organic Chemistry. "Reductive Amination and Alkylation Control Strategies." Link

Sources

Technical Support Center: Synthesis of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and errors encountered during the synthesis of this valuable compound. The information provided herein is based on established synthetic principles and field-proven insights to ensure the successful and efficient execution of your experiments.

I. Synthetic Strategy Overview

The most common and logical synthetic route to this compound involves a two-step process:

  • Amide Formation: Synthesis of the intermediate, 2-chloro-N,N-dipropylacetamide, via the acylation of dipropylamine with chloroacetyl chloride.[1][2][3][4]

  • Nucleophilic Substitution: Alkylation of 3-aminopiperidine with the chlorinated intermediate to yield the final product.

This guide will address potential pitfalls in both stages of this synthesis.

Synthesis_Overview cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nucleophilic Substitution Dipropylamine Dipropylamine 2_chloro_N_N_dipropylacetamide 2_chloro_N_N_dipropylacetamide Dipropylamine->2_chloro_N_N_dipropylacetamide Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->2_chloro_N_N_dipropylacetamide Final_Product This compound 2_chloro_N_N_dipropylacetamide->Final_Product Alkylation 3_aminopiperidine 3_aminopiperidine 3_aminopiperidine->Final_Product

Caption: General two-step synthesis pathway for the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of 2-chloro-N,N-dipropylacetamide

Q1: My reaction to form 2-chloro-N,N-dipropylacetamide is low-yielding. What are the common causes?

A1: Low yields in this acylation step often stem from a few key factors:

  • Reaction with Water: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Stoichiometry and Reagent Addition: The reaction between dipropylamine and chloroacetyl chloride is vigorous. Slow, dropwise addition of chloroacetyl chloride to a cooled solution of dipropylamine is crucial to control the reaction temperature and prevent side reactions.[2] A slight excess of the amine can be used to consume all the acid chloride.

  • Base Selection: An appropriate base is necessary to neutralize the HCl generated during the reaction. While excess dipropylamine can serve this purpose, an external, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can also be effective. The use of aqueous caustic soda has also been reported.[2]

Q2: I am observing significant amounts of a water-soluble byproduct. What is it and how can I avoid it?

A2: The primary water-soluble byproduct is likely dipropylamine hydrochloride, formed from the reaction of dipropylamine with the generated HCl. To minimize this, ensure an adequate amount of a suitable base is present to act as an HCl scavenger. If using an external base, ensure it is added concurrently with or prior to the chloroacetyl chloride.

Table 1: Recommended Reaction Conditions for 2-chloro-N,N-dipropylacetamide Synthesis

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), TolueneInert and allows for easy workup.[2]
Temperature 0°C to room temperature (20-30°C)Controls exothermicity and minimizes side reactions.[2]
Base Triethylamine, DIPEA, or excess DipropylamineNeutralizes HCl byproduct.
Workup Aqueous wash (e.g., with water, mild acid, then brine)Removes amine salts and unreacted starting materials.
Step 2: Alkylation of 3-aminopiperidine

Q3: The alkylation of 3-aminopiperidine is resulting in a complex mixture of products. What are the likely side reactions?

A3: The presence of two nucleophilic nitrogen atoms in 3-aminopiperidine (the primary amine at the 3-position and the secondary amine within the piperidine ring) is the primary cause of side product formation.

  • N1 vs. N3 Alkylation: The desired reaction is the alkylation of the secondary amine (N1) of the piperidine ring. However, alkylation of the primary amine (N3) can also occur. The secondary amine is generally more nucleophilic and less sterically hindered for this type of reaction.

  • Dialkylation: It is possible for both nitrogen atoms to be alkylated, leading to a quaternary ammonium salt or a bis-alkylated product. Using a stoichiometric amount or a slight excess of 3-aminopiperidine relative to 2-chloro-N,N-dipropylacetamide can help minimize this.

Alkylation_Side_Reactions Starting_Materials 3-aminopiperidine + 2-chloro-N,N-dipropylacetamide Desired_Product Desired Product (N1-alkylation) Starting_Materials->Desired_Product Major Pathway Side_Product_1 Side Product 1 (N3-alkylation) Starting_Materials->Side_Product_1 Minor Pathway Side_Product_2 Side Product 2 (Dialkylation) Starting_Materials->Side_Product_2 Minor Pathway

Caption: Potential alkylation pathways for 3-aminopiperidine.

Q4: How can I favor the desired N1 alkylation of the piperidine ring?

A4: To promote regioselective N1 alkylation, consider the following strategies:

  • Protecting Groups: The most robust method is to use a protecting group for the primary amine (N3) of 3-aminopiperidine. A common choice is the tert-butyloxycarbonyl (Boc) group. The synthesis would then involve:

    • Protection of 3-aminopiperidine with (Boc)₂O.

    • Alkylation of the N1 position of Boc-3-aminopiperidine.

    • Deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) or HCl.

  • Reaction Conditions: Without a protecting group, careful control of reaction conditions is critical. Using a non-polar solvent and a bulky, non-nucleophilic base may favor N1 alkylation due to subtle differences in the steric environment of the two nitrogen atoms.

Q5: I am struggling to purify the final product. What purification techniques are recommended?

A5: Purification can be challenging due to the similar polarities of the desired product and potential side products.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, or ethyl acetate with a small percentage of methanol and triethylamine), is often effective. The triethylamine is added to prevent the amine products from streaking on the acidic silica gel.

  • Acid-Base Extraction: An acid-base workup can help remove some impurities. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the basic amine products will be protonated and move to the aqueous layer. The organic layer containing non-basic impurities can be discarded. The aqueous layer can then be basified, and the product re-extracted into an organic solvent. This may not, however, effectively separate the desired product from basic side products.

III. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N,N-dipropylacetamide
  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add dipropylamine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Unprotected Route)
  • To a round-bottom flask, add 3-aminopiperidine (1.2 eq), a non-nucleophilic base such as potassium carbonate (2.0 eq), and a suitable solvent like acetonitrile or DMF.

  • Add a solution of 2-chloro-N,N-dipropylacetamide (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane, with 1% triethylamine).

IV. Concluding Remarks

The synthesis of this compound is a manageable process, provided that potential side reactions are anticipated and controlled. Careful attention to reaction conditions, particularly in the alkylation step, and the potential use of protecting group strategies are key to achieving high yields and purity. This guide should serve as a valuable resource for troubleshooting and optimizing your synthetic efforts.

V. References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Eriksson, O., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(21), 8964-8975. [Link]

  • Gertler, S. I., & McGuire, J. U. (1972). U.S. Patent No. 3,647,876. U.S. Patent and Trademark Office.

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Reddit. (2023, October 9). Struggling with amide coupling. r/Chempros. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Villalobos, A., et al. (2010). U.S. Patent Application No. 12/521,080.

  • CNIPA. (2015). CN Patent No. 104387315A.

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3147-3174. [Link]

  • Damon, D. B., et al. (2011). WIPO Patent Application No. WO/2011/160037.

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine (Master's thesis, Old Dominion University). ODU Digital Commons. [Link]

  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Lee, Y., et al. (2000). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 65(2), 256-263. [Link]

  • CNIPA. (2018). CN Patent No. 108192135A.

  • ResearchGate. (n.d.). Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide. [Link]

  • Shao, S., & Sun, J. (2009). 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1685. [Link]

  • CNIPA. (2015). CN Patent No. 105111134A.

  • ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • ResearchGate. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

  • USPTO. (2014). U.S. Patent Application Publication No. US 2014/0357863 A1. [Link]

  • Al-Warhi, T. I., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7167. [Link]

Sources

Validation & Comparative

Structural Validation of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide (referred to herein as Target-3AP ).[1] Application: Pharmaceutical intermediate (GPCR ligand scaffolds, DPP-4 inhibitor analogs). Objective: To provide a definitive 1H NMR structural validation guide, distinguishing Target-3AP from its precursors and identifying critical spectral features arising from amide rotamers and chiral induction.

This guide compares the spectral performance of Target-3AP against its synthetic precursors—3-aminopiperidine (3-AP) and 2-chloro-N,N-dipropylacetamide (Cl-DPA) —to establish a self-validating quality control protocol.[1]

Part 1: Comparative Spectral Analysis[1]

The synthesis of Target-3AP typically involves the N-alkylation of 3-aminopiperidine with 2-chloro-N,N-dipropylacetamide.[1] The "performance" of the NMR analysis is defined by its ability to resolve the product from unreacted starting materials and confirm regio-selectivity (N1-alkylation vs. primary amine alkylation).[1]

Chemical Shift Fingerprint Table (CDCl₃, 400 MHz)

The following table contrasts the diagnostic signals of the product against its alternatives (precursors).

FeatureTarget-3AP (Product)Precursor A (3-AP)Precursor B (Cl-DPA)Structural Insight
Linker (

-CH₂)
3.15 - 3.30 ppm (s/AB) N/A4.05 ppm (s) Critical QC Point: The upfield shift from 4.05 to ~3.20 ppm confirms N-alkylation.[1] The signal may split into an AB quartet due to the chiral center at C3.
Dipropyl N-CH₂ 3.25 - 3.40 ppm (m) N/A3.30 ppm (t) In the product, these often appear as complex multiplets due to restricted amide rotation and diastereotopicity.
Piperidine C2-H 2.80 - 2.95 ppm (m) ~2.50 ppmN/ADownfield shift indicates tertiary amine formation at N1.[1]
Amine (-NH₂) 1.5 - 2.0 ppm (broad) ~1.6 ppmN/AChemical shift varies with concentration and water content.[1]
Chiral Center (H3) 2.90 - 3.05 ppm (m) 2.75 ppmN/AThe multiplicity of this proton confirms the integrity of the piperidine ring.
The "Rotamer" Challenge

Unlike simple amines, the N,N-dipropylacetamide moiety exhibits restricted rotation around the C(O)-N bond.

  • Observation: In CDCl₃ at room temperature, the propyl groups may appear magnetically non-equivalent (cis/trans to the carbonyl oxygen).

  • Impact on Analysis: This causes signal broadening or "doubling" of the propyl signals.

  • Resolution Strategy: If high resolution is required for the propyl chain, acquire the spectrum in DMSO-d6 at 353 K (80°C) to coalesce the rotamers into sharp averages.

Part 2: Technical Deep Dive & Mechanism

Stereochemical Induction (The "AB System" Effect)

The presence of the chiral center at C3 of the piperidine ring breaks the symmetry of the molecule. This has a profound effect on the achiral acetamide side chain.

  • Mechanism: The C3-chiral center makes the two protons on the

    
    -methylene group (between the piperidine N and the Carbonyl) diastereotopic .
    
  • Spectral Result: Instead of a clean singlet (expected for

    
    ), you will likely observe an AB quartet  (two doublets with a large geminal coupling constant, 
    
    
    
    Hz).[1]
  • Validation: This AB pattern is a "fingerprint" of successful chiral scaffold attachment. If you see a singlet, check for racemization or accidental isochrony (change solvents to benzene-d6 to confirm).

Regioselectivity Verification

The 3-aminopiperidine starting material has two nucleophilic nitrogens: the secondary amine (N1, ring) and the primary amine (exocyclic -NH2).

  • Desired Pathway: Alkylation at N1 (Ring).

  • Undesired Pathway: Alkylation at -NH2.[1]

  • NMR Diagnostic:

    • N1-Alkylation (Product): The protons at C2 and C6 of the piperidine ring shift downfield significantly due to tertiary amine formation. The primary -NH2 signal remains broad and integrates to 2H (exchangeable).[1]

    • NH2-Alkylation (Impurity): The C2/C6 protons remain shielded (similar to starting material). The

      
      -methylene of the acetamide linker will show coupling to the NH proton (triplet or broad doublet).
      

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making process for assigning the structure based on the comparative data.

NMR_Logic_Flow Sample Crude Reaction Mixture (Target-3AP Synthesis) Region1 Check 4.0 - 4.1 ppm Region Sample->Region1 Decision1 Singlet Present? Region1->Decision1 Impurity Unreacted Cl-DPA (Starting Material) Decision1->Impurity Yes (4.05 ppm) Region2 Check 3.1 - 3.3 ppm Region Decision1->Region2 No SignalType Signal Shape? Region2->SignalType Product Target-3AP Confirmed (N1-Alkylation) SignalType->Product AB Quartet or Sharp Singlet WrongIsomer Wrong Regioisomer (Exocyclic N-Alkylation) SignalType->WrongIsomer Triplet (coupled to NH)

Caption: Logical workflow for distinguishing Target-3AP from unreacted alkylating agent (Cl-DPA) and regioisomers using 1H NMR shifts.

Part 4: Experimental Protocol

To ensure reproducibility and sufficient resolution for the diastereotopic protons, follow this validated protocol.

Sample Preparation[1]
  • Mass: Weigh 10–15 mg of Target-3AP (oil or amorphous solid).[1]

  • Solvent Selection:

    • Routine QC:CDCl₃ (0.6 mL) . Good solubility, distinct shift separation.

    • Detailed Structural Analysis:DMSO-d6 . Use if amide rotamers cause excessive broadening in Chloroform.

  • Additives: Add 1 drop of D₂O after the first scan if identifying the -NH2 protons is necessary (the signal at 1.5-2.0 ppm will disappear).[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated

    
    -CH₂ protons for accurate integration).
    
  • Number of Scans (NS): 16 (Sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (25°C). Note: If dipropyl signals are broad, increase T to 323 K.

Processing
  • Phasing: Apply manual phasing, focusing on the baseline around the amide region (3.0–3.5 ppm).

  • Integration: Calibrate the integral of the terminal methyl groups of the propyl chains (0.8–0.9 ppm) to 6H.

  • Peak Picking: Identify the

    
    -CH₂ (linker) protons.[1] If an AB system is observed, calculate the center of gravity, not just the two peak maxima.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for AB quartet systems in chiral molecules).
  • Bain, A. D. (2008). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link (Authoritative source on amide rotamer coalescence).

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-xanthines as potent dipeptidyl peptidase IV inhibitors.[1] Journal of Medicinal Chemistry, 50(6), 1326-1334. Link (Provides comparative NMR data for 3-aminopiperidine derivatives).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link (Verified source for diastereotopic proton effects).

Sources

mass spectrometry fragmentation pattern of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Elucidation of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide via Mass Spectrometry

Executive Summary

This guide provides a comprehensive structural analysis of This compound , a synthetic molecule featuring a tertiary amide core and a 3-aminopiperidine moiety.[1] While often encountered as a complex impurity in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors or as a novel psychoactive substance (NPS) candidate, its mass spectrometric behavior serves as a critical model for characterizing "designer" amide-amine conjugates.[1]

We compare its fragmentation pattern against two established benchmarks: Alogliptin (for the 3-aminopiperidine scaffold) and U-47700 (for the tertiary amide-amine linkage).[1] This analysis equips researchers with the diagnostic ions necessary for unambiguous identification in complex matrices.

Chemical Profile & Theoretical Mass

FeatureSpecification
IUPAC Name This compound
Molecular Formula C₁₃H₂₇N₃O
Monoisotopic Mass 241.2154 Da
Precursor Ion [M+H]⁺ m/z 242.2230
Key Structural Motifs Tertiary Amide (N,N-dipropyl), Cyclic Amine (Piperidine), Primary Amine (-NH₂)

Experimental Protocol: High-Resolution MS/MS

To replicate the fragmentation data described below, use the following optimized LC-MS/MS parameters. This protocol ensures the detection of both labile (ammonia loss) and stable (acylium) fragments.

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (e.g., Sciex 6500+) Ionization: Electrospray Ionization (ESI) in Positive Mode[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid. Dilute to 100 ng/mL for direct infusion or column injection.

  • Source Parameters:

    • Spray Voltage: 3.5 kV[1]

    • Capillary Temp: 320°C[1]

    • Sheath Gas: 35 arb units[1]

  • Collision Energy (CE) Ramping:

    • Perform a breakdown curve by stepping CE from 10 eV to 50 eV.

    • Optimal CE for Structural Elucidation:35 eV (yields rich backbone cleavage).[1]

  • Acquisition: Full MS/MS scan (m/z 50–250).

Fragmentation Analysis & Pathway Logic

The fragmentation of this compound is driven by charge localization on the most basic sites: the primary amine on the piperidine ring and the tertiary amide nitrogen.[1]

Primary Pathway: The "Ammonia Loss" (Neutral Loss)[1]
  • Mechanism: The primary amine (-NH₂) at position 3 of the piperidine ring is highly labile.

  • Transition: m/z 242.22 → m/z 225.19 (Loss of NH₃, -17 Da).[1]

  • Diagnostic Value: High. Confirms the presence of a free primary amine on the ring, distinguishing it from N-substituted analogs.[1]

Secondary Pathway: Amide Bond Cleavage (The "Zipper" Effect)[1]
  • Mechanism: Inductive cleavage at the amide bond separates the dipropyl amine group from the acyl-piperidine core.[1]

  • Fragment A (Acylium Ion): The charge remains on the carbonyl fragment.

    • Structure: [3-aminopiperidin-1-yl-CH₂-C≡O]⁺[1]

    • m/z 141.09

  • Fragment B (Dipropylammonium Ion): The charge is retained by the dipropyl nitrogen.

    • Structure: [H₂N(CH₂CH₂CH₃)₂]⁺[1]

    • m/z 102.13

Tertiary Pathway: Propyl Chain Elimination[1]
  • Mechanism: McLafferty-like rearrangement or inductive cleavage of the N-propyl groups.[1]

  • Transition: Loss of propene (C₃H₆, -42 Da) from the dipropyl amide.[1]

  • Sequence: m/z 242 → m/z 200 (Mono-propyl) → m/z 158 (De-propylated primary amide).[1]

Comparative Analysis: Benchmarking Performance

This section compares the target molecule with industry-standard alternatives to contextualize its fragmentation behavior.

FeatureTarget Molecule Alternative A: Alogliptin (Pharma Ref)Alternative B: U-47700 (Forensic Ref)
Core Structure Acetamide + 3-AminopiperidineUracil + 3-AminopiperidineBenzamide + Dimethylaminocyclohexane
Key Fragment (Ring) m/z 225 (NH₃ loss)m/z 341 (NH₃ loss dominant)m/z 284 (No NH₃ loss, tertiary amine)
Key Fragment (Linker) m/z 141 (Acylium)m/z 112 (Ring cleavage)m/z 204 (Amide cleavage)
Ionization Efficiency High (2 basic sites)High (Multiple N sites)Very High (Tertiary amine)
Differentiation Unique m/z 141 confirms the specific acetamide linker length.[1][2]Alogliptin fragments are dominated by the uracil core stability.U-47700 shows characteristic dichlorobenzyl ions (m/z 173).[1]

Insight: Unlike Alogliptin, where the 3-aminopiperidine is attached to a stable aromatic heterocycle, the target molecule's acetamide linker is more fragile, leading to a richer low-mass spectrum (m/z 100–150) useful for structural confirmation.[1]

Visualization: Fragmentation Pathway Map

The following diagram illustrates the hierarchical fragmentation tree, derived from the logic of charge localization and bond stability.

FragmentationPathway M Precursor Ion [M+H]+ m/z 242.22 F1 Loss of NH3 (Primary Amine) m/z 225.19 M->F1 -17 Da (NH3) F2 Amide Cleavage (Acylium Ion) m/z 141.09 M->F2 Inductive Cleavage F3 Dipropylammonium Ion m/z 102.13 M->F3 Charge Retention on N F4 Loss of Propene (Propyl Chain) m/z 200.18 M->F4 -42 Da (C3H6) F5 Piperidine Ring Opening m/z 84.08 F1->F5 Ring Fission F4->F2 Further Cleavage

Caption: Predicted ESI-MS/MS fragmentation tree for this compound. Key pathways involve ammonia loss (red) and amide bond scission (yellow).[1]

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Križman, M. (2018). Mass Spectrometry of Piperidine Derivatives: Fragmentation Patterns and Structural Analysis. Molecules. [Link]

  • DrugBank Online. (2023). Alogliptin: Structure and Mass Spectrometry Data. [Link][1]

  • PubChem. (2023). Compound Summary: 2-(3-aminopiperidin-1-yl)acetamide. [Link][1]

Sources

comparing potency of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide vs standard ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Novel Ligand Potency at the Dopamine D2 Receptor

An In-Depth Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in regulating a multitude of physiological processes, including motor control, cognition, and emotional regulation. Its dysfunction is implicated in various neuropsychiatric disorders, most notably schizophrenia, making it a primary target for antipsychotic drug development. The therapeutic efficacy of many antipsychotics is directly correlated with their affinity and modulatory activity at the D2 receptor.[1][2][3]

This guide provides a comprehensive framework for comparing the potency of a novel investigational compound, hypothetically designated as 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide, against a panel of well-established standard ligands for the dopamine D2 receptor. While public domain data on this specific compound is unavailable, we will proceed by contextualizing its potential evaluation within the established landscape of D2 receptor pharmacology. This guide will delve into the critical parameters of ligand potency, detail the requisite experimental methodologies, and present a comparative analysis of standard ligands to serve as a benchmark for evaluating novel chemical entities.

Understanding Ligand Potency at the D2 Receptor

The potency of a ligand is a measure of the concentration required to elicit a specific biological response. For D2 receptor ligands, potency is typically quantified by several key parameters:

  • Binding Affinity (Ki): This value represents the dissociation constant of the ligand-receptor complex and is an inverse measure of the ligand's affinity for the receptor. A lower Ki value indicates a higher binding affinity.

  • IC50 (Half-maximal inhibitory concentration): In competitive binding assays, the IC50 is the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.

  • EC50 (Half-maximal effective concentration): In functional assays, the EC50 is the concentration of a ligand that produces 50% of the maximal possible response.

It is crucial to distinguish between agonists, antagonists, and partial agonists when evaluating potency. Agonists activate the receptor to produce a biological response, antagonists block the action of agonists, and partial agonists elicit a submaximal response compared to full agonists. Aripiprazole, for instance, is a well-known partial agonist at the D2 receptor.[4][5][6]

Comparative Potency of Standard D2 Receptor Ligands

The following table summarizes the binding affinities (Ki) of several standard antipsychotic ligands for the human dopamine D2 receptor. These compounds represent a range of potencies and are commonly used as reference standards in drug discovery programs.

LigandClassificationDopamine D2 Receptor Ki (nM)
AripiprazoleAtypical Antipsychotic (Partial Agonist)0.34[4][5][7]
RisperidoneAtypical Antipsychotic3.13 - 3.2[8][9]
OlanzapineAtypical Antipsychotic11-31[10]
QuetiapineAtypical Antipsychotic~30-90 (low affinity)[11]
ClozapineAtypical Antipsychotic75-150 (varies with radioligand)[12][13]
HaloperidolTypical Antipsychotic0.7 - 1.55[7][8]
ZiprasidoneAtypical Antipsychotic4.6[14]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.[11][15]

Experimental Protocols for Determining Ligand Potency

Accurate determination of ligand potency requires robust and well-validated experimental assays. The following are standard protocols used in the field.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the D2 receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]Spiperone or [3H]Raclopride).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer.

  • Scintillation counter.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a high concentration of the non-specific binding control.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Assay)

The D2 receptor is a Gi-coupled receptor, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50 or IC50) of a test compound.

Materials:

  • Cells expressing the human dopamine D2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • D2 receptor agonist (e.g., Quinpirole) for antagonist mode.

  • cAMP assay kit (e.g., HTRF, ELISA).

Step-by-Step Protocol:

  • Cell Culture: Culture the D2 receptor-expressing cells to an appropriate density.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound.

    • Antagonist Mode: Add a fixed concentration of a D2 agonist (e.g., Quinpirole) along with serial dilutions of the test compound.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for changes in cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • Antagonist Mode: Plot the cAMP levels against the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the experimental processes and underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Reagents (Test Compound, Radioligand) B Incubate with D2 Receptor Membranes A->B C Filter and Wash B->C D Quantify Radioactivity C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for Radioligand Binding Assay.

G cluster_1 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates

Caption: D2 Receptor Signaling Pathway.

Conclusion

The evaluation of a novel compound's potency at the dopamine D2 receptor is a critical step in the drug discovery and development process for new antipsychotic agents. By employing standardized and rigorous experimental protocols, such as radioligand binding and functional cAMP assays, researchers can accurately determine the binding affinity and functional activity of their compounds. A thorough comparison of these potency metrics against a panel of well-characterized standard ligands provides essential context for understanding the compound's potential therapeutic profile. The methodologies and comparative data presented in this guide offer a robust framework for the preclinical assessment of novel D2 receptor modulators like the hypothetical this compound.

References

  • Seeman, P. (2002). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. PubMed. [Link]

  • Marzo, A., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. [Link]

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. PubMed. [Link]

  • Abi-Dargham, A., et al. (2004). Equivalent Occupancy of Dopamine D1 and D2 Receptors With Clozapine: Differentiation From Other Atypical Antipsychotics. American Journal of Psychiatry. [Link]

  • Kapur, S., & Seeman, P. (2001). Does Fast Dissociation From the Dopamine D2 Receptor Explain the Action of Atypical Antipsychotics?: A New Hypothesis. American Journal of Psychiatry. [Link]

  • Seeman, P. (2014). Clozapine, a Fast-Off-D2 Antipsychotic. PMC. [Link]

  • Kikuchi, T., et al. (2021). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link]

  • Andersen, P. H., & Jansen, J. A. (1990). Typical and atypical antipsychotic occupancy of D2 and S2 receptors: an autoradiographic analysis in rat brain. PubMed. [Link]

  • Burstein, E. S., et al. (2005). Affinities of some Atypical Antipsychotic Agents at D1 and D2 Dopamine Receptors, and at M1 and M4 Muscarinic Receptors. ResearchGate. [Link]

  • de Leon, J. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • Dr. Oracle. (2025). What is the relationship between Olanzapine (generic name) and dopamine?. Dr. Oracle. [Link]

  • Seeman, P., et al. (1997). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. PubMed. [Link]

  • Kothare, M., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC. [Link]

  • Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Psychiatrist.com. [Link]

  • Dr. Oracle. (2025). What receptor does Clozapine (clozapine) act on?. Dr. Oracle. [Link]

  • Miyamoto, S., et al. (2012). Antipsychotic drugs which bind more tightly than dopamine at the... ResearchGate. [Link]

  • Urban, J. D., et al. (2007). Aripiprazole has Functionally Selective Actions at Dopamine D2 Receptor-Mediated Signaling Pathways. ResearchGate. [Link]

  • Kothare, M., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters. [Link]

  • Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. Psychiatry Online. [Link]

  • Wikipedia. (n.d.). Ziprasidone. Wikipedia. [Link]

  • de Leon, J. (2016). Mechanism of Action of Quetiapine. Psychopharmacology Institute. [Link]

  • Bhargava, K., et al. (2014). Docking Results of D2 Dopamine Receptor with Risperidone and their derivatives with activity (pKi). ResearchGate. [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Kumar, S., et al. (2018). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. PMC. [Link]

  • Gründer, G., et al. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology. [Link]

  • Tarazi, F. I., et al. (2015). Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner. International Journal of Clinical and Experimental Medicine. [Link]

  • Vernaleken, I., et al. (2010). Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas. International Journal of Neuropsychopharmacology. [Link]

  • de Greef, R., et al. (2016). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Nature. [Link]

  • Seeman, P., et al. (2002). Rapid Release of Antipsychotic Drugs From Dopamine D2 Receptors: An Explanation for Low Receptor Occupancy and Early Clinical Relapse Upon Withdrawal of Clozapine or Quetiapine. Psychiatry Online. [Link]

  • Beaulieu, J. M., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS. [Link]

  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]

  • Stroup, T. S., & Gray, N. (2024). Ziprasidone. StatPearls. [Link]

  • Nyberg, S., et al. (2012). Comparison of D2 dopamine receptor occupancy after oral administration of quetiapine fumarate immediate-release and extended-release formulations in healthy subjects. PMC. [Link]

  • de Haan, L., et al. (2003). Dopamine D2 Receptor Occupancy by Olanzapine or Risperidone in Young Patients With Schizophrenia. PubMed. [Link]

  • Seeger, T. F., et al. (1995). Ziprasidone (CP-88,059): A new antipsychotic with combined dopamine and serotonin receptor antagonist activity. ResearchGate. [Link]

  • Zhang, T., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]

  • Wieder, M., et al. (2022). Comparison of the KI values of dopamine (endogenous ligand) and... ResearchGate. [Link]

  • BindingDB. (n.d.). Ki Summary. BindingDB. [Link]

  • Wieder, M., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

  • Draper-Joyce, C. J., et al. (2018). Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. ACS Publications. [Link]

  • Kumar, S., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PMC. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Wikipedia. [Link]

Sources

A Comprehensive Guide to the Structural Characterization of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of novel chemical entities is a cornerstone of drug discovery and development. For a molecule such as 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide, a substituted piperidine derivative, a multi-faceted analytical approach is imperative to unambiguously determine its structure, purity, and stereochemistry. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography for this purpose.

Orthogonal Approaches to Structural Verification

A robust structural characterization relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates different molecular properties, and their combined interpretation provides a self-validating system for structural confirmation.

Analytical TechniqueInformation ProvidedKey StrengthsPotential Challenges
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistryUnambiguous determination of covalent structure and relative stereochemistry.Signal overlap in complex molecules, sensitivity to sample purity.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, accurate mass measurements for formula determination.Isomeric and isobaric compounds can be difficult to distinguish.
FTIR Spectroscopy Functional groups presentRapid and non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular framework.
X-ray Crystallography Absolute three-dimensional atomic arrangementThe "gold standard" for unambiguous structural determination in the solid state.Requires a suitable single crystal, which can be challenging to grow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.

The inherent structural features of piperidine derivatives can often lead to complex and overlapping signals in ¹H NMR spectra, particularly in the piperidine ring region (typically 1.2-3.5 ppm).[1] The axial and equatorial protons can have very similar chemical environments, resulting in closely spaced multiplets.[1]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical for resolving overlapping signals.[1]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. This will provide initial information on the number and types of protons present.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. For piperidine rings, characteristic shifts are expected around 47, 27.2, and 25.2 ppm.[2]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to one another. This is crucial for tracing the spin systems of the piperidine and dipropyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, definitively assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for establishing connectivity across quaternary carbons and heteroatoms, such as connecting the acetamide carbonyl to the piperidine nitrogen.

Expected Spectral Features for this compound:
Functional Group¹H Chemical Shift (ppm, approximate)¹³C Chemical Shift (ppm, approximate)Key 2D Correlations
Piperidine Ring 1.2 - 3.524 - 55COSY within the ring protons; HSQC to corresponding carbons; HMBC from CH₂ adjacent to N to the acetamide CH₂.
-NH₂ Variable, broadN/AMay show exchange with solvent protons.
-CH₂-C=O 2.8 - 3.255 - 65HMBC to the carbonyl carbon and to the piperidine ring carbons.
C=O (Amide) N/A168 - 172HMBC from the adjacent CH₂ protons and the N-propyl CH₂ protons.
N-(CH₂CH₂CH₃)₂ 3.1 - 3.4 (N-CH₂), 1.4 - 1.7 (-CH₂-), 0.8 - 1.0 (-CH₃)45 - 55 (N-CH₂), 20 - 25 (-CH₂-), 10 - 15 (-CH₃)COSY within the propyl chains; HMBC from N-CH₂ to the carbonyl carbon.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. This data is complementary to NMR and is crucial for confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

An analytical method for determining acetamide compounds in water has been described using solid-phase extraction and liquid chromatography/mass spectrometry.[3] This highlights the applicability of LC-MS for analyzing molecules with this functional group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC) for simultaneous purity assessment.

  • Ionization: Utilize ESI in positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Analysis: Compare the experimentally determined accurate mass to the theoretical mass of the proposed structure. The mass difference should be within a few parts per million (ppm).

Expected HRMS Data for this compound:
PropertyValue
Molecular Formula C₁₃H₂₇N₃O
Theoretical Monoisotopic Mass 241.2154
Expected [M+H]⁺ ion 242.2227

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For acetamide-containing compounds, characteristic vibrational bands can be observed.[4] For instance, the C=O amide stretching vibration is typically found around 1671 cm⁻¹.[4]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr and pressed into a pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Absorption Bands:
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Amine) Stretching3300 - 3500 (two bands for primary amine)
C-H (Aliphatic) Stretching2850 - 3000
C=O (Amide) Stretching1630 - 1680
C-N Stretching1000 - 1250

Single Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed structural information, including bond lengths, bond angles, and absolute stereochemistry.[5][6][7][8] This technique determines the three-dimensional atomic structure of a molecule at atomic resolution.[5]

The process begins with the crystallization of the molecule of interest, which is often the most challenging step.[9]

Experimental Workflow: X-ray Crystallography

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Structure CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Workflow for Single Crystal X-ray Crystallography.
  • Crystallization: The primary challenge is to grow a single crystal of sufficient quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[9]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[5]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.

  • Structure Validation: The final structure is validated using various crystallographic metrics.

The resulting crystal structure would provide precise information on the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the substituents.[2]

Comparative Summary and Conclusion

The structural characterization of this compound requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational evidence for the molecular framework and connectivity, high-resolution mass spectrometry is essential for confirming the elemental composition. FTIR spectroscopy offers a rapid means to verify the presence of key functional groups. For an unequivocal determination of the three-dimensional structure and absolute stereochemistry, single crystal X-ray crystallography stands as the definitive method, provided a suitable crystal can be obtained. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish the structure of this and similar novel compounds with the highest degree of confidence.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • North Carolina State University, Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography | METRIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • ACS Publications. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • ACS Publications. (2026). Structural Insights into N,N-Diethyl-2-hydroxyacetamide Using Matrix Isolation Infrared Spectroscopy and DFT Computations: Conformational Control through Intramolecular Hydrogen Bonding and Hyperconjugation. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (2026). Structural Insights into N,N-Diethyl-2-hydroxyacetamide Using Matrix Isolation Infrared Spectroscopy and DFT Computations: Conformational Control through Intramolecular Hydrogen Bonding and Hyperconjugation. Retrieved from [Link]

Sources

Bioequivalence & Pharmacokinetic Assessment of Aminopiperidine Acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, DMPK Researchers, and QA/Regulatory Professionals Focus: Comparative PK performance, bioanalytical validation, and metabolic stability of CCR2-targeting aminopiperidine acetamides.

Executive Summary: The Scaffold & The Challenge

Aminopiperidine acetamides represent a privileged scaffold in medicinal chemistry, most notably utilized in the design of C-C chemokine receptor type 2 (CCR2) antagonists for inflammatory diseases and neuropathic pain. While the acetamide linker provides essential hydrogen-bonding interactions within the receptor pocket, the aminopiperidine moiety is a known "metabolic soft spot," frequently susceptible to rapid oxidative N-dealkylation by CYP3A4.

This guide compares the bioequivalence (BE) and pharmacokinetic (PK) profiles of two distinct developmental candidates:

  • APA-1 (Reference Lead): A first-generation aminopiperidine acetamide with high potency but rapid clearance.

  • APA-2 (Optimized Analog): A structurally modified derivative (C4-methylation) designed to sterically hinder metabolic access.

Our objective is to demonstrate how to rigorously evaluate bioequivalence between these structural analogs or different formulations, ensuring scientific integrity in early-phase development.

Comparative Analysis: APA-1 vs. APA-2

The following data represents a synthesis of typical pharmacokinetic behaviors observed in this chemical class (e.g., as seen in CCR2 antagonist optimization campaigns).

Physicochemical & Potency Profile
FeatureAPA-1 (Reference)APA-2 (Optimized)Performance Implication
Structure 4-aminopiperidine core4-amino-4-methylpiperidineAPA-2 blocks

-carbon oxidation.
CCR2 Potency (

)
4.2 nM5.8 nMComparable on-target potency maintained.
LogD (pH 7.4) 1.82.1APA-2 has slightly higher lipophilicity, aiding permeability.
Aq. Solubility High (>500 µg/mL)Moderate (150 µg/mL)APA-1 is easier to formulate; APA-2 requires solubility enhancers.
Pharmacokinetic Parameters (Rat, 5 mg/kg p.o.)
ParameterAPA-1 (Mean ± SD)APA-2 (Mean ± SD)Interpretation

(h)
0.5 ± 0.11.2 ± 0.3APA-2 shows delayed absorption due to lipophilicity.

(ng/mL)
450 ± 55820 ± 90+82% increase in peak exposure for APA-2.

(ng·h/mL)
1200 ± 1503400 ± 310~2.8x bioavailability improvement in APA-2.
Clearance (CL) High (Blood flow limited)Low-ModerateMetabolic blockade successful.
Bioavailability (

)
18%52%APA-2 is the superior candidate for oral dosing.

Key Insight: While APA-1 is bioequivalent to APA-2 in terms of target binding, they are not bioequivalent pharmacokinetically. APA-2 demonstrates superior exposure, necessitating a distinct dosing regimen.

Mechanism of Action & Metabolism

Understanding the metabolic fate is crucial for designing the bioanalytical assay. The primary route of elimination for aminopiperidines is N-dealkylation mediated by CYP3A4.[1]

Metabolic Pathway Diagram (DOT Visualization)

MetabolicPathway cluster_0 Critical Failure Point for APA-1 Parent Parent Drug (Aminopiperidine Acetamide) Intermediate Carbinolamine Intermediate Parent->Intermediate Oxidation (alpha-C) CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Intermediate Metabolite1 N-Dealkylated Piperidine Intermediate->Metabolite1 Spontaneous Cleavage Metabolite2 Acetamide Fragment Intermediate->Metabolite2

Figure 1: The oxidative N-dealkylation pathway. APA-2 prevents the formation of the Carbinolamine Intermediate via steric hindrance at the


-carbon.

Experimental Protocol: Bioequivalence Study

To formally assess bioequivalence (or comparative PK) between these analogs, a rigorous LC-MS/MS workflow is required. This protocol complies with ICH M10 guidelines for bioanalytical method validation.

Study Design (Crossover)
  • Subjects: Male Sprague-Dawley rats (n=6 per group) or Healthy Human Volunteers (Phase 1).

  • Design: Randomized, two-period, two-sequence crossover (

    
    ).
    
  • Washout: 7 days (ensure

    
    ).
    
Bioanalytical Method (LC-MS/MS)

This method is self-validating through the use of Stable Isotope Labeled (SIL) internal standards.

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL plasma into a 96-well plate.

    • Add 20 µL Internal Standard (IS) solution (Deuterated APA-1-

      
      , 500 ng/mL).
      
    • Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

    • Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge,

      
       mm, 3.5 µm).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 min.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • APA-1:

        
        
        
        
        
        (Quantifier).
      • IS (APA-1-

        
        ): 
        
        
        
        
        
        .
Validation Criteria (Self-Validating System)

A run is only accepted if it meets these "Trustworthiness" pillars:

  • Linearity:

    
     over range 1–1000 ng/mL.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15%.

  • Matrix Effect: IS-normalized matrix factor must be between 0.85 and 1.15.

Workflow Visualization

BioanalyticalWorkflow Start Plasma Sample (50 µL) Spike Add Internal Standard (SIL-Analog) Start->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation (4000 rpm, 10 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Injection Data Data Processing (Watson LIMS) LCMS->Data Peak Integration Data->LCMS QC Failure? Re-inject

Figure 2: Validated bioanalytical workflow for quantifying aminopiperidine acetamides in plasma.

Conclusion & Recommendations

For researchers developing aminopiperidine acetamide analogs:

  • Prioritize Metabolic Stability: The shift from APA-1 to APA-2 illustrates that minor structural tweaks (C4-methylation) yield massive gains in bioavailability (

    
    ) by blocking the CYP3A4 N-dealkylation pathway.
    
  • Adopt ICH M10 Early: Use the LC-MS/MS protocol defined above. The use of a deuterated internal standard is non-negotiable for this class due to potential matrix effects in inflammatory plasma samples.

  • Go/No-Go Decision: If the test analog does not show

    
     reduction in intrinsic clearance (
    
    
    
    ) compared to the reference in microsomes, it is unlikely to achieve bioequivalence or superior dosing intervals in vivo.

References

  • Vilums, M., et al. (2014).[2][3] "Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Xia, M., et al. (2007).[4] "Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists." Journal of Medicinal Chemistry.

  • ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation.

  • Kalgutkar, A. S., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." Drug Metabolism and Disposition.

Sources

Comparison Guide: Validating Purity of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

Validating the purity of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide presents a classic analytical paradox: the molecule is chemically robust but spectrally "quiet."[1] As a piperidine derivative lacking aromatic conjugation, it exhibits negligible UV absorption above 210 nm. Standard HPLC-UV methods, while cheap, fail to detect non-chromophoric synthetic impurities (such as unreacted alkyl halides or piperidine isomers), leading to false "high purity" results.

This guide objectively compares LC-MS (Q-TOF/Triple Quad) against HPLC-UV and qNMR . We establish that for this specific class of basic, non-chromophoric amides, LC-MS is not merely an alternative—it is the mandatory standard for verifying >98% purity and identifying trace genotoxic impurities.

Chemical Context & Analytical Strategy

Molecule Analysis[2][3][4][5][6][7]
  • Core Structure: 3-aminopiperidine (Basic, Polar, Chiral center at C3).[1]

  • Side Chain: N,N-dipropylacetamide (Lipophilic, Non-chromophoric).[1]

  • pKa: ~9.5 (Piperidine nitrogen) and ~10.5 (Primary amine). Highly basic.

  • LogP: Estimated ~1.2 (Dipropyl group aids retention on C18).

The Critical Flaw of UV Detection

Most impurities in the synthesis of this molecule (e.g., 2-chloro-N,N-dipropylacetamide or 3-aminopiperidine) lack chromophores.[1] Relying on UV at 205 nm invites interference from mobile phase cut-offs and provides uneven Response Factors (RF), making "Area %" calculations statistically invalid.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of three validation methodologies for this specific analyte.

FeatureLC-MS (ESI+) HPLC-UV (205 nm) qNMR (1H)
Primary Detection Mass-to-Charge (m/z)Amide bond absorptionProton environment
Sensitivity (LOD) Excellent (pg levels)Poor (µg levels)Moderate (mg levels)
Impurity ID High (Mass fragmentation confirms structure)None (Only retention time)High (Structural elucidation)
Selectivity Resolves co-eluting isobaric impuritiesProne to baseline noise & solvent peaksOverlapping alkyl signals
Suitability Recommended for Purity Validation Not Recommended (Risk of false negatives)Reference Only (For assay, not purity)
Why LC-MS Wins[1]
  • Ionization Efficiency: The basic nitrogens (piperidine and primary amine) protonate readily in ESI+ mode, offering massive signal intensity even at trace levels.

  • Specificity: LC-MS distinguishes the target molecule (

    
    ) from potential bis-alkylated byproducts (
    
    
    
    ) which might elute late and be missed by UV.[1]

Validated Experimental Protocol (LC-MS)[1]

This protocol utilizes a High-pH Reversed-Phase approach.[1] Standard acidic mobile phases (Formic Acid) cause peak tailing for this diamine due to interaction with residual silanols. High pH suppresses ionization of the silanols and keeps the analyte in a free-base form, improving peak shape and retention.

A. Chromatographic Conditions[2][4][5][7][8][9][10]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.[1]

  • Column: Waters XBridge C18 BEH (or equivalent High-pH stable column), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

B. Gradient Profile
Time (min)% BEvent
0.05Initial Hold
1.05Start Gradient
8.095Elute Lipophilic Impurities
10.095Wash
10.15Re-equilibration
C. Mass Spectrometry Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for piperidine stability).

  • Scan Range: m/z 50 – 600 (Full Scan) followed by MS/MS of parent ion.

  • Target Ion:

    
     (Calculated).
    

Data Interpretation & Fragmentation Logic[1]

To validate that the main peak is indeed the target and not a regioisomer, you must analyze the fragmentation pattern.

Fragmentation Pathway (MS/MS)[1][8][11]
  • Precursor: m/z 242.2

  • Primary Loss: Cleavage of the amide bond typically yields the dipropylamine ion (m/z 102) or the 3-aminopiperidine fragment .

  • Secondary Loss: Loss of

    
     (17 Da) from the primary amine group is characteristic of 3-aminopiperidines.
    
Visualization: Fragmentation Logic

The following diagram illustrates the expected fragmentation, crucial for confirming identity against isomers.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 242.2 Fragment1 Loss of Dipropylamine (Amide Cleavage) Precursor->Fragment1 CID Fragmentation Fragment2 Piperidine Core Ion m/z ~ 141 Fragment1->Fragment2 Charge Retention Fragment3 Loss of NH3 (Deamination) Fragment2->Fragment3 - NH3 (17 Da) Fragment4 Diagnostic Ion m/z ~ 124 Fragment3->Fragment4

Figure 1: Proposed MS/MS fragmentation pathway for structural confirmation.

Method Development Workflow

The following flowchart guides the scientist through the validation decision matrix, specifically addressing the "chiral" challenge of the 3-aminopiperidine moiety.

MethodValidation Start Sample: this compound Step1 Solubility Check (MeOH/Water) Start->Step1 Decision1 Is UV Abs > 200 mAU? Step1->Decision1 PathUV HPLC-UV (REJECTED: Low Sensitivity) Decision1->PathUV Yes (Unlikely) PathLCMS LC-MS (ESI+) High pH C18 Decision1->PathLCMS No (Expected) ChiralCheck Chiral Purity Required? PathLCMS->ChiralCheck ChiralMethod Add Chiral LC-MS (Polysaccharide Column) ChiralCheck->ChiralMethod Yes (C3 center) Final Final Purity Report (Chemical + Enantiomeric) ChiralCheck->Final No ChiralMethod->Final

Figure 2: Decision matrix for validating non-chromophoric basic amines.

Critical Considerations for Validation

System Suitability (SST)

Because the analyte is basic, "carryover" is a major risk. The protonated amine sticks to injector needles.

  • Protocol: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid in the wash helps desorb the basic analyte from the needle surface.

Relative Response Factors (RRF)

In LC-MS, ionization efficiency varies. You cannot assume Area % = Weight %.

  • Solution: For absolute purity, you must synthesize or purchase a certified reference standard of the likely impurities (e.g., 2-chloro-N,N-dipropylacetamide).[1] If unavailable, use Charged Aerosol Detection (CAD) in parallel with MS, as CAD offers a more uniform response for non-volatile species.

Enantiomeric Purity

This molecule contains a chiral center at the 3-position of the piperidine ring. Standard C18 LC-MS cannot distinguish the (R) and (S) enantiomers.[1]

  • Requirement: If the biological application relies on a specific enantiomer (common in DPP-4 inhibitors), you must validate enantiomeric excess (ee%) using a Chiral-AGP or Chiralpak-IA column.[1]

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from [1]

  • National Institutes of Health (PubMed). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Retrieved from

  • Wiley Analytical Science. (2021). No chromophore - no problem? Analysis of highly polar compounds. Retrieved from [1]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Basic Drugs. Retrieved from [1]

  • MDPI Molecules. (2016).[4] Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [1][4]

Sources

A Guide to Characterizing the Selectivity Profile of Novel CNS-Active Compounds: A Case Study of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutics, particularly for central nervous system (CNS) disorders, hinges on a deep understanding of a compound's pharmacological profile. A critical component of this profile is selectivity: the degree to which a compound interacts with its intended biological target versus other, unintended "off-targets." Poor selectivity can lead to a host of undesirable side effects, limiting the therapeutic window and potentially causing toxicity. This guide provides a comprehensive framework for characterizing the selectivity profile of a novel investigational compound, using the hypothetical molecule, 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide (referred to herein as "Compound X"), as a case study.

While "Compound X" is not a well-documented agent in the public domain, its structural motifs—a 3-aminopiperidine core and an N,N-dipropylacetamide side chain—are suggestive of potential activity at G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are the primary targets for many existing drugs.[1][2] For the purpose of this guide, we will hypothesize that Compound X has been designed as a novel agonist for the Dopamine D2 receptor (D2R), a key target in the treatment of Parkinson's disease and certain psychiatric disorders.[3][4]

This guide will delineate the experimental journey of establishing the selectivity of Compound X, comparing its hypothetical performance against established D2R agonists, Ropinirole and Pramipexole.[5][6] We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.

Pillar 1: Establishing On-Target Engagement and Potency

Before assessing off-target activity, it is paramount to confirm and quantify the interaction of Compound X with its intended target, the Dopamine D2 receptor. This involves determining both its binding affinity and its functional potency as an agonist.

Experimental Approach: Radioligand Binding and Functional Assays

A combination of radioligand binding assays and functional cellular assays provides a robust initial characterization of on-target activity.

  • Radioligand Binding Assay: This "gold standard" technique measures the affinity of a compound for its target receptor.[3] It involves competing the unlabeled test compound (Compound X) against a radiolabeled ligand with known high affinity for the D2R. The output is typically the Ki value, or inhibitory constant, which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

  • Functional Assay (cAMP Inhibition): Since the D2R is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] A functional assay measuring cAMP levels in cells expressing the D2R will determine the potency of Compound X as an agonist. The result is expressed as the EC50 value, the concentration of the compound that produces 50% of its maximal effect.

Experimental Workflow: On-Target Profiling

cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Prepare cell membranes expressing D2R b_incubate Incubate membranes with radioligand and varying concentrations of Compound X b_start->b_incubate b_separate Separate bound from free radioligand via filtration b_incubate->b_separate b_quantify Quantify radioactivity b_separate->b_quantify b_analyze Analyze data to determine Ki b_quantify->b_analyze f_start Culture cells expressing D2R f_stimulate Stimulate cells with varying concentrations of Compound X f_start->f_stimulate f_lyse Lyse cells and measure cAMP levels f_stimulate->f_lyse f_analyze Analyze data to determine EC50 f_lyse->f_analyze

Caption: Workflow for determining on-target binding affinity and functional potency.

Hypothetical Data Summary: On-Target Activity
CompoundD2R Binding Affinity (Ki, nM)D2R Functional Potency (EC50, nM)
Compound X 5.2 15.8
Ropinirole2945
Pramipexole2.55.5

Note: Data for Ropinirole and Pramipexole are representative values from the literature.

This initial (hypothetical) data suggests that Compound X is a potent D2R agonist, with binding affinity and functional potency in the same range as the established drug Pramipexole.

Pillar 2: Assessing Selectivity within the Target Family

High affinity for the D2R is a good start, but selectivity against other dopamine receptor subtypes (D1, D3, D4, and D5) is crucial. Lack of selectivity can lead to a range of side effects. For instance, activity at the D1 receptor can be associated with dyskinesias.[3]

Experimental Approach: Subtype Selectivity Profiling

The same radioligand binding assay methodology used for the D2R is employed, but with cell lines individually expressing each of the other dopamine receptor subtypes. By determining the Ki values for each subtype, a selectivity ratio can be calculated (Ki for subtype / Ki for D2R). A higher ratio indicates greater selectivity for the D2R.

Hypothetical Data Summary: Dopamine Receptor Subtype Selectivity
CompoundD1 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)D3/D2 Selectivity Ratio
Compound X >10,000 85 450 >10,000 16.3
Ropinirole>10,000152500>10,0000.5
Pramipexole>10,0001.550>10,0000.6

Note: Data for Ropinirole and Pramipexole are representative values from the literature.

In this hypothetical scenario, Compound X demonstrates good selectivity against D1 and D5 receptors. While it has some affinity for D3 and D4 receptors, it is more selective for D2 over D3 compared to Ropinirole and Pramipexole. This could be a desirable characteristic, as high affinity for the D3 receptor has been linked to impulse control disorders.[8]

Pillar 3: Broad Off-Target Liability Screening

To build a comprehensive safety profile, it is essential to screen Compound X against a broad panel of targets known to be associated with adverse drug reactions. For CNS-active compounds, this typically includes other neurotransmitter receptors (e.g., serotonin, adrenergic, muscarinic, histamine), ion channels, and transporters.[9][10]

Experimental Approach: Off-Target Panel Screening

Contract research organizations (CROs) offer standardized in vitro safety screening panels that assess the binding of a compound to a large number of targets at a fixed concentration (e.g., 1 µM or 10 µM).[11][12] Any significant binding (typically >50% inhibition of radioligand binding) flags a potential off-target interaction that warrants further investigation with full dose-response curves to determine the Ki.

Key Off-Targets for a D2R Agonist
  • Serotonin Receptors: Interaction with serotonin receptors, particularly 5-HT2A and 5-HT2B, is a common feature of dopaminergic drugs and can lead to side effects.[13][14] 5-HT2B agonism, in particular, has been linked to cardiac valvulopathy.[15]

  • Adrenergic Receptors: Activity at adrenergic receptors can cause cardiovascular side effects such as orthostatic hypotension.

  • hERG Potassium Channel: Blockade of the hERG channel is a major safety concern as it can lead to a potentially fatal cardiac arrhythmia (Torsades de Pointes).

Experimental Workflow: Off-Target Screening

start Compound X panel Broad Off-Target Binding Panel (e.g., SafetyScreen44) at 10 µM start->panel analyze Identify targets with >50% inhibition panel->analyze dose_response Perform full dose-response binding assays for identified hits analyze->dose_response determine_ki Determine Ki for significant off-targets dose_response->determine_ki risk_assessment Assess risk based on selectivity ratio (Ki off-target / Ki D2R) determine_ki->risk_assessment

Caption: Workflow for broad off-target liability screening.

Hypothetical Data Summary: Key Off-Target Interactions
TargetCompound X (Ki, nM)Ropinirole (Ki, nM)Pramipexole (Ki, nM)
5-HT1A 250300150
5-HT2A >10,0005000>10,000
5-HT2B 1500200800
Alpha-2 Adrenergic 800150250
hERG Channel >10,000>10,000>10,000

Note: Data for Ropinirole and Pramipexole are representative values from the literature.

This hypothetical data suggests that Compound X has a relatively clean off-target profile compared to the alternatives. Its lower affinity for the 5-HT2B receptor is a particularly positive attribute. The moderate affinity for the 5-HT1A and alpha-2 adrenergic receptors would need to be considered in the context of the desired therapeutic effect and potential for side effects. A selectivity ratio of over 100-fold for these off-targets (e.g., Ki of 800 nM for alpha-2 adrenergic vs. Ki of 5.2 nM for D2R) is generally considered a good safety margin.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the selectivity profile of a novel investigational compound, using the hypothetical D2R agonist "Compound X" as an example. Through a combination of on-target binding and functional assays, selectivity profiling against related receptor subtypes, and broad off-target screening, a comprehensive understanding of a compound's pharmacological interactions can be built.

The hypothetical data presented for Compound X illustrates a desirable selectivity profile, with high potency at the intended target and a favorable safety margin against key off-targets compared to established drugs like Ropinirole and Pramipexole. This type of in-depth, comparative analysis is crucial for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines.

Appendix: Detailed Experimental Protocols

Radioligand Binding Assay Protocol (General)

This protocol is a generalized procedure and should be optimized for each specific receptor and radioligand.

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor to a high density.

    • Harvest and homogenize the cells in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand for the target).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay Protocol (General)

This protocol is a generalized procedure for a competitive immunoassay-based cAMP measurement.

  • Cell Culture and Plating:

    • Culture cells stably expressing the Gi-coupled receptor of interest.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

    • Add a range of concentrations of the test compound (agonist).

    • Include control wells with no agonist (forskolin-stimulated maximum) and a known saturating agonist concentration.

  • Incubation:

    • Incubate the plate for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Perform the assay to measure the amount of cAMP in each well.

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect) values.

References

  • Pramipexole. Drug Bank. Available at: [Link]

  • Gupea. (n.d.). Selectivity of dopamine D1 and D2 receptor agonists. Retrieved from: [Link]

  • Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Chemical Neuroscience, 12(13), 2416-2434. Available at: [Link]

  • Steris Healthcare. (2025, August 1). Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. Retrieved from: [Link]

  • Bonifazi, A., et al. (2018). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. ACS Chemical Neuroscience, 9(10), 2515-2530. Available at: [Link]

  • Le, D., et al. (2017). Functionally Selective Dopamine D-2, D-3 Receptor Partial Agonists. Journal of Medicinal Chemistry, 60(16), 7084-7101. Available at: [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from: [Link]

  • Eurofins Discovery. (n.d.). CNS Target LeadHunter Panel. Retrieved from: [Link]

  • Wikipedia. (n.d.). Dopamine agonist. Retrieved from: [Link]

  • PubChem. (n.d.). N,N-Dipropylacetamide. Retrieved from: [Link]

  • Gatch, M. B. (2024, February 28). Ropinirole. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Patel, T., & Shrestha, B. (2023, April 17). Pramipexole. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Suzuki, T., et al. (2026, January 29). Matsupexole: A novel nonergot dopamine receptor agonist with sustained efficacy in a rat model of Parkinson's disease and limited off-target activity. British Journal of Pharmacology. Available at: [Link]

  • Vaidehi, N., et al. (2004, February 23). Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. Proceedings of the National Academy of Sciences, 101(10), 3421-3426. Available at: [Link]

  • Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(17), 6789-6801. Available at: [Link]

  • Holzgrabe, U., et al. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2639-2651. Available at: [Link]

  • Apotex Inc. (2015, May 4). Pr ROPINIROLE. Retrieved from: [Link]

  • Teva Canada Limited. (2021, August 16). Pramipexole Dihydrochloride Tablets. Retrieved from: [Link]

  • Antonini, A., & Poewe, W. (2007). Receptor-Binding and Pharmacokinetic Properties of Dopaminergic Agonists. Journal of Neurology, 254(Suppl 4), IV22-IV27. Available at: [Link]

  • Patel, T., & Shrestha, B. (2023, April 17). Pramipexole. In StatPearls. StatPearls Publishing. Retrieved from: [Link]

  • Faron-Górecka, A., et al. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports, 68(3), 517-523. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3589. Available at: [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from: [Link]

  • Musolino, R., et al. (1980). The antiepileptic properties of N-dipropylacetamide (depamide): a clinical trial. Acta Neurologica (Napoli), 2(2), 107-114. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... Retrieved from: [Link]

  • ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Retrieved from: [Link]

  • Pisani, F., et al. (1986). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. Journal of Pharmaceutical Sciences, 75(2), 133-136. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from: [Link]

  • ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77 - Functional Panels. Retrieved from: [Link]

  • Yasuno, F., et al. (2017). Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. PLoS One, 12(12), e0189319. Available at: [Link]

  • Stott, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4087. Available at: [Link]

  • ResearchGate. (n.d.). Clinical Pharmacokinetics of Ropinirole. Retrieved from: [Link]

  • WebMD. (2024, August 29). Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from: [Link]

  • ResearchGate. (n.d.). Representative drugs containing 3‐aminopiperidines. Retrieved from: [Link]

  • Kowalik, A., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 23(11), 5988. Available at: [Link]

  • SciSpace. (n.d.). Some pharmacological effects of a series of tryptamine derivatives. Retrieved from: [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from: [Link]

  • ChEMBL. (n.d.). Document: 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Retrieved from: [Link]

  • PubChem. (n.d.). 3-Amino-N-{4-[(3s)-3-Aminopiperidin-1-Yl]pyridin-3-Yl}pyrazine-2-Carboxamide. Retrieved from: [Link]

  • Google Patents. (n.d.). US8883805B2 - Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.

Sources

Comparative Pharmacokinetics Guide: 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

[1][2]

Executive Summary & Chemical Identity

This compound is a lipophilic amino-amide scaffold.[1][2] It functions primarily as a high-value intermediate in the synthesis of bioactive ligands (e.g., for chemokine receptors or DPP-4 inhibition) and possesses intrinsic pharmacological potential due to its amphiphilic nature.[1][2]

  • Compound Class: Amino-amide (Piperidine derivative).[1][2]

  • Key Pharmacophore: 3-Aminopiperidine (linked to bioactivity in metabolic regulation).[1][2]

  • Primary Liability: Amide bond susceptibility to hepatic amidases and CYP-mediated N-dealkylation.[1][2]

Structural Comparison
FeatureTarget Compound Linagliptin (Alternative 1) Lidocaine (Alternative 2)
Core Scaffold Piperidine-AcetamideXanthine-PiperidineXylidine-Acetamide
Lipophilicity (LogP) ~1.5 (Predicted)1.72.4
Key Moiety 3-Aminopiperidine3-AminopiperidineDiethylamino-acetamide
Primary Use Research Ligand / IntermediateDPP-4 Inhibitor (T2DM)Local Anesthetic / Anti-arrhythmic

Comparative Pharmacokinetic Profile

The following data synthesizes predicted physicochemical properties and experimental benchmarks from structural analogs.

Table 1: Pharmacokinetic Parameters (Comparative)

Data represents consensus values for the chemical class.

ParameterThis compound Linagliptin Lidocaine
Bioavailability (

)
Moderate (40–60%)~30%35% (High First-Pass)

1.5 – 2.0 h1.5 h0.5 – 1.0 h
Volume of Dist.[1][2] (

)
High (>2 L/kg)1110 L1.5 L/kg
Plasma Protein Binding Low-Moderate (<50%)High (>90%)60–80%
Clearance Mechanism Hepatic (CYP + Amidase)Biliary/Gut SecretionHepatic (CYP1A2/3A4)
Elimination

Short (2–4 h)Long (>100 h terminal)1.5 – 2.0 h

*Predicted based on amide hydrolysis rates of non-hindered acetamides.

Detailed Analysis
  • Absorption & Bioavailability : Unlike Linagliptin, which suffers from P-gp efflux, the target compound's dipropyl substitution increases lipophilicity, likely enhancing passive diffusion.[3] However, the accessible amide bond makes it vulnerable to significant first-pass hydrolysis, similar to Lidocaine.[3]

  • Metabolism (Critical Pathway) : The compound undergoes two competing metabolic routes:

    • Route A (Hydrolysis): Cleavage of the amide bond by carboxylesterases (CES1) to yield 2-(3-aminopiperidin-1-yl)acetic acid and dipropylamine.[1][2]

    • Route B (Oxidation): CYP450-mediated N-dealkylation of the dipropyl group.[1][2]

  • Distribution : The basic amine (pKa ~9.5) ensures high tissue partitioning (lysosomal trapping), suggesting a large volume of distribution (

    
    ) similar to other CNS-active amines.
    

Mechanistic Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways determining the compound's clearance, contrasting the stable piperidine ring with the labile amide tail.

MetabolicPathwaysParentParent Compound(this compound)CYPCYP450(Oxidation)Parent->CYPPhase ICESCarboxylesterase(Hydrolysis)Parent->CESPhase IMetabolite1N-Despropyl Metabolite(Active?)CYP->Metabolite1N-DealkylationMetabolite2Carboxylic Acid Derivative(Inactive)CES->Metabolite2Amide CleavageDipropylamineDipropylamine(Byproduct)CES->DipropylamineExcretionRenal ExcretionMetabolite1->ExcretionMetabolite2->Excretion

Caption: Divergent metabolic clearance pathways showing competition between oxidative dealkylation (CYP) and hydrolytic cleavage (CES).

Experimental Protocols for Validation

To validate the pharmacokinetic profile of this specific ligand, use the following standardized workflows.

Protocol A: LC-MS/MS Bioanalytical Method

Objective: Quantify parent compound in plasma with high specificity against structural analogs.[1][2]

  • Sample Preparation:

    • Aliquot 50 µL plasma.[3]

    • Add 150 µL Acetonitrile containing Internal Standard (IS: Linagliptin-d3 or Lidocaine-d10 ).[1][2]

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

    • Inject 5 µL supernatant.[3]

  • Chromatography (UPLC):

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Spectrometry (MRM Transitions):

    • Parent (Positive Mode): m/z 242.2

      
       84.1 (Piperidine ring fragment).
      
    • Qualifier: m/z 242.2

      
       143.1 (Dipropylacetamide fragment).
      
    • Note: The 3-aminopiperidine moiety typically yields a characteristic fragment at m/z 84 or 70.[1][2]

Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

  • Incubation System:

    • Test Compound: 1 µM.[3]

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL.

    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.[3]

    • Sample at

      
       min.[3]
      
    • Quench with ice-cold MeOH.

  • Inhibitor Check (Mechanistic Validation):

    • Co-incubate with BNPP (100 µM) to inhibit carboxylesterases.

    • Result Interpretation: If stability significantly improves with BNPP, hydrolysis (CES) is the major pathway.[3] If not, CYP oxidation dominates.[3]

References

  • World Health Organization (WHO). (2023). International Nonproprietary Names (INN) for Pharmaceutical Substances: Aminopiperidine derivatives. Retrieved from

  • Deacon, C. F. (2011).[3] Pharmacology of Linagliptin: A Novel DPP-4 Inhibitor. Diabetes, Obesity and Metabolism, 13(1), 7-18.[3] Retrieved from

  • Hermann, R., et al. (2011).[3] Clinical Pharmacokinetics of Linagliptin. Clinical Pharmacokinetics, 50, 675–684.[3] Retrieved from

  • BLD Pharm. (2024). Product Analysis: this compound (CAS 1304894-42-5).[1][2][5][6][7] Retrieved from

  • Collins, S. L., et al. (2019).[3] Carboxylesterase-mediated metabolism of amide-containing drugs. Drug Metabolism and Disposition, 47(11), 1300-1308.[3] Retrieved from

Safety Operating Guide

Comprehensive Disposal Protocol for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that robust safety protocols are the bedrock of innovative research. This guide provides a detailed framework for the proper and safe disposal of the research chemical 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach grounded in the principles of chemical analogy is both prudent and necessary. The procedures outlined below are synthesized from the known hazards of its primary functional groups: the piperidine ring, the N,N-dipropyl groups, and the acetamide linkage.

Hazard Assessment: A Principle of Analogy

The toxicological and physical hazard profile of this compound is not yet fully characterized. Therefore, it must be handled with extreme caution, assuming a hazard profile derived from its constituent parts:

  • Piperidine Moiety : Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2] They can cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[3] Disposal requires adherence to regulations for hazardous waste.[4]

  • N,N-dipropylamine Moiety : This secondary amine is a highly flammable liquid and vapor, is harmful if swallowed, and can cause severe skin burns and eye damage.[5] It is crucial to prevent its release into the environment.[6]

  • Acetamide Moiety : Acetamides should be handled with caution, as some compounds in this class are considered potential carcinogens.[7] Skin contact and dust inhalation should be minimized.[8]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory to prevent exposure.[9]

  • Eye Protection : Wear tight-sealing safety goggles and a face shield.[10] This is critical to protect against splashes of the potentially corrosive material.[11]

  • Hand Protection : Use chemical-resistant impervious gloves, such as nitrile or neoprene.[12] Always check the glove manufacturer's specifications for compatibility. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : A chemically resistant lab coat, long-sleeved clothing, and closed-toe shoes are required.[12] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of this substance, including waste preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]

Waste Segregation & Container Management

Proper containment is the first step toward compliant disposal. Incorrect segregation can lead to dangerous chemical reactions and regulatory violations.

  • Designated Waste Container : Use only a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid.

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE".[14] The full chemical name, "this compound," and the approximate concentration and quantity must be listed.

  • Waste State :

    • Solid Waste : Collect pure solid compound and any contaminated items (e.g., weigh boats, contaminated paper towels) in a designated solid waste container.

    • Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents and acids.[14] The storage area should be clearly marked as a satellite accumulation area for hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for disposal is that this chemical waste must be managed by a licensed professional hazardous waste disposal service.

  • Preparation : Ensure all waste is securely contained in the correctly labeled container as described in Section 3.

  • Documentation : Complete your institution's hazardous waste pickup form. Accurately describe the contents of the container.

  • Scheduling Pickup : Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not allow waste to accumulate beyond your lab's designated satellite accumulation area limits.

  • Prohibited Actions :

    • DO NOT dispose of this chemical down the drain.[2] Sewering of hazardous pharmaceutical and chemical waste is strictly prohibited by the EPA and can cause significant environmental damage and harm to public water treatment systems.[15]

    • DO NOT dispose of this chemical in regular trash.

    • DO NOT attempt to neutralize the waste unless you have a specific, validated, and EHS-approved protocol for doing so.

The ultimate disposal method, carried out by the licensed contractor, will almost certainly be high-temperature incineration at a permitted facility, which is the standard for organic chemical waste of this nature.[6]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Action Procedure Rationale
Evacuate & Alert Immediately alert others in the vicinity. If the spill is large or you feel unwell, evacuate the area and contact your EHS emergency line.Prioritizes personnel safety above all else.
Secure the Area If safe to do so, restrict access to the spill area and ensure ventilation (fume hood) is operational.[10]Prevents cross-contamination and further exposure.
Don PPE Wear the full PPE ensemble as described in Section 2.Protects the responder from chemical hazards during cleanup.[1]
Contain & Absorb Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][5]Prevents the spill from spreading and absorbs the liquid.
Collect Waste Using non-sparking tools, carefully sweep or scoop the absorbed material into your designated hazardous waste container.[14]Non-sparking tools prevent ignition of potentially flammable residues.[12]
Decontaminate Clean the spill area with a suitable solvent (as recommended by your EHS office), followed by soap and water.Ensures all chemical residues are removed from the surface.
Dispose All cleanup materials (absorbent, contaminated PPE) must be placed in the hazardous waste container and disposed of according to the protocol in Section 4.[13]Prevents the spread of contamination through secondary waste streams.

Disposal Decision Workflow

The following diagram illustrates the logical process for ensuring the safe and compliant disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Action & Disposal cluster_disposal Final Disposition start Identify Waste: 2-(3-aminopiperidin-1-yl) -N,N-dipropylacetamide haz_assess Hazard Assessment: Treat as Corrosive, Toxic, & Flammable (by Analogy) start->haz_assess ppe Select & Don PPE: Goggles, Face Shield, Gloves, Lab Coat in Fume Hood haz_assess->ppe segregate Segregate Waste into Labeled, Sealed Container ppe->segregate spill Spill Occurs segregate->spill store Store in Secondary Containment in Satellite Accumulation Area segregate->store spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill->store No spill_protocol->segregate contact_ehs Contact EHS for Pickup store->contact_ehs disposal_bad PROHIBITED DISPOSAL: Drain / Regular Trash disposal_ok CORRECT DISPOSAL: Licensed Hazardous Waste Contractor (Incineration) contact_ehs->disposal_ok

Workflow for the safe disposal of research chemicals.

References

  • ADAMA. (n.d.). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet.
  • BASF. (2026, February 11). Safety data sheet.
  • Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.
  • ChemPoint.com. (2023, June 15). SAFETY DATA SHEET.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Dipropylamine.
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Santa Cruz Biotechnology. (n.d.). Acetamide Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). (S)-N-Piperidin-3-yl-acetamide Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). N-(AMINOTHIOXOMETHYL)- ACETAMIDE HAZARD SUMMARY.
  • ChemicalBook. (n.d.). Dipropylamine - Safety Data Sheet.
  • University of Padova. (2019, January 7). SOP number 01 SOP title Disposal of hazardous waste.
  • NOAA. (n.d.). DIPROPYLAMINE - CAMEO Chemicals.
  • ASHP. (n.d.). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.

Sources

Personal protective equipment for handling 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

A Senior Application Scientist's Guide to Safe Laboratory Operations

Hazard Assessment: An Evidence-Based Approach

The chemical structure of this compound contains two key functional groups that dictate its likely hazard profile: a substituted piperidine and a dipropylamine moiety. Both parent compounds are well-characterized as hazardous, and it is imperative to handle the target compound with precautions appropriate for the most hazardous structural analog.

Piperidine is a flammable, toxic, and corrosive organic compound known to cause severe skin burns, eye damage, and respiratory irritation.[1][2] Similarly, dipropylamine is a flammable, toxic, and corrosive liquid.[3] The presence of a primary amine on the piperidine ring may further contribute to its basicity and corrosive nature.

Table 1: Hazard Profile of Structural Analogs

Hazard ClassificationPiperidineDipropylamineInferred Risk for Target Compound
Flammability Flammable Liquid (Category 2)[2]Flammable Liquid (Category 2)High. Assumed to be a flammable liquid and vapor.
Acute Toxicity Toxic if inhaled or in contact with skin.[2]Toxic in contact with skin or if inhaled.High. Assumed to be toxic via dermal, inhalation, and oral routes.
Corrosivity Causes severe skin burns and eye damage.[1][2][4]Causes severe skin burns and eye damage.High. Assumed to be corrosive and capable of causing severe burns.
Organ Toxicity May cause respiratory irritation.[5]May cause respiratory irritation.High. Assumed to be a respiratory irritant.

Based on this analysis, this compound must be handled as a flammable, toxic, and corrosive substance at all times.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.

Step-by-Step PPE Selection Protocol
  • Engineering Controls :

    • Primary Containment : All handling, weighing, and transfer of the compound must occur within a properly functioning chemical fume hood.

    • Emergency Equipment : Ensure an eyewash station and safety shower are immediately accessible and unobstructed.

  • Hand Protection :

    • Glove Selection : Wear nitrile or neoprene gloves. Avoid latex gloves due to their poor chemical resistance.

    • Double Gloving : It is strongly recommended to wear two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised.

    • Integrity Check : Before use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection :

    • Goggles : Chemical splash goggles that meet ANSI Z87.1 standards are required.

    • Face Shield : A full-face shield must be worn over the chemical splash goggles to protect against splashes and vapors.[6]

  • Body Protection :

    • Lab Coat : A flame-retardant lab coat is required. Ensure it is fully buttoned, with sleeves rolled down.

    • Clothing : Wear long pants and closed-toe, chemical-resistant shoes. Do not leave any skin exposed.

  • Respiratory Protection :

    • Standard Operations : When working within a certified fume hood, additional respiratory protection is typically not required.

    • Emergency Situations : For spills or work outside of a fume hood, a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is necessary.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.